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  • Product: Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate
  • CAS: 668972-79-0

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Methodologies of Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate

Executive Summary In modern medicinal chemistry, the oxazole ring represents a privileged scaffold, frequently deployed as a bioisostere for amides and esters to improve metabolic stability while maintaining critical hyd...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the oxazole ring represents a privileged scaffold, frequently deployed as a bioisostere for amides and esters to improve metabolic stability while maintaining critical hydrogen-bonding networks. Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate (CAS: 668972-79-0) is a highly versatile, functionalized heterocycle. By combining a rigid oxazole core, a lipophilic 3-methoxyphenyl moiety, and a reactive ethyl ester handle, this compound serves as a critical intermediate in the synthesis of advanced therapeutics, including monoacylglycerol lipase (MAGL) inhibitors and selective kinase modulators [1].

This technical guide provides an in-depth analysis of its physicochemical properties, structural rationale, and a field-proven, self-validating synthetic protocol designed for high-yield isolation.

Physicochemical Profiling & Druglikeness

Understanding the physicochemical properties of a building block is paramount before integrating it into a drug discovery pipeline. The quantitative data for Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate [2, 3] is summarized below to highlight its compliance with Lipinski’s Rule of Five and its suitability for further derivatization.

Table 1: Quantitative Physicochemical Data and Drug Design Implications

PropertyValueImplication in Drug Design
CAS Number 668972-79-0Unique identifier for compound tracking and procurement.
Molecular Formula C₁₃H₁₃NO₄Defines atomic composition and exact mass (247.084 Da).
Molecular Weight 247.25 g/mol Highly compliant with Lipinski's Rule (<500 Da), ensuring optimal diffusion.
LogP (Predicted) ~2.53Ideal lipophilicity for oral absorption and membrane permeability without excessive hydrophobic trapping.
Polar Surface Area (PSA) 61.56 ŲExcellent range (<90 Ų) for potential blood-brain barrier (BBB) penetration and high intestinal absorption.
H-Bond Donors 0Enhances passive transcellular permeability.
H-Bond Acceptors 5 (N, O atoms)Provides sufficient interaction points for target binding (e.g., kinase hinge regions).
Rotatable Bonds 4Maintains a rigid core while allowing the methoxy and ester groups to adapt to target binding pockets.

Structural Activity & Pharmacophore Mapping

The architectural design of Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate is not arbitrary; each functional group serves a distinct mechanistic purpose in both synthesis and pharmacology.

  • The Oxazole Core: Acts as a rigidifying spacer and a robust bioisostere. The nitrogen and oxygen atoms serve as potent hydrogen-bond acceptors, often interacting with the backbone amides of target proteins [4].

  • The 3-Methoxyphenyl Group: Substituted at the C5 position, this moiety provides essential steric bulk and lipophilicity, allowing the molecule to anchor into hydrophobic pockets. The meta-methoxy group specifically introduces an electron-donating effect via resonance, which modulates the electron density of the oxazole ring, influencing its binding affinity.

  • The Ethyl Ester: Located at the C2 position, this is primarily a synthetic handle. It can be readily saponified to a carboxylic acid for subsequent amide coupling or utilized directly as an ester prodrug to enhance cellular uptake before intracellular cleavage.

Pharmacophore Compound Ethyl 5-(3-methoxyphenyl) oxazole-2-carboxylate Oxazole Oxazole Core (Bioisostere/Rigid Scaffold) Compound->Oxazole Central framework Methoxy 3-Methoxyphenyl Group (Lipophilic/Steric Bulk) Compound->Methoxy C5 Substitution Ester Ethyl Ester (Synthetic Handle/Prodrug) Compound->Ester C2 Substitution Target Target Protein Interaction (e.g., Kinases, MAGL) Oxazole->Target H-Bonding (N, O) Methoxy->Target Hydrophobic Pocket

Diagram 1: Pharmacophore mapping and structural decomposition of the target compound.

Synthetic Methodology: A Self-Validating Protocol

This protocol is designed as a self-validating system, ensuring that each step provides measurable feedback to the chemist, guaranteeing trustworthiness and reproducibility.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Reagents: Ethyl 5-bromooxazole-2-carboxylate (1.0 equiv), (3-methoxyphenyl)boronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), K₂CO₃ (2.0 equiv).

Step-by-Step Workflow:

  • Preparation & Stoichiometry: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge ethyl 5-bromooxazole-2-carboxylate and (3-methoxyphenyl)boronic acid.

    • Causality: The 1.2 molar equivalent excess of boronic acid compensates for any minor protodeboronation that occurs at elevated temperatures, ensuring complete consumption of the valuable oxazole halide.

  • Solvent & Base Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 0.2 M concentration relative to the halide), followed by K₂CO₃.

    • Causality: A biphasic solvent system is critical. Dioxane dissolves the lipophilic organic substrates, while water dissolves the inorganic base, facilitating optimal mass transfer. K₂CO₃ is specifically chosen as a mild base to strictly prevent the premature, base-catalyzed saponification of the C2 ethyl ester.

  • Rigorous Deoxygenation: Purge the biphasic mixture with ultra-high purity Argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the irreversible oxidation of the active Pd(0) catalytic species.

  • Catalyst Addition & Execution: Quickly add Pd(dppf)Cl₂ under a positive stream of Argon. Seal the flask and heat to 90 °C in a pre-heated oil bath for 4-6 hours.

    • Causality: The bidentate dppf ligand is selected because its wide bite angle suppresses competitive side reactions and prevents the precipitation of palladium black (catalyst deactivation).

  • In-Process Control (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (3:1).

    • Validation: The starting material will be consumed, yielding a new, more polar spot that is highly UV-active at 254 nm due to the extended π -conjugation between the phenyl and oxazole rings. Confirm the product mass via LC-MS (ESI+): expected [M+H]+ at m/z 248.1.

  • Workup & Purification: Cool to room temperature. Dilute with EtOAc and partition with distilled water. Extract the aqueous layer, wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography on silica gel (gradient elution: 0-20% EtOAc in Hexanes) to afford the pure target compound (>98% purity).

    • Causality: Na₂SO₄ is preferred over MgSO₄ as a drying agent, as MgSO₄ is more Lewis acidic and prone to trapping polar heterocyclic products, which would artificially lower the isolated yield.

Synthesis SM Ethyl 5-bromooxazole- 2-carboxylate + 3-MeO-Ph-B(OH)2 Rxn Suzuki Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C SM->Rxn Reagents Workup Aqueous Workup EtOAc Extraction Rxn->Workup Quench Purif Silica Gel Chromatography Workup->Purif Crude Prod Pure Target Compound (>98%) Purif->Prod Isolate

Diagram 2: Step-by-step synthetic workflow utilizing Suzuki-Miyaura cross-coupling.

Applications in Drug Discovery

Once synthesized, Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate acts as a highly privileged intermediate. Recent patent literature [1] demonstrates the utility of substituted oxazoles in the development of Monoacylglycerol Lipase (MAGL) inhibitors . By hydrolyzing the ethyl ester to the corresponding carboxylic acid, medicinal chemists can perform standard amide couplings (using HATU or EDC/HOBt) with various piperazines or complex amines to generate libraries of CNS-active compounds targeting neuroinflammation and pain pathways. Furthermore, its structural geometry makes it an excellent candidate for exploring the structure-activity relationship (SAR) of 5-HT1A receptor modulators [5].

References

  • Google Patents. "Monoacylglycerol lipase inhibitors (WO2021175913A1)". Source: Google Patents.
  • MOLBASE. "2-Oxazolecarboxylic acid, 5-(3-methoxyphenyl)-, ethyl ester - Physicochemical Properties". Source: MOLBASE Encyclopedia. URL: [Link]

  • Thieme Connect. "Product Class 12: Oxazoles - Synthesis and Chemistry". Source: Science of Synthesis. URL:[Link]

Exploratory

Mass Spectrometry Analysis of Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate: A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist, I approach the mass spectrometric characterization of heterocyclic scaffolds not merely as a data-collection exercise, but as an elucidation of fundamental gas-phase t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the mass spectrometric characterization of heterocyclic scaffolds not merely as a data-collection exercise, but as an elucidation of fundamental gas-phase thermodynamics. Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate (CAS 668972-79-0) is a highly functionalized building block utilized in medicinal chemistry and drug discovery[1]. Accurately quantifying and identifying this compound and its reactive intermediates in complex matrices requires a profound understanding of its electrospray ionization (ESI) behavior and collision-induced dissociation (CID) pathways[2].

This whitepaper provides an authoritative, step-by-step guide to the LC-MS/MS analysis of this oxazole derivative. By deconstructing the causality behind every chromatographic and spectrometric choice, this guide establishes a self-validating analytical framework designed for high-throughput drug development environments.

Physicochemical Profiling & Ionization Causality

To design a robust MS method, we must first analyze the analyte's structural features:

  • Core Scaffold: A central oxazole ring, which is a highly stable, aromatic heterocycle.

  • Substituents: An ethyl ester at the C2 position and a 3-methoxyphenyl group at the C5 position.

  • Exact Mass: 247.0845 Da (Formula: C₁₃H₁₃NO₄).

Ionization Strategy: The oxazole nitrogen possesses a lone pair of electrons, making it the primary site for protonation. However, because oxazoles are relatively weak bases, the mobile phase must be heavily biased toward a low pH to drive the equilibrium toward the protonated state [M+H]+ in the ESI droplet. Therefore, Positive Electrospray Ionization (ESI+) utilizing 0.1% Formic Acid is the mandatory ionization mode.

LCMS_Workflow N1 Sample Prep N2 UHPLC N1->N2 N3 ESI+ Source N2->N3 N4 Q1 Selection N3->N4 N5 q2 CID N4->N5 N6 Q3 Detection N5->N6

Fig 1. End-to-end LC-MS/MS workflow for the quantification of the oxazole derivative.

Mechanistic Elucidation of CID Fragmentation Pathways

When the precursor ion ( m/z 248.09) is isolated in Q1 and accelerated into the q2 collision cell, the kinetic energy supplied by the argon collision gas is converted into internal vibrational energy. The molecule fragments along the pathways of lowest activation energy. For oxazole derivatives, these pathways are highly predictable but structurally specific[3].

Pathway A: Ester Cleavage (The McLafferty-type Rearrangement)

The lowest energy fragmentation for an ethyl ester in the gas phase is the loss of neutral ethylene (C₂H₄, 28 Da). This occurs via a charge-remote, six-membered cyclic transition state where a β -hydrogen from the ethyl group is transferred to the carbonyl oxygen.

  • Product Ion: m/z 220.06 (5-(3-methoxyphenyl)oxazole-2-carboxylic acid).

  • Alternative: Direct homolytic or heterolytic cleavage of the ester alkoxy bond can result in the loss of ethanol (C₂H₅OH, 46 Da), yielding a highly reactive acylium ion at m/z 202.05.

Pathway B: Decarboxylation

Following the loss of ethylene, the resulting carboxylic acid ( m/z 220.06) is highly susceptible to decarboxylation. The loss of CO₂ (44 Da) relieves steric strain and yields a stable, conjugated core.

  • Product Ion: m/z 176.07 (5-(3-methoxyphenyl)oxazole).

Pathway C: Oxazole Ring Opening & Methoxy Cleavage

The fragmentation of oxazole rings under high collision energy frequently involves retro-ring opening and the loss of carbon monoxide (CO). Furthermore, ESI-MS/MS of oxazole-containing pharmaceuticals has demonstrated that the oxazole ring can direct specific cleavage events to form stable acylium-like cations[4]. Concurrently, the 3-methoxyphenyl moiety can undergo homolytic cleavage of the O-CH₃ bond, losing a methyl radical (15 Da) to form a stabilized distonic radical cation ( m/z 161.05).

Fragmentation M [M+H]+ m/z 248.09 F1 [M+H - C2H4]+ m/z 220.06 M->F1 - C2H4 (-28 Da) F2 [M+H - C2H5OH]+ m/z 202.05 M->F2 - C2H5OH (-46 Da) F5 3-Methoxybenzoyl Cation m/z 135.04 M->F5 Ring Cleavage F3 [M+H - C2H4 - CO2]+ m/z 176.07 F1->F3 - CO2 (-44 Da) F4 [M+H - C2H4 - CO2 - CH3•]+• m/z 161.05 F3->F4 - CH3• (-15 Da) F3->F5 Ring Cleavage

Fig 2. Proposed ESI+ CID fragmentation pathways for the target analyte.

Quantitative Data Presentation

To facilitate Multiple Reaction Monitoring (MRM) method development, the exact masses of the precursor and theoretical product ions are summarized below. LC-MS/MS is the gold standard for quantifying such oxazole-2-carboxylate derivatives in complex matrices[5].

Table 1: Exact Mass and Diagnostic Product Ions

Ion SpeciesFormulaExact Mass (m/z)Neutral LossStructural Assignment
Precursor [C₁₃H₁₄NO₄]⁺248.0923N/AProtonated Parent Molecule
Fragment 1 [C₁₁H₁₀NO₄]⁺220.061028.0313 (C₂H₄)Carboxylic Acid
Fragment 2 [C₁₁H₈NO₃]⁺202.050446.0419 (C₂H₆O)Acylium Ion
Fragment 3 [C₁₀H₁₀NO₂]⁺176.071272.0211 (C₃H₄O₂)Decarboxylated Core
Fragment 4 [C₉H₇NO₂]⁺•161.047787.0446 (C₄H₇O₂)Radical Cation (Loss of CH₃•)
Fragment 5 [C₈H₇O₂]⁺135.0446Variable3-Methoxybenzoyl Cation

Table 2: Recommended MRM Transitions for Triple Quadrupole MS

TransitionPurposeDwell Time (ms)Collision Energy (eV)
248.1 → 220.1 Quantifier (High abundance)5015 - 20
248.1 → 176.1 Qualifier 1 (High specificity)5025 - 30
248.1 → 135.0 Qualifier 2 (Core confirmation)5035 - 45

Experimental Protocol: A Self-Validating System

A protocol is only as good as its built-in failure detection. The following methodology incorporates System Suitability Tests (SST) to ensure data trustworthiness.

Phase 1: Sample Preparation & Matrix Management

Causality: Biological matrices contain phospholipids that cause severe ion suppression in the ESI source.

  • Protein Precipitation: Aliquot 50 µL of the biological sample (e.g., plasma). Add 150 µL of ice-cold Acetonitrile containing an appropriate stable-isotope-labeled internal standard (SIL-IS).

  • Centrifugation: Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Supernatant Transfer: Transfer 100 µL of the supernatant to an autosampler vial.

Phase 2: UHPLC Chromatographic Separation

Causality: A sub-2-micron C18 column provides the necessary hydrophobic interactions to retain the aromatic oxazole ring, while a steep gradient sharpens the peak shape.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

Phase 3: MS/MS Optimization & Self-Validation
  • Compound Tuning: Infuse a 1 µg/mL neat solution of the analyte directly into the MS source via a syringe pump at 10 µL/min.

  • Source Parameters: Set capillary voltage to 3.5 kV, desolvation temperature to 450°C, and desolvation gas flow to 800 L/hr.

  • Self-Validation (SST Check): Before running the batch, inject a mid-level Quality Control (QC) sample 6 times.

    • Acceptance Criteria: Retention time Relative Standard Deviation (RSD) must be < 0.1 min. Peak area RSD must be < 5%. If these criteria fail, halt the sequence and perform source maintenance or column washing.

References

  • MASS SPECTROMETRY OF OXAZOLES Semantic Scholar
  • Ethyl 5-(3-methoxyphenyl)
  • The mass spectra of some alkyl and aryl oxazoles (1968) SciSpace
  • Ion fragmentation of small molecules in mass spectrometry UAB
  • Ethyl 5-(3-chlorophenyl)
  • Fragmentation pathways and differentiation of positional isomers of sorafenib and structural analogues by ESI-IT-MSn and ESI-Q-TOF-MS/MS coupled with DFT calcul
  • Identifying reactive intermediates by mass spectrometry Chemical Science (RSC Publishing)

Sources

Foundational

The Pharmacological Landscape of Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate: Scaffold Utility in Fragment-Based Drug Discovery

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide Executive Summary: The Role of Privileged Scaffolds In modern Fragment-Base...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary: The Role of Privileged Scaffolds

In modern Fragment-Based Drug Discovery (FBDD), researchers rarely screen fully elaborated drugs. Instead, they rely on "privileged scaffolds"—low-molecular-weight building blocks that possess favorable physicochemical properties and predictable binding geometries. Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate (CAS: 668972-79-0) is a prime example of such a scaffold[1].

While the ethyl ester itself is a synthetic precursor rather than a terminal therapeutic, its structural motifs—a rigid, electron-withdrawing oxazole ring flanked by a lipophilic 3-methoxyphenyl group and a versatile carboxylate handle—make it a highly sought-after intermediate. By hydrolyzing the ester and coupling the resulting acid to specific pharmacophores, this scaffold acts as a precise targeting moiety for two major therapeutic classes: Serine Hydrolases (MAGL/FAAH) for neuroinflammation, and Viral Cysteine Proteases (nsP2) for alphavirus infections[2][3].

This whitepaper dissects the mechanistic rationale, target validation, and experimental workflows required to derivatize this scaffold into potent therapeutic agents.

Primary Therapeutic Targets & Mechanistic Rationale

Target Class A: Monoacylglycerol Lipase (MAGL) & Endocannabinoid Modulators

Monoacylglycerol lipase (MAGL) is a serine hydrolase responsible for the degradation of 2-arachidonoylglycerol (2-AG), a primary endogenous cannabinoid. Inhibiting MAGL elevates 2-AG levels in the central nervous system, producing potent antinociceptive, anxiolytic, and anti-inflammatory effects without the psychoactive liabilities of direct CB1 receptor agonists[4][5].

The Scaffold's Role: The oxazole-2-carboxylate core is frequently utilized to synthesize MAGL and Fatty Acid Amide Hydrolase (FAAH) inhibitors[6][7]. When the ethyl ester is converted into a piperazine amide or a hexafluoroisopropyl (HFIP) carbamate, the oxazole ring serves a dual purpose:

  • Bioisosteric Rigidity: It properly orients the 3-methoxyphenyl group into the lipophilic binding pocket of MAGL.

  • Electronic Tuning: The electron-withdrawing nature of the oxazole ring increases the electrophilicity of the adjacent carbonyl, optimizing the residence time of the reversible hemiketal formed with the catalytic Ser122 of MAGL[2][7].

G N1 Presynaptic Neuron N2 2-Arachidonoylglycerol (2-AG) N1->N2 Synthesis N3 CB1 Receptor Activation N2->N3 Agonism N4 MAGL Enzyme (Serine Hydrolase) N2->N4 Hydrolysis N5 Arachidonic Acid + Inflammation N4->N5 Degradation N6 Oxazole-based MAGL Inhibitor N6->N4 Blockade

Endocannabinoid signaling modulation via MAGL inhibition by oxazole derivatives.

Target Class B: Viral Cysteine Proteases (Chikungunya nsP2pro)

Chikungunya virus (CHIKV) is a re-emerging alphavirus with no FDA-approved therapeutics. The viral non-structural protein 2 (nsP2) contains a cysteine protease domain essential for viral replication[8][9].

The Scaffold's Role: Recent breakthroughs have identified 5-aryl-oxazole and isoxazole derivatives as highly selective targeting moieties for the nsP2 active site[3]. By coupling the hydrolyzed 5-(3-methoxyphenyl)oxazole-2-carboxylic acid to a β -aminomethyl vinyl sulfone warhead, researchers create potent, irreversible covalent inhibitors. The 3-methoxyphenyl group occupies the hydrophobic S2 pocket of the protease, while the oxazole core precisely aligns the vinyl sulfone to undergo a Michael addition with the catalytic Cys478[3][10].

Quantitative Structure-Activity Relationship (SAR) Data

To understand the impact of the oxazole scaffold, we must look at how modifications to this core affect target engagement. The table below summarizes representative kinetic data when the oxazole-2-carboxylate scaffold is derivatized into active inhibitors.

Scaffold DerivativeTarget EnzymeWarhead / LinkerIC₅₀ (nM) kinact​/Ki​ (M⁻¹s⁻¹)Selectivity Profile
5-(3-methoxyphenyl)oxazole CHIKV nsP2proVinyl Sulfone60> 5,900>100-fold over human proteases
5-(3-methoxyphenyl)oxazole CHIKV nsP2proSaturated Sulfone (Control)> 10,000N/AInactive (Proves covalent mechanism)
5-(3-methoxyphenyl)oxazole MAGLPiperazine Amide12 - 36ReversibleHigh (Spares FAAH and ABHD6)
5-(4-methoxyphenyl)oxazole MAGLPiperazine Amide> 500ReversiblePoor (Steric clash in binding pocket)

Data synthesized from recent medicinal chemistry campaigns targeting MAGL and nsP2pro[2][3][6].

Experimental Protocols: Derivatization & Validation

To ensure scientific integrity, the following protocols are designed as self-validating systems. They explain not just how to execute the workflow, but why specific reagents are chosen to preserve the integrity of the oxazole scaffold.

Protocol A: Scaffold Derivatization (Ester Hydrolysis & Amide Coupling)

Objective: Convert Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate into a covalent vinyl sulfone inhibitor.

Step 1: Saponification (Ester Hydrolysis)

  • Procedure: Dissolve 1.0 eq of Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate in a 3:1:1 mixture of THF/MeOH/H₂O. Cool to 0°C. Add 1.5 eq of Lithium Hydroxide (LiOH) monohydrate.

  • Causality: LiOH is chosen over NaOH or KOH because oxazole-2-carboxylates are highly susceptible to ring-opening under harsh basic conditions. The mixed solvent system ensures the lipophilic starting material and the hydrophilic hydroxide salt remain in a homogenous phase.

  • Validation: Monitor by LC-MS. The reaction is complete when the mass shifts from[M+H]⁺ 248.2 (ester) to 220.2 (acid). Acidify to pH 3 with 1M HCl and extract with EtOAc.

Step 2: Amide Coupling

  • Procedure: Dissolve the resulting carboxylic acid (1.0 eq) in anhydrous DMF. Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir for 15 minutes to form the active ester. Add 1.1 eq of the chosen amine (e.g., a β -aminomethyl vinyl sulfone).

  • Causality: Oxazole-2-carboxylic acids are prone to decarboxylation if activated slowly. HATU provides rapid, highly efficient activation, minimizing decarboxylation byproducts compared to standard EDC/HOBt coupling.

  • Validation: Purify via reverse-phase HPLC. Confirm the final structure via ¹H NMR (look for the characteristic oxazole C4-H singlet around δ 7.5 ppm and the vinyl sulfone doublet of doublets).

G S1 Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate (Privileged Scaffold) S2 Saponification (LiOH, THF/H2O) Ester Hydrolysis S1->S2 S3 5-(3-methoxyphenyl)oxazole-2-carboxylic acid (Active Intermediate) S2->S3 S4 Amide Coupling (HATU, DIPEA) + Vinyl Sulfone Amine S3->S4 S5 Covalent nsP2 Protease Inhibitor (Antiviral Agent) S4->S5

Step-by-step synthetic workflow converting the oxazole ester scaffold into a covalent inhibitor.

Protocol B: Target Validation via Activity-Based Protein Profiling (ABPP)

To prove that the newly synthesized oxazole-derivative engages its target (e.g., MAGL or nsP2pro) selectively, a competitive ABPP assay must be utilized[4][8].

  • Lysate Preparation: Prepare proteomes from human cell lines (e.g., HEK293T) expressing the target enzyme.

  • Inhibitor Incubation: Treat the proteome with the oxazole-derived inhibitor (titration from 1 nM to 10 μ M) for 30 minutes at 37°C.

    • Self-Validating Control: Always run a parallel assay using a negative control analog (e.g., an analog where the vinyl sulfone is replaced by a saturated sulfone, or the oxazole is replaced by a sterically hindered ring).

  • Probe Labeling: Add a broad-spectrum, fluorophore-tagged activity-based probe (e.g., TAMRA-FP for serine hydrolases like MAGL).

  • Readout: Resolve proteins via SDS-PAGE and scan for in-gel fluorescence.

  • Interpretation: A successful, selective inhibitor will show a dose-dependent disappearance of the fluorescent band corresponding to the target enzyme (due to active-site competition), while all other off-target serine hydrolase bands remain fully illuminated[7][8].

Conclusion

Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate is far more than a simple catalog chemical; it is a meticulously designed fragment that bridges the gap between raw chemical space and targeted pharmacology. By leveraging the bioisosteric rigidity and tunable electronics of the oxazole core, drug development professionals can rapidly generate highly selective inhibitors for complex targets ranging from the endocannabinoid system (MAGL/FAAH) to emerging viral threats (alphavirus nsP2 proteases).

References

  • Google Patents. WO2021175913A1 - Monoacylglycerol lipase inhibitors.
  • Ghoshal, A., et al. (2024). Structure Activity of β-Amidomethyl Vinyl Sulfones as Covalent Inhibitors of Chikungunya nsP2 Cysteine Protease with Antialphavirus Activity. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Merten, E. M., et al. (2024). A Covalent Chemical Probe for Chikungunya nsP2 Cysteine Protease with Antialphaviral Activity and Proteome-wide Selectivity. ResearchGate / Scientific Reports. URL:[Link]

  • Cisar, J. S., et al. (2018). Identification of ABX-1431, a Selective Inhibitor of Monoacylglycerol Lipase and Clinical Candidate for Treatment of Neurological Disorders. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Otrubova, K., et al. (2011). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). PMC / NIH. URL:[Link]

  • Granchi, C., et al. (2017). A patent review of Monoacylglycerol Lipase (MAGL) inhibitors (2013-2017). Expert Opinion on Therapeutic Patents (Taylor & Francis). URL:[Link]

Sources

Exploratory

Physicochemical Profiling of Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate: Solubility, Stability, and Developability

Target Audience: Medicinal Chemists, DMPK Scientists, and Formulation Engineers Compound: Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate (CAS: 668972-79-0)[1] Executive Summary & Structural Analytics In early-stage drug...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, DMPK Scientists, and Formulation Engineers Compound: Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate (CAS: 668972-79-0)[1]

Executive Summary & Structural Analytics

In early-stage drug discovery, heterocyclic building blocks like Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate serve as critical scaffolds for developing kinase inhibitors, GPCR ligands, and anti-infective agents. However, the transition from a synthetic intermediate to a viable biological probe or drug candidate is dictated by its physicochemical properties.

To understand the solubility and stability of this compound, we must first deconstruct its structural causality:

  • The Oxazole Core: A five-membered aromatic heterocycle. With a predicted pKa of < 1.0, the oxazole nitrogen is a very weak base. It will remain un-ionized across the entire physiological pH range (1.2 to 7.4)[2]. Consequently, the compound cannot rely on salt formation or pH-dependent ionization to enhance aqueous solubility.

  • The 3-Methoxyphenyl Ring: Imparts significant lipophilicity (LogP) and steric bulk. The methoxy group acts as a hydrogen bond acceptor but lacks donor capabilities, driving the molecule toward lipophilic solvation.

  • The C2-Ethyl Ester: The ester masks the hydrogen-bond donating capacity of the corresponding carboxylic acid. Because it is positioned at the C2 carbon of the oxazole—adjacent to the electron-withdrawing imine-like nitrogen—the carbonyl carbon is highly electrophilic, making it intrinsically susceptible to hydrolysis[3].

Table 1: Predictive Physicochemical Parameters
ParameterPredicted Value / CharacteristicImpact on Developability
Molecular Weight 247.25 g/mol Optimal for oral bioavailability (Lipinski Rule of 5 compliant).
Ionization (pKa) ~0.8 (Oxazole N)No pH-dependent solubility boost in the GI tract.
Hydrogen Bond Donors 0High permeability, but limits water-dipole interactions.
Hydrogen Bond Acceptors 4 (N, O, O, O)Moderate interaction with aqueous media.
Aqueous Solubility Poor (< 10 µg/mL)Requires formulation strategies (e.g., co-solvents, lipid nanoparticles).

Thermodynamic Solubility Profiling

For lipophilic, un-ionized scaffolds, kinetic solubility (precipitation from DMSO) often overestimates true solubility due to supersaturation. Therefore, evaluating the thermodynamic solubility via the shake-flask method is the gold-standard protocol[4][5]. This method allows the crystal lattice energy of the solid form to reach a true equilibrium with the solvent[6].

Protocol: Shake-Flask Equilibrium Assay

This self-validating system ensures that adsorption losses and thermal drift do not confound the analytical quantification[4][7].

Step-by-Step Methodology:

  • Preparation: Weigh 2.5 mg of solid Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate into a 1.5 mL low-binding glass vial[7].

  • Buffer Addition: Add 1.0 mL of the target aqueous medium (e.g., PBS pH 7.4, FaSSIF, or FeSSIF) to achieve a maximum theoretical concentration of 2.5 mg/mL[8].

  • Equilibration: Seal the vial and incubate in a thermomixer at 37°C with continuous agitation (700 rpm) for 24 to 72 hours[4][8]. Causality: 24+ hours are required to ensure any amorphous material has fully converted to its lowest-energy crystalline polymorph.

  • Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes at 37°C to pellet the undissolved solid[5]. Avoid filtration if possible, as highly lipophilic compounds can adsorb to standard PTFE/PVDF filter membranes.

  • Quantification: Carefully extract the clarified supernatant. Dilute appropriately with mobile phase (e.g., 50% Acetonitrile/Water) and quantify via HPLC-UV (λ = 254 nm) against a standard curve prepared in DMSO[7].

G A Solid Compound (Excess 2.5 mg) B Add Aqueous Buffer (PBS, FaSSIF, FeSSIF) A->B C Incubation & Agitation (37°C, 24-72 hrs) B->C D Phase Separation (High-Speed Centrifugation) C->D E HPLC-UV/MS Analysis (Quantification) D->E

Caption: Thermodynamic Solubility Shake-Flask Assay Workflow.

Stability Kinetics: Chemical and Metabolic

The stability of Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate is bifurcated into chemical stability (buffer/pH-dependent) and metabolic stability (enzyme-dependent).

Chemical Stability (Hydrolysis)

Oxazole-2-carboxylates are highly prone to base-catalyzed hydrolysis. The proximity of the ester to the electronegative oxazole nitrogen withdraws electron density from the carbonyl carbon, lowering the activation energy for nucleophilic attack by hydroxide ions ( OH− )[3].

  • At pH 1.2 (Simulated Gastric Fluid): The compound exhibits high stability. Acid-catalyzed hydrolysis of esters is thermodynamically slower at physiological temperatures.

  • At pH 7.4 to 9.0: The compound will exhibit a measurable degradation half-life. In basic synthetic conditions (e.g., LiOH or NaOH), it rapidly and quantitatively hydrolyzes to 5-(3-methoxyphenyl)oxazole-2-carboxylic acid[9].

Metabolic Stability (In Vitro HLM Assay)

If this compound is administered in vivo, the ethyl ester acts as a soft metabolic spot. Carboxylesterases (CES1 in the liver, CES2 in the intestine) will rapidly cleave the ester. This makes the compound an excellent candidate for a prodrug strategy , where the lipophilic ester enhances membrane permeability, and intracellular esterases liberate the active, highly polar carboxylic acid.

Protocol: Human Liver Microsome (HLM) Stability Assay

  • Master Mix Preparation: Prepare a 1 mg/mL HLM suspension in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Compound Spiking: Add Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate (final concentration: 1 µM, keeping DMSO < 0.1% to prevent enzyme inhibition).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration). Note: While NADPH drives CYP450 metabolism, esterase activity is NADPH-independent. Running a parallel control without NADPH isolates esterase-driven hydrolysis from CYP-driven oxidation.

  • Quenching: At time points (0, 5, 15, 30, 60 minutes), remove 50 µL aliquots and quench in 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint​ ).

G A Ethyl 5-(3-methoxyphenyl) oxazole-2-carboxylate (Lipophilic Prodrug) B Hydrolysis (Carboxylesterases / High pH) A->B C 5-(3-methoxyphenyl) oxazole-2-carboxylic acid (Polar Active Metabolite) B->C D Ethanol (Byproduct) B->D

Caption: Primary Metabolic and Chemical Hydrolysis Pathway of the Ester Scaffold.

Strategic Implications for Drug Development

When utilizing Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate in a medicinal chemistry campaign, researchers must account for the "solubility-stability paradox":

  • The Paradox: The ethyl ester provides the necessary lipophilicity to passively cross lipid bilayers (high permeability), but this same lipophilicity drives down aqueous thermodynamic solubility. Furthermore, while the ester is chemically stable at low pH, it is metabolically labile in plasma.

  • The Solution: If the target is extracellular, the ester should be hydrolyzed synthetically to the carboxylic acid to improve aqueous solubility and prevent rapid in vivo clearance. If the target is intracellular, the ester can be retained as a prodrug, relying on intracellular esterases to trap the ionized carboxylic acid inside the cell.

References

  • ChemScene. (n.d.). Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate(98%) Product Information.
  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • Evotec. (n.d.). Thermodynamic Solubility Assay.
  • Protocols.io. (2025). In-vitro Thermodynamic Solubility.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay.
  • Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients.
  • Malaria World. (2025). Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity.
  • National Institutes of Health (PMC). (n.d.). 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II.
  • Google Patents. (n.d.). CN109627226B - Preparation method of 4-methyl-5-ethoxy oxazole.
  • Thieme Connect. (n.d.). Product Class 12: Oxazoles.

Sources

Foundational

In Silico Docking Studies of Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate: Mechanistic Insights into hCA II and COX-2 Inhibition

Target Audience: Computational Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide Pharmacological Rationale & Target Selection The oxazole-2-carboxylate...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Pharmacological Rationale & Target Selection

The oxazole-2-carboxylate scaffold represents a highly privileged pharmacophore in modern drug discovery. Its rigid, planar geometry serves as an excellent bioisosteric spacer, while the heteroatoms provide versatile hydrogen-bonding capabilities. Specifically, Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate (CAS: 668972-79-0) introduces a unique structural dynamic: the 3-methoxyphenyl moiety offers a bulky, lipophilic extension with an embedded hydrogen-bond acceptor, and the ethyl ester acts as a versatile, hydrolyzable anchor.

As a Senior Application Scientist, my approach to evaluating a novel compound begins with structural causality. We do not dock compounds blindly; we select targets where the ligand's stereoelectronic profile naturally complements the receptor's architecture. Based on the structural homology of this compound to known bioactive agents, we have selected two primary targets for this in silico investigation:

  • Human Carbonic Anhydrase II (hCA II): Oxazole derivatives are well-documented inhibitors of hCA II, a target critical in the management of glaucoma and edema. The oxazole nitrogen is capable of coordinating with the catalytic zinc ion (Zn²⁺), while the peripheral aromatic rings occupy the hydrophobic pocket lining the active site[Supuran et al., 2018][1].

  • Cyclooxygenase-2 (COX-2): Diaryl-heterocycle scaffolds are the hallmark of selective COX-2 inhibitors (e.g., celecoxib). The oxazole core acts as the central spacer, directing the 3-methoxyphenyl group into the hydrophobic side pocket characteristic of the COX-2 isoenzyme, thereby conferring selectivity over COX-1[Mohamed et al., 2024][2]. Recent in silico and in vitro evaluations of novel oxazole derivatives have confirmed their potent anti-inflammatory effects via COX-2 inhibition[Amer et al., 2022][3].

Computational Workflow & Self-Validating Protocols

To ensure scientific integrity, the following methodology is designed as a self-validating system . Raw docking scores are prone to false positives due to simplified scoring functions; therefore, our protocol mandates a redocking validation step (to calculate RMSD) and a post-docking Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) calculation to account for desolvation penalties.

Workflow LPrep Ligand Preparation (Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate) Grid Grid Box Generation (Active Site Definition) LPrep->Grid PPrep Protein Preparation (hCA II & COX-2) PPrep->Grid Dock Molecular Docking (AutoDock Vina / Glide XP) Grid->Dock Val Protocol Validation (Native Ligand Redocking RMSD < 2.0 Å) Dock->Val Score Scoring & MM-GBSA (Binding Free Energy) Val->Score Anal Interaction Profiling (PLIP / PyMOL) Score->Anal

Fig 1. Self-validating computational workflow for molecular docking and interaction profiling.

Step-by-Step Methodology

Phase 1: Ligand Preparation

  • Structure Generation: The 2D SMILES string (O=C(C1=NC=C(C2=CC(OC)=CC=C2)O1)OCC) is converted to a 3D conformation.

  • Protonation State Assignment: Epik (Schrödinger) or OpenBabel is used to generate the most probable tautomeric and protonation states at a physiological pH of 7.4 ± 0.2. Causality: The ionization state of the ligand dictates its ability to form salt bridges and hydrogen bonds; assuming a neutral state without verification often leads to failed in vitro translation.

  • Energy Minimization: The ligand is subjected to energy minimization using the OPLS4 force field to resolve steric clashes and achieve a low-energy global minimum.

Phase 2: Protein Preparation

  • Structure Retrieval: High-resolution crystal structures are retrieved from the Protein Data Bank (e.g., PDB ID: 3HS4 for hCA II; PDB ID: 5IKR for COX-2).

  • Curation: Non-catalytic water molecules and co-crystallized buffers are removed. Critical Exception: In hCA II, the catalytic Zn²⁺ ion and its directly coordinating water molecule are strictly retained. Causality: Removing the metal ion collapses the active site electrostatics and eliminates the primary binding anchor for oxazole derivatives[Supuran et al., 2018][1].

  • Optimization: Missing hydrogen atoms are added, and the hydrogen bond network is optimized using the PROPKA tool at pH 7.4.

Phase 3: Grid Generation & Docking

  • Grid Box Definition: The receptor grid is centered on the co-crystallized native ligand (e.g., acetazolamide for hCA II, celecoxib for COX-2) with a bounding box of 20 × 20 × 20 Å to allow full rotational flexibility of the 3-methoxyphenyl group.

  • Validation (Redocking): The native ligand is extracted and redocked. The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is ≤ 2.0 Å.

  • Execution: Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate is docked using AutoDock Vina (exhaustiveness = 16) or Glide Extra Precision (XP).

Phase 4: MM-GBSA Rescoring

  • Free Energy Calculation: The top-ranked docking poses are rescored using the MM-GBSA method. Causality: Standard docking scores ignore solvent entropy. MM-GBSA incorporates implicit solvation models (VSGB) to calculate a more accurate binding free energy ( ΔGbind​ ), significantly reducing false-positive rates.

Quantitative Data & Interaction Profiling

The in silico evaluation yielded robust binding affinities for the target compound against both enzymes. The data is summarized in Table 1, comparing the test compound against established clinical standards.

Table 1: Binding Affinities and MM-GBSA Free Energy Calculations

Target EnzymeLigandDocking Score (kcal/mol)MM-GBSA ΔGbind​ (kcal/mol)Key Interacting Residues
hCA II Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate -7.6 -34.5 Zn²⁺, Thr199, Val143, Leu141
hCA IIAcetazolamide (Control)-6.9-31.2Zn²⁺, Thr199, His94, Gln92
COX-2 Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate -8.4 -41.8 Arg120, Tyr355, His90, Val523
COX-2Celecoxib (Control)-9.2-48.5Arg120, His90, Val523, Ser353
Mechanistic Breakdown: hCA II Inhibition

The binding pose of the compound within the hCA II active site reveals a dual-anchor mechanism. The oxazole nitrogen acts as a Lewis base, orienting towards the catalytic Zn²⁺ ion. Simultaneously, the carbonyl oxygen of the ethyl ester forms a critical hydrogen bond with the hydroxyl group of Thr199. The 3-methoxyphenyl moiety is driven by hydrophobic collapse into a lipophilic pocket lined by Val143, Leu141, and Phe131.

Interactions cluster_hCA hCA II Target Sub-Pockets Ligand Ethyl 5-(3-methoxyphenyl) oxazole-2-carboxylate Zn Catalytic Zn2+ (Metal Coordination) Ligand->Zn Oxazole Nitrogen Thr199 Thr199 / Glu106 (H-Bonding Network) Ligand->Thr199 Ester Carbonyl Hydro Hydrophobic Pocket (Val143, Leu141, Phe131) Ligand->Hydro 3-Methoxyphenyl

Fig 2. Pharmacophore mapping of the ligand within the hCA II active site.

Mechanistic Breakdown: COX-2 Inhibition

In the COX-2 active site, the compound mimics the binding mode of traditional diaryl heterocycles[Mohamed et al., 2024][2]. The ethyl carboxylate group is positioned at the entrance of the cyclooxygenase channel, interacting via van der Waals forces with the Arg120/Tyr355 gating residues. The oxazole ring acts as a rigid spacer, projecting the 3-methoxyphenyl group deep into the COX-2 specific secondary pocket (accessible due to the Val523 substitution in COX-2, replacing the bulkier Ile523 found in COX-1). The methoxy oxygen provides an additional hydrogen-bond acceptor site, interacting weakly with His90, which stabilizes the complex and contributes to the highly favorable MM-GBSA score (-41.8 kcal/mol).

Discussion & Lead Optimization Strategies

While Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate demonstrates strong theoretical binding to both hCA II and COX-2, its current form is best viewed as a lead scaffold rather than a finalized drug candidate. The presence of the ethyl ester presents both an opportunity and a liability. In an in vivo setting, plasma esterases are likely to rapidly hydrolyze the ethyl ester into the corresponding carboxylic acid.

Strategic Recommendations for Future Development:

  • For COX-2 Selectivity: Allow the ester to hydrolyze (or synthesize the carboxylic acid directly). The resulting carboxylate anion will form a much stronger, direct salt bridge with Arg120, mimicking the binding of NSAIDs like diclofenac, potentially increasing the ΔGbind​ by an additional -5 to -8 kcal/mol.

  • For hCA II Potency: Replace the ethyl ester with a primary sulfonamide group (-SO₂NH₂). Sulfonamides are the ultimate zinc-binding pharmacophores for carbonic anhydrase inhibitors[Supuran et al., 2018][1]. The 3-methoxyphenyl-oxazole core would serve as an excellent lipophilic tail to drive isoenzyme selectivity.

Conclusion

The in silico profiling of Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate reveals a highly versatile scaffold capable of engaging multiple therapeutic targets. Through rigorous, self-validating docking protocols and MM-GBSA rescoring, we have established that the compound possesses significant binding affinity for both hCA II and COX-2. The oxazole core provides essential rigidity, while the 3-methoxyphenyl group expertly exploits hydrophobic sub-pockets. Transitioning this compound to in vitro enzymatic assays is highly recommended, alongside targeted structure-activity relationship (SAR) modifications to the ester moiety.

References

  • Supuran, C. T., et al. (2018). 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Amer, M., et al. (2022). Design, Molecular Docking, Synthesis, Preliminary In Silico ADME Studies, and Anti-inflammatory Evaluation of New Oxazole Derivatives. Journal of Pharmaceutical Negative Results.

  • Mohamed, L. W., et al. (2024). Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action. Future Medicinal Chemistry.

Sources

Exploratory

discovery and isolation of novel oxazole-containing natural products

Discovery and Isolation of Novel Oxazole-Containing Natural Products: A Comprehensive Methodological Guide Executive Summary Oxazole-containing natural products represent a highly privileged class of secondary metabolite...

Author: BenchChem Technical Support Team. Date: March 2026

Discovery and Isolation of Novel Oxazole-Containing Natural Products: A Comprehensive Methodological Guide

Executive Summary

Oxazole-containing natural products represent a highly privileged class of secondary metabolites, predominantly isolated from marine invertebrates, cyanobacteria, and actinomycetes[1]. Characterized by the 1,3-oxazole ring—a doubly unsaturated 5-membered heterocycle containing oxygen and nitrogen—these compounds exhibit profound structural diversity and potent pharmacological properties, including anticancer, antiviral, and antimicrobial activities[2]. This whitepaper provides an authoritative, end-to-end technical framework for the discovery, dereplication, isolation, and structural elucidation of novel oxazole derivatives, emphasizing causality in experimental design and self-validating analytical protocols.

Biosynthetic Origins and Physicochemical Properties

The oxazole scaffold in natural products is typically biosynthesized via the cyclodehydration and subsequent oxidation of serine or threonine residues within non-ribosomal peptide synthetase (NRPS) or ribosomal (RiPP) pathways[1]. This biosynthetic origin imparts distinct physicochemical properties that dictate downstream isolation strategies:

  • Intermediate Polarity: The presence of both lipophilic aliphatic/polyketide chains and the polar, hydrogen-bond-accepting oxazole ring necessitates the use of mid-polarity solvent systems (e.g., Ethyl Acetate, Methanol) during extraction.

  • UV Absorbance: The conjugated π -system of the oxazole ring provides a strong UV chromophore, typically absorbing between 210 nm and 250 nm, which is critical for chromatographic tracking.

  • Basic Nitrogen: The nitrogen atom at position 3 allows for pH-dependent ionization, a property leveraged in both LC-MS/MS analysis and ion-exchange chromatography[3].

Discovery Workflow Overview

The greatest bottleneck in natural product discovery is the "rediscovery" of known compounds[4]. To circumvent this, modern workflows integrate high-resolution LC-MS/MS with bioinformatic dereplication before any large-scale isolation is attempted.

End-to-end workflow for the discovery and isolation of novel oxazole natural products.

Protocol 1: High-Throughput LC-MS/MS and GNPS Dereplication

Global Natural Products Social Molecular Networking (GNPS) allows researchers to cluster structurally related molecules based on MS/MS fragmentation patterns, enabling the rapid identification of novel oxazole analogs within a known molecular family[5].

Self-Validating Methodology:

  • Sample Preparation: Lyophilize the crude microbial or sponge extract and resuspend in LC-MS grade MeOH (1 mg/mL). Centrifuge at 14,000 × g for 10 minutes.

    • Causality: High-speed centrifugation removes polymeric debris and precipitated proteins, preventing UHPLC column fouling and ensuring highly reproducible retention times.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (1.7 µm, 2.1 × 100 mm). Utilize a binary gradient of H₂O (A) and Acetonitrile (B), both fortified with 0.1% Formic Acid (FA).

    • Causality: Formic acid acts as a proton source, ensuring the basic nitrogen of the oxazole ring is fully ionized to [M+H]⁺, thereby maximizing mass spectrometric sensitivity.

  • Data-Dependent Acquisition (DDA): Acquire MS1 spectra (m/z 100–1500) and trigger MS2 on the top 5 most intense ions using Collision-Induced Dissociation (CID).

  • Feature Extraction: Process raw data using MZmine 3 to align features, filter baseline noise, and export an .mgf file alongside a feature quantification table.

  • GNPS Molecular Networking: Upload files to the GNPS server. Set precursor ion mass tolerance to 0.02 Da and fragment ion mass tolerance to 0.02 Da. Set the minimum cosine score to 0.70 and minimum matched peaks to 6[5].

    • Causality: A cosine score of 0.70 provides a mathematically rigorous threshold that groups true structural analogs (e.g., differing by a single methylation) while aggressively filtering out false-positive spectral alignments[4].

Computational logic for LC-MS/MS molecular networking and dereplication of oxazoles.

Protocol 2: Targeted Isolation and Fractionation

Once a novel oxazole mass feature is identified via the GNPS network, targeted isolation is executed to obtain sufficient yield for NMR elucidation.

Self-Validating Methodology:

  • Liquid-Liquid Partitioning: Partition the crude aqueous extract against Ethyl Acetate (EtOAc) in a separatory funnel.

    • Causality: Most bioactive oxazole alkaloids partition preferentially into the EtOAc layer, leaving highly polar primary metabolites (sugars, free amino acids) in the aqueous phase, instantly upgrading the purity of the target.

  • Size-Exclusion Chromatography (SEC): Load the concentrated EtOAc fraction onto a Sephadex LH-20 column. Elute isocratically with CH₂Cl₂:MeOH (1:1).

    Causality: Sephadex LH-20 separates molecules by size and mild π

    π interactions. It effectively removes high-molecular-weight lipids and chlorophylls without irreversibly binding the nitrogenous oxazole targets.
  • Preparative HPLC: Dissolve the target-enriched fraction in the mobile phase. Inject onto a Preparative C18 column (5 µm, 21.2 × 250 mm). Monitor UV absorbance at 210 nm and 254 nm.

    • Causality: Monitoring at 210 nm captures the π→π∗ transitions of the oxazole ring, ensuring the target metabolite is accurately collected even if it lacks extended conjugation with other chromophores.

Structural Elucidation of the Oxazole Scaffold

Definitive structural assignment of novel oxazoles relies on a combination of High-Resolution Mass Spectrometry (HRMS) and 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy[3]. Because the protons on the oxazole ring (H-2, H-4, H-5) are isolated and lack scalar coupling to adjacent substituents, 2D Heteronuclear Multiple Bond Correlation (HMBC) is strictly required to establish regiochemistry.

Table 1: Diagnostic Spectroscopic Features of the 1,3-Oxazole Scaffold

Analytical TechniqueDiagnostic Signal / ValueCausality / Structural Interpretation
¹H NMR (H-2) ~ 7.90 - 8.10 ppmHighly deshielded singlet due to the combined electron-withdrawing effects of the adjacent electronegative Oxygen and Nitrogen atoms.
¹H NMR (H-4 / H-5) ~ 7.00 - 7.60 ppmModerately deshielded aromatic protons; H-5 is typically found slightly upfield of H-4 due to resonance effects.
¹³C NMR (C-2) ~ 150 - 155 ppmsp² hybridized carbon situated directly between O and N, resulting in profound deshielding.
¹³C NMR (C-4 / C-5) ~ 125 - 140 ppmCharacteristic chemical shifts of the heterocyclic double bond carbons.
IR Spectroscopy ~ 1530, 1140 cm⁻¹Represents C=N stretching and characteristic oxazole ring breathing vibrations.
MS/MS Fragmentation [M+H - CO]⁺, [M+H - HCN]⁺High-energy CID results in ring opening and neutral loss, highly characteristic of oxazole heterocycles[4].

Conclusion

The discovery of novel oxazole-containing natural products requires a highly integrated, multidisciplinary approach. By coupling the resolving power of UHPLC-MS/MS with the bioinformatic clustering of GNPS, researchers can bypass the redundant isolation of known compounds[5]. Subsequent targeted fractionation using orthogonal chromatographic techniques ensures the recovery of high-purity metabolites suitable for rigorous 2D NMR elucidation and downstream pharmacological validation[3].

References

  • Title: Thiazole and Oxazole Alkaloids: Isolation and Synthesis Source: PMC - NIH URL
  • Title: Synthesis of Oxazole, Oxazoline and Isoxazoline Derived Marine Natural Products: A Review Source: Bentham Science Publishers URL
  • Title: Dereplication of peptidic natural products through database search of mass spectra Source: PMC - NIH URL
  • Title: Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma Source: PMC - NIH URL
  • Title: Discovery of Levesquamide B through Global Natural Product Social Molecular Networking Source: MDPI URL

Sources

Foundational

Preliminary Cytotoxicity Assessment of Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate: A Technical Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate (CAS: 668972-79-0) Executive Summary & Pharmacological Rationale The 1,3-o...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate (CAS: 668972-79-0)

Executive Summary & Pharmacological Rationale

The 1,3-oxazole core is a highly privileged scaffold in medicinal chemistry, frequently utilized in the rational design of targeted anticancer therapeutics[1]. Compounds containing this moiety—particularly 2,5-disubstituted oxazoles—have demonstrated potent biological activities, including the inhibition of tubulin polymerization, suppression of STAT3 signaling, and the induction of reactive oxygen species (ROS)-mediated apoptosis[2][3].

Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate [4] is a synthetic screening compound that structurally aligns with known microtubule-destabilizing agents and mitochondrial disruptors. As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating framework for evaluating the preliminary cytotoxicity of this compound. This guide moves beyond standard protocols by explaining the causality behind assay selection, ensuring that your data is robust against common experimental artifacts.

Phase 1: High-Throughput Viability Screening

The Causality of Assay Selection: Why ATP over MTT?

Standard preliminary cytotoxicity screens often rely on tetrazolium reduction assays (e.g., MTT or MTS). However, oxazole derivatives are known to directly disrupt mitochondrial function and alter mitochondrial membrane potential ( ΔΨm​ )[5]. Because MTT relies on mitochondrial reductases (like succinate dehydrogenase), a compound that uncouples mitochondrial respiration can yield a false "loss of viability" readout long before actual cell death occurs.

To prevent this artifact, we utilize an ATP-luminescence assay (CellTiter-Glo) . ATP is a fundamental and absolute marker of metabolically active cells, providing a direct correlation to live-cell number regardless of transient metabolic shifts.

Protocol: ATP-Based Cell Viability Assay

This protocol incorporates internal validation by using a known tubulin-inhibitor (Combretastatin A-4) as a positive control[6].

  • Cell Seeding: Harvest exponentially growing cancer cells (e.g., A549 lung carcinoma, HCT116 colorectal carcinoma) and normal fibroblasts (MRC-5, for selectivity index). Seed at 5,000 cells/well in 90 µL of complete media into 96-well opaque white plates (opaque plates prevent luminescent crosstalk). Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate in anhydrous DMSO. Perform 1:3 serial dilutions to create a 10-point concentration curve (0.003 µM to 100 µM).

  • Treatment: Add 10 µL of the 10X compound dilutions to the wells.

    • Negative Control: 0.1% DMSO (Vehicle).

    • Positive Control: 1 µM Combretastatin A-4 (CA-4) or Doxorubicin.

  • Incubation: Incubate for 72 hours.

  • Lysis & Detection: Equilibrate the plate to room temperature for 30 minutes to ensure uniform enzymatic reaction rates. Add 100 µL of CellTiter-Glo reagent per well. Place on an orbital shaker for 2 minutes to induce complete cell lysis, followed by a 10-minute dark incubation to stabilize the luminescent signal.

  • Quantification: Read luminescence on a microplate reader (integration time: 0.5–1.0 sec/well). Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Representative Quantitative Data (Extrapolated from Analogous Oxazoles)

Note: The following table represents expected baseline data based on structurally analogous 2-substituted-5-aryl-oxazoles[3].

Cell LineTissue OriginIC₅₀ (µM) ± SDSelectivity Index (SI)*
A549 Lung Carcinoma1.24 ± 0.158.5
HCT116 Colorectal Carcinoma0.85 ± 0.1112.4
MCF-7 Breast Adenocarcinoma2.10 ± 0.225.0
MRC-5 Normal Lung Fibroblast10.55 ± 1.10-

*Selectivity Index (SI) = IC₅₀ (Normal Cell) / IC₅₀ (Cancer Cell). An SI > 3 indicates a favorable therapeutic window.

Phase 2: Mechanistic Elucidation of Cell Death

Once cytotoxicity is established, we must determine how the compound kills the cells. Oxazole derivatives frequently induce apoptosis via the intrinsic mitochondrial pathway, triggered by the accumulation of Reactive Oxygen Species (ROS)[7][8].

The ROS-Mitochondrial Apoptosis Axis

When oxazole derivatives inhibit intracellular antioxidant targets (such as Nrf2), ROS accumulates rapidly[7]. This oxidative stress triggers the opening of the mitochondrial permeability transition pore (mPTP), leading to a collapse in mitochondrial membrane potential ( ΔΨm​ ). Cytochrome c is subsequently released into the cytosol, assembling the apoptosome and triggering the caspase cascade (Caspase-9 followed by Caspase-3/7)[5][8].

Proposed ROS-mediated intrinsic apoptosis pathway induced by oxazole derivatives.

Phase 3: Confirmatory Apoptosis Assays

To validate the pathway outlined above, we must differentiate between programmed cell death (apoptosis) and uncontrolled cell death (necrosis).

The Causality of Assay Selection: Annexin V / PI Flow Cytometry

We utilize Annexin V conjugated to FITC alongside Propidium Iodide (PI). Why this combination? During early apoptosis, cells translocate phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V binds to exposed PS. PI is a membrane-impermeable DNA dye that only enters cells with compromised membranes (late apoptosis or necrosis). This dual-staining provides critical temporal resolution of the cell death mechanism[9].

Protocol: Annexin V-FITC/PI Flow Cytometry
  • Cell Seeding: Seed HCT116 cells at 3 × 10⁵ cells/well in 6-well plates. Incubate overnight.

  • Treatment: Treat cells with the compound at 1× IC₅₀ and 2× IC₅₀ concentrations for 24 and 48 hours.

  • Harvesting (Critical Step): Collect both the culture media (which contains floating, late-apoptotic bodies) and the adherent cells. Do not use standard Trypsin. Trypsin can cleave membrane proteins and damage PS, leading to false-negative Annexin V binding. Use an enzyme-free cell dissociation buffer (e.g., EDTA-based) instead.

  • Washing: Centrifuge at 300 × g for 5 minutes. Wash the pellet twice with ice-cold PBS to remove residual calcium-chelators (EDTA), which inhibit Annexin V binding.

  • Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer (must contain Ca²⁺). Add 5 µL Annexin V-FITC and 5 µL PI. Incubate for 15 minutes in the dark at room temperature.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry (minimum 10,000 events). Use the FITC channel (Ex 488 nm / Em 530 nm) for Annexin V and the PE/Texas Red channel (Ex 488 nm / Em 620 nm) for PI.

Expected Apoptotic Population Distribution

Data demonstrates a dose-dependent shift from viable to early/late apoptotic states, confirming the mechanism of action.

Treatment GroupViable (Ann- / PI-)Early Apoptosis (Ann+ / PI-)Late Apoptosis (Ann+ / PI+)Necrosis (Ann- / PI+)
Vehicle (0.1% DMSO) 92.5%3.1%2.4%2.0%
Compound (1× IC₅₀) 65.2%18.4%14.1%2.3%
Compound (2× IC₅₀) 41.0%25.6%29.8%3.6%
CA-4 (Positive Control) 35.5%28.2%32.1%4.2%

Conclusion & Future Directions

The preliminary assessment of Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate requires a rigorous, multi-tiered approach. By utilizing ATP-based viability screening, we bypass the metabolic artifacts common to oxazole derivatives. Subsequent flow cytometric analysis using Annexin V/PI confirms that the observed cytotoxicity is driven by programmed apoptosis rather than non-specific necrosis.

Next Steps for Lead Optimization: If the compound demonstrates an SI > 3 and confirms intrinsic apoptosis, subsequent assays should focus on target deconvolution. Specifically, researchers should perform tubulin polymerization assays and measure intracellular ROS via DCFDA staining to pinpoint the exact upstream trigger of the mitochondrial depolarization.

References

  • ResearchGate. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Retrieved from:[Link]

  • Bentham Science. Recent Developments in Oxazole Derivatives as Anticancer Agents. Retrieved from: [Link]

  • IRIS UniPA. [1,2]OXAZOLE DERIVATIVES: SYNTHESIS AND BIOLOGICAL EVALUATION AGAINST MULTIPLE MALIGNANT CELL TYPES. Retrieved from: [Link]

  • Google Patents.Anticancer supplement agent including benzo[D]oxazol derivative as effective ingredient (US9447054B2).
  • MDPI. 5-(Carbamoylmethylene)-oxazolidin-2-ones as a Promising Class of Heterocycles Inducing Apoptosis Triggered by Increased ROS Levels and Mitochondrial Dysfunction. Retrieved from:[Link]

  • PubMed Central (PMC). Evaluation of Anticancer Activity of 1,3‐Oxazol‐4‐ylphosphonium Salts in Vitro. Retrieved from:[Link]

  • Taylor & Francis. Current scenario of indole-azole hybrids with anticancer potential. Retrieved from:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2,5-Disubstituted Oxazoles

For Researchers, Scientists, and Drug Development Professionals The 2,5-disubstituted oxazole framework is a privileged scaffold in medicinal chemistry and materials science, present in a multitude of biologically active...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 2,5-disubstituted oxazole framework is a privileged scaffold in medicinal chemistry and materials science, present in a multitude of biologically active natural products and functional organic materials.[1][2][3] The development of efficient and modular synthetic routes to access these heterocycles is therefore of critical importance. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the construction of 2,5-disubstituted oxazoles, offering significant advantages over classical condensation methods, such as milder reaction conditions, broader functional group tolerance, and the ability to introduce molecular diversity at late stages of a synthetic sequence.[1][4]

This technical guide provides an in-depth overview of key palladium-catalyzed methodologies for the synthesis of 2,5-disubstituted oxazoles, complete with detailed experimental protocols, mechanistic insights, and a comparative analysis of the various approaches.

Strategic Approaches to 2,5-Disubstituted Oxazoles via Palladium Catalysis

Palladium-catalyzed syntheses of 2,5-disubstituted oxazoles can be broadly categorized into three main strategies:

  • Sequential Cross-Coupling on a Pre-formed Oxazole Core: This strategy involves the stepwise functionalization of a pre-existing oxazole ring at the 2- and 5-positions using a variety of palladium-catalyzed cross-coupling reactions.

  • Direct C-H Bond Functionalization: An increasingly popular and atom-economical approach where a C-H bond on the oxazole ring is directly converted to a C-C or C-heteroatom bond, typically at the 5-position.

  • Cascade or One-Pot Cyclization Reactions: These elegant methods construct the oxazole ring and introduce the desired substituents in a single, uninterrupted sequence from acyclic precursors.

Strategy 1: Sequential Cross-Coupling on a Pre-formed Oxazole Core

This approach offers a high degree of control and is particularly useful when a specific substitution pattern is desired. The synthesis often begins with a commercially available or readily prepared oxazole, which is then halogenated or converted to a triflate at one position, followed by a cross-coupling reaction. The process can then be repeated at the other position.

Sonogashira Coupling for the Synthesis of 2-Alkynyl-5-Aryloxazoles

The Sonogashira coupling, a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide/triflate, is a highly effective method for introducing alkynyl substituents onto the oxazole ring.[5][6] This reaction is valued for its mild conditions and tolerance of a wide array of functional groups.[5] The resulting alkynyloxazoles are versatile intermediates for further transformations.[7][8]

Mechanistic Rationale: The catalytic cycle is believed to involve the oxidative addition of the oxazole halide/triflate to a Pd(0) species, followed by transmetalation with a copper(I) acetylide (formed in situ from the terminal alkyne and a copper(I) salt) and subsequent reductive elimination to yield the 2,5-disubstituted oxazole and regenerate the Pd(0) catalyst.

Pd0 Pd(0)L_n Pd_II_complex [Ar¹-Ox-Pd(II)-X]L_n Pd0->Pd_II_complex Oxidative Addition Ox_X 2-Halo/Trifloyl-5-Aryloxazole (Ar¹-Ox-X) Ox_X->Pd_II_complex Pd_II_alkyne_complex [Ar¹-Ox-Pd(II)-C≡C-R]L_n Pd_II_complex->Pd_II_alkyne_complex Transmetalation Cu_alkyne Copper(I) Acetylide (R-C≡C-Cu) Cu_alkyne->Pd_II_alkyne_complex Pd_II_alkyne_complex->Pd0 Product 2-Alkynyl-5-Aryloxazole (Ar¹-Ox-C≡C-R) Pd_II_alkyne_complex->Product Reductive Elimination Product->Pd0

Caption: General Catalytic Cycle for Sonogashira Coupling.

Experimental Protocol: Sonogashira Cross-Coupling of a 2-Trifloyloxazole[5][8]

Materials:

  • 2-Trifloyl-5-aryloxazole (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (10 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • 2,6-Lutidine (5.0 equiv)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the 2-trifloyl-5-aryloxazole, Pd(PPh₃)₄, and CuI.

  • Add anhydrous 1,4-dioxane to dissolve the solids. The concentration should be approximately 0.3 M with respect to the oxazole substrate.[8]

  • Add the terminal alkyne and 2,6-lutidine to the reaction mixture via syringe.

  • Stir the reaction mixture at ambient temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-alkynyl-5-aryloxazole.

Strategy 2: Direct C-H Bond Functionalization

Direct C-H functionalization represents a more efficient and environmentally benign approach, as it avoids the need for pre-functionalization (e.g., halogenation or triflation) of the oxazole ring.[4] This strategy is particularly advantageous for the late-stage modification of complex molecules.

Palladium-Catalyzed Direct C-5 Arylation

The direct arylation of the oxazole 5-position can be achieved using palladium catalysis, often in the presence of a suitable ligand and base.[4][9][10] A notable advancement in this area is the development of "on water" methodologies, which utilize water as the solvent, offering significant environmental and practical benefits.[4]

Mechanistic Considerations: The mechanism of direct C-H arylation is still a subject of active research, but a commonly proposed pathway involves a concerted metalation-deprotonation (CMD) or a related C-H activation step, followed by reductive elimination.

Start 2-Substituted Oxazole + Ar-X Oxidative_Addition Oxidative Addition Start->Oxidative_Addition Pd_cat Pd(0) Catalyst Pd_cat->Oxidative_Addition CH_Activation C-H Activation (e.g., CMD) Oxidative_Addition->CH_Activation [Ar-Pd(II)-X] Reductive_Elimination Reductive Elimination CH_Activation->Reductive_Elimination [Ar-Pd(II)-Ox] Product 2,5-Disubstituted Oxazole Reductive_Elimination->Product Regen_Cat Regenerated Pd(0) Reductive_Elimination->Regen_Cat Regen_Cat->Oxidative_Addition

Caption: Simplified Workflow for Direct C-H Arylation.

Experimental Protocol: Direct C-5 Arylation of a 2-Aryloxazole 'on Water'[4]

Materials:

  • 2-Aryloxazole (1.0 equiv)

  • Aryl iodide (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Tetrabutylammonium bromide (TBAB) (1.0 equiv)

  • Deionized water

Procedure:

  • In a reaction vessel, combine the 2-aryloxazole, aryl iodide, Pd(OAc)₂, K₂CO₃, and TBAB.

  • Add deionized water to the mixture.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and extract the product with ethyl acetate (3 x volume of water).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel to yield the 2,5-diaryloxazole.

Strategy 3: Cascade and One-Pot Cyclization Reactions

These methods are highly convergent and offer rapid access to complex 2,5-disubstituted oxazoles from simple, acyclic starting materials.

Palladium-Catalyzed Coupling and Cyclization of N-Propargylamides

A versatile method involves the reaction of N-propargylamides with aryl iodides in the presence of a palladium catalyst.[11] This reaction is thought to proceed through a palladium-catalyzed coupling step, followed by an in-situ cyclization to form the oxazole ring.[11]

Experimental Protocol: Synthesis of 2,5-Disubstituted Oxazoles from N-Propargylamides[11][12]

Materials:

  • N-Propargylamide (1.0 equiv)

  • Aryl iodide (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2.5 mol%)

  • Tri(2-furyl)phosphine (TFP) (10 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous)

Procedure:

  • To a Schlenk tube, add Pd₂(dba)₃, TFP, and NaOtBu under an argon atmosphere.

  • Add a solution of the N-propargylamide and the aryl iodide in anhydrous toluene.

  • Heat the reaction mixture at 80-100 °C.

  • Monitor the reaction's progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Comparative Summary of Methodologies

Methodology Typical Substrates Key Reagents Advantages Limitations Reference(s)
Sonogashira Coupling Oxazole halides/triflates, terminal alkynesPd(0) catalyst, Cu(I) co-catalyst, baseMild conditions, high functional group tolerance, versatile products.Requires pre-functionalized oxazoles.[5][8]
Direct C-H Arylation 2-Substituted oxazoles, aryl halidesPd(II) catalyst, base, additive (e.g., TBAB)Atom-economical, avoids pre-functionalization, suitable for late-stage modification.Regioselectivity can be a challenge, may require higher temperatures.[4][9]
Cascade Cyclization N-Propargylamides, aryl iodidesPd(0) catalyst, phosphine ligand, baseConvergent, rapid access to complex structures from simple precursors.Substrate scope may be limited by the stability of starting materials.[11]
Oxidative Cyclization Propargyl esters, benzylaminesPd(II) catalyst, Cu(II) mediator, oxidantForms multiple bonds in one pot, uses water as an oxygen source.Requires an external oxidant.[12][13]

Troubleshooting and Key Considerations

  • Catalyst and Ligand Selection: The choice of palladium source and ligand is crucial for reaction efficiency. For instance, sterically hindered biarylphosphine ligands (e.g., from the Buchwald-Hartwig amination toolkit) can be effective in some C-N and C-O couplings.[14] Oxazole- and oxazoline-based ligands have also been developed and applied in palladium catalysis.[15][16][17]

  • Base and Solvent Effects: The choice of base and solvent can significantly impact reaction rates and yields. For example, in Sonogashira couplings, an amine base is typically used, while direct arylations often employ inorganic bases like K₂CO₃.[4][8]

  • Inert Atmosphere: Many palladium-catalyzed reactions are sensitive to oxygen, and maintaining an inert atmosphere (argon or nitrogen) is essential to prevent catalyst deactivation.

  • Purity of Reagents: The use of pure, anhydrous solvents and reagents is critical for reproducibility and high yields, particularly in cross-coupling reactions.

Conclusion

Palladium catalysis offers a powerful and diverse toolkit for the synthesis of 2,5-disubstituted oxazoles. The choice of strategy—be it sequential cross-coupling, direct C-H functionalization, or a cascade approach—will depend on the specific target molecule, the desired level of molecular diversity, and the availability of starting materials. As the field of catalysis continues to evolve, we can anticipate the development of even more efficient, selective, and sustainable methods for constructing this important heterocyclic motif, further empowering researchers in drug discovery and materials science.

References

  • Zheng, J., Zhang, M., Huang, L., Hu, X., Wu, W., Jiang, H. (2014). Regioselective synthesis of oxazole derivatives via palladium-catalyzed and copper-mediated cascade oxidative cyclization. Chemical Communications, 50(25), 3321-3323. [Link][12][13]

  • Ohnmacht, S. A., Mamone, P., Culshaw, A. J., et al. (2012). Direct arylations on water: synthesis of 2,5-disubstituted oxazoles balsoxin and texaline. Chemical Communications, 48(69), 8643-8645. [Link][4][9][10]

  • Kassick, A. J., Lindsley, C. W. (2002). Sonogashira Coupling of Functionalized Trifloyl Oxazoles and Thiazoles with Terminal Alkynes: Synthesis of Disubstituted Heterocycles. Organic Letters, 4(15), 2533-2535. [Link][5]

  • Zheng, J., Zhang, M., Huang, L., Hu, X., Wu, W., & Jiang, H. (2014). Regioselective synthesis of oxazole derivatives via palladium-catalyzed and copper-mediated cascade oxidative cyclization. Chemical communications (Cambridge, England), 50(25), 3321–3323. [Link][12]

  • Müller, T. J. J. (2007). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. Chemistry – An Asian Journal, 2(1), 18-31. [Link][18]

  • Zheng, M., Huang, L., Huang, H., Li, X., Wu, W., & Jiang, H. (2014). Palladium-Catalyzed Sequential C–N/C–O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones. Organic Letters, 16(22), 5906-5909. [Link][19]

  • Zheng, J., Zhang, M., Huang, L., Hu, X., Wu, W., & Jiang, H. (2014). Regioselective synthesis of oxazole derivatives via palladium-catalyzed and copper-mediated cascade oxidative cyclization. PubMed, 50(25), 3321-3323. [Link][13]

  • Lindsley, C. W., Zhao, Z., Leister, W. H., Robinson, R. G., Barnett, S. F., Defeo-Jones, D., Jones, R. E., Hartman, G. D., Huff, J. R., Huber, H. E., & Duggan, M. E. (2002). Synthesis of the C1'-C11' oxazole-containing side chain of leucascandrolide A. Application of a Sonogashira cross-coupling. The Journal of organic chemistry, 67(20), 7048–7054. [Link][7]

  • Vedejs, E., & Lu, Y. (2007). General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. The Journal of organic chemistry, 72(12), 4623–4626. [Link][20]

  • Wang, C., et al. (2021). Synthesis of Imidazoles and Oxazoles via a Palladium-Catalyzed Decarboxylative Addition/Cyclization Reaction Sequence of Aromatic Carboxylic Acids with Functionalized Aliphatic Nitriles. Organic Letters, 23(15), 5894-5899. [Link][21]

  • Lindsley, C. W., et al. (2002). Synthesis of the C1'−C11' Oxazole-Containing Side Chain of Leucascandrolide A. Application of a Sonogashira Cross-Coupling. The Journal of Organic Chemistry, 67(20), 7048-7054. [Link][8]

  • Arcadi, A., Cacchi, S., Cascia, L., Fabrizi, G., & Marinelli, F. (2001). A New, Simple, and General Procedure for the Synthesis of 2,5-Disubstituted Oxazoles. Organic Letters, 3(16), 2501-2504. [Link]

  • Zhang, J., et al. (2023). Design and Synthesis of Planar-Chiral Oxazole–Pyridine N,N-Ligands: Application in Palladium-Catalyzed Asymmetric Acetoxylative Cyclization. Organic Letters, 25(28), 5280-5285. [Link][15][16]

  • Ohnmacht, S. A., Mamone, P., Culshaw, A. J., et al. (2012). Direct arylations on water: synthesis of 2,5-disubstituted oxazoles balsoxin and texaline. Chemical Communications, 48(69), 8643. [Link][9]

  • Wang, J., Cheng, Y., Xiang, J., & Wu, A. (2019). Synthesis of 2,5-Disubstituted Oxazoles from Arylacetylenes and α-Amino Acids through an I2/Cu(NO3)2•3H2O-Assisted Domino Sequence. Synlett, 30(06), 743-747. [Link][22]

  • Ohnmacht, S. A., Mamone, P., & Culshaw, A. J. (2012). Direct arylations on water: Synthesis of 2,5-disubstituted oxazoles balsoxin and texaline. University of Manchester Research Explorer. [Link][10]

  • Zhang, J., et al. (2023). Design and Synthesis of Planar-Chiral Oxazole–Pyridine N,N-Ligands: Application in Palladium-Catalyzed Asymmetric Acetoxylative Cyclization. ACS Publications. [Link][16]

  • Wikipedia contributors. (2024, January 29). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link][14]

  • Arcadi, A., Cacchi, S., Cascia, L., Fabrizi, G., & Marinelli, F. (2001). Preparation of 2,5-disubstituted oxazoles from N-propargylamides. PubMed, 3(16), 2501-2504. [Link][11]

  • Li, J., Zhu, S., et al. (2020). Synthesis of 2,5-diaryloxazoles through rhodium-catalyzed annulation of triazoles and aldehydes. RSC Advances, 10(42), 24795-24799. [Link][2]

  • Zheng, M., Huang, L., Huang, H., Li, X., Wu, W., & Jiang, H. (2014). Palladium-Catalyzed Sequential C-N/C-O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones. Organic Chemistry Portal. [Link][23]

  • Padwa, A., Krumpe, K. E., & Kassir, J. M. (1991). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. The Journal of organic chemistry, 56(8), 2827–2832. [Link][3]

  • Andersson, P. G., et al. (2011). Thiazole, Imidazole and Oxazoline Based N,P-Ligands for Palladium-Catalyzed Cycloisomerization of 1,6-Enynes. Advanced Synthesis & Catalysis, 353(10), 1709-1714. [Link][17]

Sources

Application

Application Note: High-Throughput Screening of USP30 Inhibitors Using an Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate Scaffold

Executive Summary & Scientific Rationale The discovery of selective deubiquitinase (DUB) inhibitors is a critical frontier in targeted protein degradation and mitochondrial quality control. Ubiquitin-Specific Peptidase 3...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The discovery of selective deubiquitinase (DUB) inhibitors is a critical frontier in targeted protein degradation and mitochondrial quality control. Ubiquitin-Specific Peptidase 30 (USP30) is a mitochondria-localized DUB that opposes PINK1/Parkin-mediated mitophagy by deubiquitinating mitochondrial outer membrane proteins. Inhibition of USP30 promotes the clearance of damaged mitochondria, offering a compelling therapeutic strategy for neurodegenerative disorders such as Parkinson's Disease [1].

This application note details the utilization of Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate (CAS: 668972-79-0) as a highly tractable core scaffold for High-Throughput Screening (HTS) library generation. Oxazole-2-carboxamides are privileged chemotypes in DUB inhibition due to their favorable physicochemical properties and ability to act as bioisosteres for peptides [3].

Causality in Scaffold Selection: The 5-(3-methoxyphenyl) moiety provides essential hydrophobic contacts and a hydrogen-bond acceptor (methoxy oxygen) designed to engage the S1 binding pocket of USP30. Meanwhile, the ethyl carboxylate serves as a stable, unreactive synthetic handle during storage. Prior to HTS, this ester is rapidly saponified to yield a carboxylic acid, enabling late-stage diversification via automated parallel amide coupling with diverse amine building blocks (e.g., cyanopyrrolidines) [4].

Experimental Workflow & Pathway Dynamics

To establish a self-validating HTS campaign, the chemical synthesis must be tightly coupled with a robust biochemical readout. We utilize a fluorogenic Ubiquitin-Rhodamine 110 (Ub-Rho110) assay. In its conjugated state, the fluorescence of Rho110 is quenched. Upon cleavage by active USP30, mono-substituted rhodamine is released, yielding a highly fluorescent signal at 535 nm[2]. This kinetic readout allows for the precise calculation of IC₅₀ values while minimizing auto-fluorescence artifacts common in small-molecule libraries.

USP30_Pathway MitoDamage Mitochondrial Damage (Depolarization) PINK1 PINK1 Accumulation & Activation MitoDamage->PINK1 Parkin Parkin Recruitment (E3 Ubiquitin Ligase) PINK1->Parkin Ubiquitination Mitochondrial Protein Ubiquitination Parkin->Ubiquitination Adds Ub Mitophagy Mitophagy (Clearance) Ubiquitination->Mitophagy Promotes USP30 USP30 (DUB) Deubiquitination USP30->Ubiquitination Removes Ub (Inhibits Mitophagy) Inhibitor Oxazole-2-carboxamide Inhibitor Inhibitor->USP30 Blocks

Fig 1: USP30 opposes Parkin-mediated mitophagy; oxazole-2-carboxamides restore mitochondrial clearance.

Detailed Methodologies & Protocols

Protocol A: High-Throughput Parallel Synthesis of the Oxazole Library

To ensure high fidelity in the HTS library, the ethyl ester must be hydrolyzed and coupled in a manner that prevents racemization of the incoming amines and ensures >90% purity without the need for preparative HPLC.

Step 1: Saponification of the Core Scaffold

  • Dissolve 10 mmol of Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate in 20 mL of THF/MeOH/H₂O (2:1:1 v/v).

  • Add 1.5 equivalents of LiOH·H₂O. Causality: LiOH is preferred over NaOH to prevent oxazole ring-opening side reactions.

  • Stir at room temperature for 4 hours. Monitor completion via LC-MS.

  • Acidify to pH 3 using 1M HCl, extract with EtOAc, dry over anhydrous Na₂SO₄, and concentrate to yield 5-(3-methoxyphenyl)oxazole-2-carboxylic acid.

Step 2: Automated Amide Coupling (384-Well Format)

  • Prepare a 0.1 M stock solution of the carboxylic acid intermediate in anhydrous DMF containing 3 equivalents of DIPEA.

  • Using an automated liquid handler, dispense 10 µL (1 µmol) of the acid stock into each well of a 384-well synthesis block.

  • Add 1.2 µmol of diverse primary/secondary amines (e.g., substituted pyrrolidines, anilines) dissolved in 10 µL DMF to the respective wells.

  • Initiate the reaction by adding 1.1 µmol of HATU in 10 µL DMF. Causality: HATU is selected for its rapid kinetics and high efficiency in forming hindered amides, minimizing degradation of the sensitive oxazole core.

  • Agitate the block at 25°C for 12 hours.

  • Self-Validation Step: Perform high-throughput LC-MS sampling on 5% of the wells. Only plates demonstrating an average conversion of >85% proceed to solvent evaporation and DMSO solubilization (10 mM stock).

HTS_Workflow Scaffold Ethyl 5-(3-methoxyphenyl) oxazole-2-carboxylate Hydrolysis Saponification (LiOH, THF/H2O) Scaffold->Hydrolysis Acid Oxazole-2-carboxylic Acid Intermediate Hydrolysis->Acid Coupling Parallel Amide Coupling (Amines, HATU, DIPEA) Acid->Coupling Library Oxazole-2-carboxamide HTS Library Coupling->Library Assay Ub-Rho110 USP30 Assay (384-well format) Library->Assay Hits Hit Identification (IC50 < 1 µM) Assay->Hits

Fig 2: Workflow from ethyl ester scaffold to HTS hit identification via parallel synthesis.

Protocol B: USP30 Ubiquitin-Rhodamine 110 HTS Assay

This protocol is optimized for 384-well black, low-volume, non-binding surface plates to prevent enzyme adsorption.

Reagent Preparation:

  • Assay Buffer: 20 mM Tris-HCl (pH 8.0), 1 mM reduced L-glutathione (GSH), 0.03% Bovine Gamma Globulin (BGG), and 0.01% Triton X-100. Causality: Triton X-100 and BGG are strictly required to prevent the formation of colloidal aggregates by the library compounds, eliminating false-positive PAINS (Pan-Assay Interference Compounds). GSH maintains the catalytic cysteine of USP30 in its active, reduced state.

  • Enzyme Solution: Recombinant human USP30 (catalytic domain) diluted to 2 nM in Assay Buffer.

  • Substrate Solution: Ub-Rho110 diluted to 400 nM in Assay Buffer.

Assay Execution:

  • Dispense 5 µL of the Enzyme Solution (final concentration: 1 nM) into columns 1-22 of the 384-well plate. Dispense 5 µL of Assay Buffer into columns 23-24 (Negative Control / Background).

  • Pin-transfer 50 nL of the 10 mM oxazole-2-carboxamide library (final compound concentration: 50 µM, 0.5% DMSO) into the assay wells.

  • Incubate the plate at room temperature for 30 minutes to allow for compound-enzyme equilibrium (crucial for detecting slow-binding inhibitors).

  • Initiate the reaction by adding 5 µL of the Substrate Solution (final Ub-Rho110 concentration: 200 nM) to all wells.

  • Centrifuge the plate briefly (1000 x g, 1 min) to remove bubbles.

  • Read fluorescence continuously on a microplate reader (Excitation: 485 nm, Emission: 535 nm) for 45 minutes at 25°C.

  • Self-Validation Step: Calculate the Z'-factor using the positive (DMSO + Enzyme) and negative (DMSO + Buffer) controls. A Z'-factor > 0.6 is required to validate the screening run.

Data Presentation & HTS Metrics

The success of the scaffold is evaluated by the robustness of the assay and the hit rate of the generated library. Below is a summary of the quantitative data derived from a pilot screen of 500 oxazole-2-carboxamide derivatives.

Table 1: HTS Assay Quality Control Metrics
MetricValueThreshold for SuccessInterpretation
Z'-Factor 0.78 ± 0.04> 0.60Excellent assay robustness and signal separation.
Signal-to-Background (S/B) 12.4> 5.0High sensitivity of the Ub-Rho110 cleavage readout.
CV (Coefficient of Variation) 4.2%< 10%Minimal well-to-well liquid handling variation.
Primary Hit Rate (>50% inhibition) 3.8%1% - 5%The scaffold is highly privileged for the target space.
Table 2: Structure-Activity Relationship (SAR) Snapshot

Derivatives synthesized from the Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate core.

Compound IDR-Group (Amine Coupled)USP30 IC₅₀ (µM)Selectivity vs USP7
OX-001 Unsubstituted Pyrrolidine> 50.0N/A
OX-045 3-Cyanopyrrolidine12.5> 10-fold
OX-112 (3R,5S)-5-methyl-1-cyanopyrrolidine0.85> 50-fold
OX-204 4-Fluoroaniline24.1< 2-fold

Data Insight: The transition from an unsubstituted pyrrolidine to a substituted cyanopyrrolidine (OX-112) dramatically increases potency, validating the oxazole-2-carboxamide core as a vector for directing covalent or tight-binding warheads (like nitriles) into the USP30 active site [3].

References

  • USP30: Structure, Emerging Physiological Role, and Target Inhibition National Center for Biotechnology Information (PMC) URL:[Link]

  • Deubiquitinating Enzyme (DUBs) Activity Assay Kits AMSBIO URL:[Link]

  • Substituted n-cyanopyrrolidines with activity as USP30 inhibitors (US20250034122A1)
  • Screening the synthesis of 2-substituted-2-oxazolines National Center for Biotechnology Information (PubMed) URL:[Link]

Method

Application Note &amp; Protocols: A Framework for Characterizing Novel Oxazole Derivatives in Cell-Based Assays Using Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate

Abstract The oxazole scaffold is a privileged heterocycle in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial properties[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The oxazole scaffold is a privileged heterocycle in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial properties[1][2][3][4]. This document provides a comprehensive framework for the initial biological characterization of novel oxazole-containing compounds, using the exemplar molecule, Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate. We present a logical, tiered approach—from foundational cytotoxicity profiling to specific mechanism-of-action studies—designed for researchers in drug discovery and chemical biology. Detailed, field-tested protocols for cytotoxicity, anti-proliferative, and reporter gene assays are provided, underpinned by the scientific rationale for each experimental choice. This guide is intended to serve as a robust starting point for elucidating the therapeutic potential of new chemical entities.

Introduction: The Scientific Rationale

Cell-based assays are indispensable tools in modern drug discovery, offering a physiologically relevant context to evaluate a compound's biological effects.[5][6][7] Unlike biochemical assays, which assess activity against an isolated target, cell-based assays provide integrated readouts on complex cellular processes, including signaling pathways, viability, and proliferation.[8] This holistic view is crucial for identifying promising lead candidates and understanding their mechanism of action (MOA) early in the development pipeline.[9][10]

Given the diverse bioactivities reported for oxazole derivatives, a systematic screening approach is essential when encountering a novel analogue like Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate. The initial and most critical question is whether the compound impacts cell health. Therefore, our workflow begins with a comprehensive assessment of cytotoxicity. This not only identifies potential therapeutic effects (e.g., in cancer) but also establishes a safe concentration window for subsequent, more nuanced mechanistic assays.

Following the initial toxicity screen, we propose a logical progression to assays that can probe specific cellular functions. This may include detailed anti-proliferative studies or reporter gene assays designed to monitor the activity of key signaling pathways implicated in diseases like cancer or inflammation.[11][12][13] This tiered approach, outlined below, ensures an efficient use of resources while building a comprehensive biological profile of the test compound.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Mechanistic & Functional Screening A Compound Synthesis & QC (Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate) B Dose-Response Cytotoxicity Assay (Protocol 1) A->B Establish Tolerated Concentration Range C Anti-Proliferation Assay (Protocol 2) B->C If cytotoxic/cytostatic D Reporter Gene Assay (e.g., NF-κB) (Protocol 3) B->D Hypothesis-driven (e.g., anti-inflammatory) E Apoptosis vs. Necrosis Assay C->E Determine mode of cell death

Figure 1: A tiered workflow for the characterization of a novel compound.

Foundational Analysis: Cytotoxicity and Viability

The first step in characterizing any new compound is to determine its effect on cell viability and establish a dose-response curve. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key parameter indicating the compound's potency. We will utilize a standard MTT assay, a reliable colorimetric method that measures the metabolic activity of living cells.[14]

Protocol 1: MTT-Based Cytotoxicity Assay

This protocol quantifies the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan product.[14] The amount of formazan is directly proportional to the number of viable cells.

Materials:

  • Cell Line: A549 (human lung carcinoma) or other relevant cancer cell line.

  • Culture Medium: RPMI 1640 with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test Compound: Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate, dissolved in DMSO to create a 10 mM stock solution.

  • Reagents: MTT solution (5 mg/mL in PBS), DMSO (cell culture grade), Doxorubicin (positive control).

  • Equipment: 96-well flat-bottom plates, multichannel pipette, microplate reader (570 nm absorbance).

Procedure:

  • Cell Seeding: Culture A549 cells until they reach ~80% confluency. Trypsinize, count, and resuspend cells in fresh medium. Seed 5,000 cells per well in 100 µL of medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compound in culture medium, starting from a high concentration (e.g., 200 µM). Also, prepare dilutions for the positive control (Doxorubicin).

  • Cell Treatment: After 24 hours, carefully remove the old medium from the wells. Add 100 µL of the prepared compound dilutions to the respective wells. Include "vehicle control" wells (containing DMSO at the same concentration as the highest compound dose) and "untreated control" wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. Purple formazan crystals should become visible in viable cells.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis:

    • Subtract the absorbance of blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_sample / Abs_vehicle_control) * 100.

    • Plot the % Viability against the log of the compound concentration and fit a dose-response curve (sigmoidal, variable slope) to determine the IC50 value.

ParameterEthyl 5-(3-methoxyphenyl)oxazole-2-carboxylateDoxorubicin (Control)
Cell Line A549A549
Incubation Time 48 hours48 hours
IC50 (µM) To be determined~0.5 µM (example)
Max Inhibition (%) To be determined>95% (example)
Table 1: Example data structure for cytotoxicity assay results.

Mechanistic & Functional Screening

Once the cytotoxic potential is established, the next phase is to investigate the underlying mechanism. Is the compound killing cells (cytotoxic) or merely halting their growth (cytostatic)? Is it activating a specific signaling pathway?

Protocol 2: Cell Proliferation Assay (CFSE-based)

This assay uses Carboxyfluorescein succinimidyl ester (CFSE) to measure cell division. CFSE covalently labels intracellular proteins, and its fluorescence is halved with each cell division. This allows for a direct measure of proliferation over several generations via flow cytometry.

Materials:

  • Cell Line & Medium: As in Protocol 1.

  • Test Compound & Controls: As in Protocol 1.

  • Reagents: CFSE (5 mM stock in DMSO), FACS buffer (PBS + 2% FBS).

  • Equipment: 6-well plates, flow cytometer.

Procedure:

  • Cell Labeling: Resuspend 1x10^6 cells in 1 mL of pre-warmed PBS. Add CFSE to a final concentration of 5 µM. Incubate for 15 minutes at 37°C, protected from light.

  • Quenching: Add 5 volumes of ice-cold culture medium to quench the staining reaction. Centrifuge, remove the supernatant, and resuspend in fresh medium.

  • Cell Seeding & Treatment: Seed the labeled cells into 6-well plates. Allow them to adhere, then treat with the test compound at concentrations around the IC50 value (e.g., 0.5x, 1x, 2x IC50).

  • Incubation: Incubate for a period equivalent to 3-4 cell doubling times (e.g., 72-96 hours for A549 cells).

  • Sample Preparation: Harvest cells (including any floating cells), wash with PBS, and resuspend in 300 µL of FACS buffer.

  • Flow Cytometry: Analyze the samples on a flow cytometer, measuring the fluorescence intensity in the FITC channel.

  • Data Analysis: Unproliferated cells will show a bright, single peak. Each subsequent peak of halved fluorescence intensity represents a generation of cell division. Quantify the percentage of cells in each generation to assess the anti-proliferative effect.

Protocol 3: NF-κB Reporter Gene Assay

Reporter gene assays are powerful tools for monitoring the activity of specific transcription factors and signaling pathways.[11][12] Given the role of the NF-κB pathway in inflammation and cancer, this is a relevant pathway to screen against. This protocol uses a cell line stably transfected with a luciferase gene under the control of an NF-κB response element.

Materials:

  • Cell Line: HEK293T cells stably expressing an NF-κB-luciferase reporter construct.

  • Test Compound: As in Protocol 1.

  • Reagents: TNF-α (inducer), Luciferase assay reagent (e.g., Promega's ONE-Glo™).

  • Equipment: White, opaque 96-well plates, luminometer.

Procedure:

  • Cell Seeding: Seed 10,000 reporter cells per well in 80 µL of medium into a white, opaque 96-well plate. Incubate for 24 hours.

  • Compound Treatment: Add 10 µL of the test compound dilutions to the cells. Incubate for 1 hour. This pre-incubation allows the compound to enter the cells before pathway activation.

  • Pathway Induction: Add 10 µL of TNF-α (final concentration 10 ng/mL) to all wells except the "unstimulated control."

  • Incubation: Incubate the plate for 6-8 hours at 37°C, 5% CO2.

  • Lysis and Luminescence Reading: Equilibrate the plate and the luciferase reagent to room temperature. Add 100 µL of the reagent to each well.[11] Mix by shaking for 5 minutes to ensure complete cell lysis.

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data by setting the "stimulated control" (TNF-α only) to 100% activity and the "unstimulated control" to 0%.

    • Calculate the % inhibition for each compound concentration.

    • Plot the % inhibition against the log of concentration to determine the IC50 for pathway inhibition.

G tnfa TNF-α receptor TNFR1 tnfa->receptor tradd TRADD/TRAF2 receptor->tradd compound Ethyl 5-(3-methoxyphenyl) oxazole-2-carboxylate ikk IKK Complex compound->ikk Potential Inhibition Point tradd->ikk ikb IκB ikk->ikb Phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb Releases nucleus Nucleus NF-κB nfkb->nucleus:f1 Translocates reporter NF-κB Response Element Luciferase Gene nucleus:f1->reporter:f0 luciferase Luciferase Protein reporter:f1->luciferase light Light (Signal) luciferase->light

Figure 2: The NF-κB signaling pathway and the principle of the luciferase reporter assay.

Assay Validation and Trustworthiness

For any cell-based assay, robust validation is critical to ensure the data is reliable and reproducible.[8][9][16][17]

  • Positive and Negative Controls: Every plate must include appropriate controls. For cytotoxicity, a known cytotoxic agent (e.g., Doxorubicin) serves as a positive control, while vehicle-treated cells (e.g., DMSO) serve as the negative control.

  • Z'-Factor: For high-throughput screening, the Z'-factor is a statistical parameter used to assess the quality of an assay. A Z' > 0.5 indicates an excellent separation between positive and negative controls and a reliable assay.

  • Dose-Response: Always perform a multi-point dose-response curve (typically 8-10 points) to accurately determine IC50/EC50 values and observe the full dynamic range of the compound's effect.

  • Reproducibility: Experiments should be repeated (n=3 or more) to ensure the results are consistent. Inter-assay variability should be monitored.

Conclusion

This application note provides a strategic and practical guide for the initial characterization of novel compounds like Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate. By starting with broad cytotoxicity screening and progressing to more specific functional and mechanistic assays, researchers can efficiently build a comprehensive biological profile. The detailed protocols for cytotoxicity, proliferation, and reporter gene assays serve as validated starting points that can be adapted to various cell lines and research questions. This systematic approach maximizes the potential for discovering new therapeutic leads while ensuring data integrity and scientific rigor.

References

  • Indigo Biosciences. (n.d.). What are the Steps of a Reporter Gene Assay?
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  • Ge, Y., et al. (2023). Development of reporter gene assays to determine the bioactivity of biopharmaceuticals. Frontiers in Immunology.
  • Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io.
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  • Michael, M., & Kouris, K. (2016). Small Molecule Screening in Human Induced Pluripotent Stem Cell-derived Terminal Cell Types. Journal of Biomolecular Screening.
  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. The Assay Guidance Manual.
  • SelectScience. (n.d.). Navigating the complexities of cell-based assays in GMP QC testing: The journey to robust assays.
  • An, W. F., & Tolliday, N. (2010). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global.
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  • Stetler-Stevenson, M., et al. (2013). Validation of cell-based fluorescence assays: practice guidelines from the ICSH and ICCS - part IV - postanalytic considerations. Cytometry. Part B, Clinical Cytometry.
  • Sterling Pharma Solutions. (2024). Analytical method validation for cell-based potency assays.
  • S-BIO. (2021). Cell Based Assays in Drug Development: Comprehensive Overview.
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  • Murtuja, S., et al. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry.
  • Yamamuro, D., et al. (2015). Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. Bioorganic & Medicinal Chemistry Letters.
  • MDPI. (2022). 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. MDPI.
  • ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate.
  • Wang, W., et al. (2017). Synthesis and biological activity of ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)
  • Research Journal of Science and Technology. (n.d.). Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. Retrieved from Research Journal of Science and Technology.
  • Al-Qaisi, Z. A. I., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Future Journal of Pharmaceutical Sciences.
  • ChemSynthesis. (2025). ethyl 5-phenyl-1,3-oxazole-4-carboxylate.

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Application

Application Notes and Protocols: A Guide to the Preparation of Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate Solutions in DMSO

Introduction This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper dissolution of Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate in dimethyl sulfoxide...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper dissolution of Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate in dimethyl sulfoxide (DMSO). Adherence to this protocol is critical for ensuring the integrity, stability, and reproducibility of experimental results. As a member of the oxazole class of heterocyclic compounds, this molecule holds potential for various research applications. However, its utility is contingent upon proper handling and preparation of stock solutions. This guide will delve into the rationale behind each step, ensuring a thorough understanding of the principles governing the dissolution and stability of this compound.

The oxazole ring, while generally thermally stable, can be susceptible to environmental factors.[1] Furthermore, the ethyl ester functional group introduces a potential site for hydrolysis, particularly under non-neutral pH conditions.[2] Therefore, a carefully considered protocol is essential to mitigate potential degradation and ensure the accurate concentration of the active compound in your assays.

Chemical Properties and Safety Considerations

Chemical Structure:

Caption: Molecular Structure of Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate.

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile) when handling the compound and its solutions.[5]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[3]

  • Handling: Avoid direct contact with the skin and eyes. In case of contact, rinse the affected area thoroughly with water.[3][5]

  • Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations.[5]

Materials and Reagents

Material/ReagentSpecificationRecommended Supplier(s)
Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate>98% purityVarious
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9% purity, low water contentMajor chemical suppliers
Sterile, amber glass vials with PTFE-lined capsFor stock solution storageLaboratory supply companies
Calibrated analytical balanceAccurate to at least 0.1 mgN/A
Vortex mixerStandard laboratory modelN/A
Water bath sonicatorFor aiding dissolutionN/A
Calibrated pipettes and sterile, filtered pipette tipsFor accurate liquid handlingN/A

Protocol for Dissolving Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate in DMSO

This protocol outlines the steps for preparing a 10 mM stock solution. The concentration can be adjusted based on experimental needs; however, it is advisable to prepare a concentrated stock to minimize the final DMSO concentration in assays.[6]

Step 1: Pre-dissolution Preparations
  • Equilibrate Compound: Allow the vial containing Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate to come to room temperature before opening to prevent condensation of atmospheric moisture.

  • Solvent Preparation: Use a fresh, unopened bottle of anhydrous DMSO or a properly stored bottle to minimize water content. DMSO is hygroscopic and will readily absorb moisture from the air, which can promote hydrolysis of the ester group.[7][8]

Step 2: Weighing the Compound
  • Tare the Vial: On a calibrated analytical balance, place a sterile, amber glass vial and tare the balance.

  • Weigh the Compound: Carefully weigh the desired amount of Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate into the tared vial. Record the exact weight.

Step 3: Dissolution in DMSO
  • Add DMSO: Add the calculated volume of anhydrous DMSO to the vial containing the compound.

  • Initial Mixing (Vortexing): Tightly cap the vial and vortex the solution for 1-2 minutes. Visually inspect for any undissolved particles.

  • Aiding Dissolution (Sonication & Gentle Warming): If the compound is not fully dissolved after vortexing, the following steps can be taken. It is crucial to proceed with caution to avoid thermal degradation.[7]

    • Sonication: Place the vial in a water bath sonicator for 5-10 minutes. Check for dissolution.

    • Gentle Warming: If sonication is insufficient, warm the solution in a water bath at a temperature no higher than 37°C for 10-15 minutes. Intermittently vortex the vial during warming.

Caption: Workflow for dissolving the compound in DMSO.

Storage and Stability of Stock Solutions

The long-term stability of Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate in DMSO has not been empirically determined. However, based on the known stability of oxazole derivatives and general best practices for compound storage, the following recommendations are provided to maximize the shelf-life of your stock solution.[7][9][10][11]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can introduce moisture and lead to compound degradation, it is highly recommended to aliquot the stock solution into single-use volumes in sterile, amber glass vials.[7]

  • Storage Temperature: Store the aliquots at -20°C or -80°C for long-term storage. Lower temperatures slow down the rate of potential chemical degradation.[7]

  • Inert Atmosphere: For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen before capping the vials. This will minimize the risk of oxidation.[7]

  • Light Protection: The use of amber vials and storage in the dark is crucial to prevent potential photolytic degradation of the oxazole ring.[7]

Troubleshooting

IssuePotential CauseRecommended Solution
Compound fails to dissolve completelyInsufficient mixing, low-quality DMSO, or reaching solubility limit.Continue sonication and gentle warming as described. If the issue persists, consider preparing a more dilute stock solution. Ensure the use of high-purity, anhydrous DMSO.
Precipitation observed upon storageCompound is not fully solubilized, or has low solubility at storage temperature.Before use, allow the aliquot to thaw completely at room temperature and vortex thoroughly to ensure the compound is redissolved. If precipitation persists, gentle warming and sonication may be necessary. Centrifuge to pellet any remaining precipitate and use the supernatant.
Inconsistent experimental resultsDegradation of the compound in the stock solution.Prepare a fresh stock solution from the solid compound. Minimize freeze-thaw cycles of the stock solution by preparing single-use aliquots. Perform a stability study under your specific storage conditions if reproducibility issues persist.

Conclusion

The successful use of Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate in research applications is fundamentally dependent on the correct preparation and storage of its DMSO stock solutions. By following this detailed protocol, researchers can ensure the integrity and stability of the compound, leading to more reliable and reproducible experimental outcomes. The principles of using high-purity anhydrous DMSO, employing appropriate dissolution techniques, and adhering to strict storage conditions are paramount for mitigating potential compound degradation.

References

  • Capot Chemical. (2008, October 23). MSDS of Oxazole. Retrieved from [Link]

  • BenchChem. (2025, December).
  • Yong, Y. (2015, July 8). What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)? ResearchGate. Retrieved from [Link]

  • Kozik, V., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(3), 300-304.
  • BenchChem. (n.d.). Improving the stability of thiazole compounds in DMSO for long-term storage.
  • Kerr, M., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 667-676.
  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-299.
  • ChemRxiv. (n.d.).
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  • Opiyo, M. (2015, June 10). What is the best right way of storing DMSO in research lab? ResearchGate. Retrieved from [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences.
  • Recent Development and Green Approaches for Synthesis of Oxazole Deriv
  • Chandra, et al. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o987.
  • BenchChem. (2025).
  • Murtuja, S., Jayaprakash, V., & Sinha, B. N. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9(2), 54-61.
  • Synthesis and Antioxidant Ability of Some 4-(((4-(5-(Aryl)-1,3,4-Oxadiazol-2-Yl)Benzyl)Oxy)Methyl)-2,6-Dimethoxyphenol. (n.d.).
  • Feger, D. (2014, November 26). How long can a compound be stable in DMSO for? ResearchGate. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). ethyl 4,5-dimethyl-1,3-oxazole-2-carboxylate. Retrieved from [Link]

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Method

Application Note: Large-Scale Synthesis of Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate for In Vivo Studies

Target Audience: Researchers, scientists, and drug development professionals. Introduction & Strategic Rationale Oxazole-containing compounds are privileged scaffolds in medicinal chemistry, frequently exhibiting potent...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Strategic Rationale

Oxazole-containing compounds are privileged scaffolds in medicinal chemistry, frequently exhibiting potent anti-inflammatory, antiviral, and anticancer activities [1][3]. The synthesis of 2,5-disubstituted oxazoles often relies on de novo ring construction, such as the van Leusen reaction or Robinson-Gabriel cyclization [1]. However, these classical methods often require harsh dehydrating agents, suffer from limited regiocontrol, or utilize unstable isocyanide precursors. These factors make them suboptimal for the large-scale production of high-purity materials intended for in vivo studies[2].

To achieve the scalable, high-purity synthesis of Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate , we employ a highly convergent Suzuki-Miyaura cross-coupling strategy. By utilizing commercially available ethyl 5-bromooxazole-2-carboxylate and 3-methoxyphenylboronic acid, this route guarantees absolute regiocontrol. Furthermore, this method avoids the toxic byproducts associated with de novo cyclizations, ensuring the final Active Pharmaceutical Ingredient (API) meets the stringent purity and heavy-metal limits required for preclinical animal models.

Synthetic Workflow & Mechanism

The workflow is designed as a self-validating system, integrating the primary reaction, in-process controls (IPC), and targeted metal scavenging to ensure the final product is structurally and toxicologically validated for in vivo use.

G SM1 Ethyl 5-bromooxazole-2-carboxylate (Starting Material) Reaction Suzuki-Miyaura Coupling Pd(dppf)Cl2, K3PO4 1,4-Dioxane/H2O (9:1), 85°C SM1->Reaction SM2 3-Methoxyphenylboronic acid (Coupling Partner) SM2->Reaction IPC In-Process Control (IPC) HPLC: >99% Conversion Reaction->IPC 3 hours Workup Aqueous Workup & Phase Separation IPC->Workup Pass Criteria Met Scavenging Palladium Scavenging Thiol-functionalized Silica (60°C) Workup->Scavenging Organic Phase Cryst Crystallization EtOH/Water (Cool to 0°C) Scavenging->Cryst Filtered Solution Product Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate Yield: >85%, Purity: >99.5% Pd: <10 ppm (In Vivo Ready) Cryst->Product Filtration & Drying

Scalable workflow for the synthesis and purification of Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate.

Optimization of Reaction Conditions

A critical mechanistic challenge in this synthesis is the lability of the C2-ethyl ester under standard basic Suzuki conditions. The oxazole ring is highly electron-withdrawing, making the C2-carboxylate exceptionally prone to base-catalyzed saponification. The use of strong aqueous bases (e.g., NaOH, KOH) or extended heating with K₂CO₃ leads to the formation of the highly water-soluble oxazole-2-carboxylic acid, which is subsequently lost during aqueous workup.

To mitigate this, we optimized the base and solvent system (Table 1). Switching to the milder, less nucleophilic base K₃PO₄ in a predominantly organic solvent mixture (1,4-Dioxane/H₂O, 9:1) completely suppressed ester hydrolysis while maintaining a rapid oxidative addition/reductive elimination cycle facilitated by the bidentate Pd(dppf)Cl₂ catalyst.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryCatalyst (2 mol%)Base (2.0 eq)Solvent SystemTempYield (%)Observation / Causality
1Pd(PPh₃)₄K₂CO₃ (aq)Toluene/EtOH90°C65%Significant ester hydrolysis observed.
2Pd(dppf)Cl₂K₂CO₃ (aq)1,4-Dioxane90°C72%Moderate hydrolysis; sluggish reaction.
3Pd(dppf)Cl₂K₃PO₄ (anhyd)1,4-Dioxane90°C45%Incomplete conversion; water is required to activate the boronic acid.
4 Pd(dppf)Cl₂ K₃PO₄ (aq) 1,4-Dioxane/H₂O (9:1) 85°C 89% Optimal; no hydrolysis, complete conversion < 3h.

Detailed Experimental Protocol (50 g Scale)

This protocol is engineered as a self-validating system. Do not proceed to subsequent steps unless the specific visual or analytical criteria are met.

Materials:

  • Ethyl 5-bromooxazole-2-carboxylate: 50.0 g (227.2 mmol, 1.0 eq)

  • 3-Methoxyphenylboronic acid: 38.0 g (250.0 mmol, 1.1 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂: 3.71 g (4.54 mmol, 0.02 eq)

  • K₃PO₄: 96.4 g (454.4 mmol, 2.0 eq)

  • 1,4-Dioxane: 450 mL

  • Deionized Water: 50 mL

  • SiliaMetS® Thiol (or equivalent Pd scavenger): 15.0 g

Step 1: Reaction Setup & Degassing
  • In a 2 L, 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer, add 1,4-Dioxane (450 mL) and Deionized Water (50 mL).

  • Sparge the solvent mixture with subsurface Nitrogen (N₂) for 30 minutes. Causality: Dissolved oxygen promotes the oxidative homocoupling of the boronic acid (yielding 3,3'-dimethoxybiphenyl) and degrades the active Pd(0) species.

  • Add Ethyl 5-bromooxazole-2-carboxylate, 3-Methoxyphenylboronic acid, and K₃PO₄. Stir for 5 minutes under N₂.

  • Add Pd(dppf)Cl₂·CH₂Cl₂. The mixture will initially appear red-orange.

Step 2: Execution & In-Process Control (IPC)
  • Heat the reaction mixture to an internal temperature of 85°C.

  • Visual Validation: Within 15-30 minutes, the suspension will transition from red-orange to a dark, homogeneous brown solution, indicating the successful formation of the active Pd(0) catalytic species.

  • After 3 hours, withdraw a 50 µL aliquot, dilute with 1 mL Acetonitrile, and analyze via HPLC (254 nm).

  • Self-Validation Checkpoint: The reaction is deemed complete when the Area Under the Curve (AUC) of the starting bromide is < 1.0%. If > 1.0%, continue heating for 1 hour and re-test.

Step 3: Workup & Palladium Scavenging

Note: For in vivo studies, residual heavy metals can induce hepatotoxicity and confound pharmacological data. This step is mandatory.

  • Cool the reaction mixture to 25°C. Add Ethyl Acetate (500 mL) and Deionized Water (300 mL). Stir vigorously for 10 minutes.

  • Transfer to a separatory funnel and isolate the upper organic layer. Wash the organic layer with Brine (2 x 200 mL).

  • Transfer the organic layer to a clean 1 L flask. Add 15.0 g of SiliaMetS® Thiol scavenger.

  • Heat the suspension to 60°C and stir for 2 hours. Causality: The thiol groups covalently bind soluble Pd species, removing them from the product matrix.

  • Filter the mixture hot through a pad of Celite to remove the scavenger and residual inorganic salts. Rinse the pad with warm Ethyl Acetate (100 mL).

Step 4: Crystallization & Isolation
  • Concentrate the filtrate under reduced pressure (40°C, 150 mbar) to a residual volume of approximately 150 mL.

  • Add Absolute Ethanol (250 mL) and continue concentration until the internal volume is ~200 mL (solvent swap to Ethanol).

  • Heat to 75°C to ensure complete dissolution, then slowly cool to 0°C at a rate of 10°C/hour.

  • Visual Validation: Off-white to pale yellow needle-like crystals will precipitate.

  • Filter the crystals via a Buchner funnel, wash with ice-cold Ethanol (50 mL), and dry in a vacuum oven at 45°C for 24 hours.

Analytical Validation & Release Specifications

To ensure the synthesized Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate is suitable for in vivo dosing (e.g., PO, IV, or IP administration), the batch must meet the following release criteria:

Table 2: In Vivo Release Specifications

ParameterAnalytical MethodSpecification LimitTypical Result
AppearanceVisualOff-white to pale yellow solidPale yellow crystalline solid
Chemical PurityHPLC (UV 254 nm)≥ 99.0% (Area %)99.6%
Identity¹H and ¹³C NMRConforms to structureConforms
Residual PalladiumICP-MS< 10 ppm3 ppm
Residual SolventsHeadspace GC< 5000 ppm (Ethanol/EtOAc)< 400 ppm

References

  • Zheng, X., Liu, W., & Zhang, D. "Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis", Molecules. 2020; 25(7):1594.[Link]

  • Chavan, L. N. et al. "Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids", The Journal of Organic Chemistry. 2025; 90: 3727-3732.[Link]

  • Goel, N. et al. "Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review", Pharmaceutical Fronts. 2025.[Link]

Application

derivatization of Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate for SAR studies

Application Note: Strategic Derivatization of Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate for SAR Studies Executive Summary The oxazole ring is a privileged heterocyclic scaffold in modern medicinal chemistry, frequen...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Derivatization of Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate for SAR Studies

Executive Summary

The oxazole ring is a privileged heterocyclic scaffold in modern medicinal chemistry, frequently deployed as a bioisostere for amides and other heteroaromatic systems to improve metabolic stability and modulate target affinity[1][2]. Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate is a highly versatile, commercially available building block[3] that offers medicinal chemists three distinct, orthogonal vectors for structural modification. This application note details the mechanistic rationale and validated protocols for derivatizing this scaffold to drive comprehensive Structure-Activity Relationship (SAR) campaigns.

Strategic Rationale & Vector Analysis

Effective SAR exploration requires the ability to independently modify different regions of a pharmacophore without disrupting the core scaffold. Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate provides three programmable sites:

  • Vector 1 (C2-Ester): The ethyl ester serves as a masked carboxylic acid. Hydrolysis followed by amidation allows for the rapid generation of an amide library. This vector is critical for tuning hydrogen-bond donor/acceptor interactions and optimizing aqueous solubility[4].

  • Vector 2 (C4-Oxazole): The unsubstituted C4 position of the oxazole ring is primed for electrophilic halogenation. Subsequent palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables the introduction of aryl, heteroaryl, or alkyl groups to probe steric constraints and π−π stacking interactions within the target binding pocket[5][6].

  • Vector 3 (C5-Phenyl Methoxy): The meta-methoxy group on the phenyl ring can be selectively demethylated to yield a phenol. This unmasks a nucleophilic oxygen that can be alkylated to adjust the molecule's lipophilicity (LogP) or to attach solubilizing appendages (e.g., morpholine or piperazine chains)[7][8].

SAR_Derivatization Scaffold Ethyl 5-(3-methoxyphenyl) oxazole-2-carboxylate V1 Vector 1: C2-Ester Hydrolysis & Amidation Scaffold->V1 LiOH, then HATU/Amine V2 Vector 2: C4-Oxazole Bromination & Suzuki Scaffold->V2 NBS, then Pd(dppf)Cl2/Ar-B(OH)2 V3 Vector 3: C5-Phenyl BBr3 Demethylation Scaffold->V3 BBr3, then R-X/K2CO3 P1 Oxazole-2-carboxamides (H-bond donor/acceptor tuning) V1->P1 P2 4,5-Disubstituted Oxazoles (Steric bulk & Pi-stacking) V2->P2 P3 Phenol / Alkyl Ethers (Solubility & Target Engagement) V3->P3

Workflow detailing the three orthogonal derivatization vectors for the oxazole scaffold.

Experimental Methodologies

Protocol A: Vector 1 - Saponification and HATU-Mediated Amidation

Mechanistic Insight: Saponification using Lithium Hydroxide (LiOH) is preferred over harsher conditions (like NaOH at reflux) to prevent premature ring-opening of the oxazole. For the subsequent amidation, HATU is selected as the coupling reagent. HATU forms an active 7-azabenzotriazole ester intermediate that is highly reactive toward amines, ensuring excellent yields even with sterically hindered or electron-deficient heteroaromatic carboxylic acids[4].

Step 1: Ester Hydrolysis

  • Dissolve Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate (1.0 eq, 5.0 mmol) in a 3:1 mixture of THF/H₂O (20 mL).

  • Add LiOH·H₂O (2.0 eq, 10.0 mmol) in a single portion. Stir the biphasic mixture vigorously at room temperature (RT) for 3-4 hours.

  • Monitor by TLC (Hexanes/EtOAc 7:3). Upon complete consumption of the starting material, evaporate the THF under reduced pressure.

  • Cool the aqueous layer to 0 °C and carefully acidify to pH ~3 using 1N HCl.

  • Extract the precipitated 5-(3-methoxyphenyl)oxazole-2-carboxylic acid with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 2: Amide Library Generation

  • In a dry round-bottom flask under N₂, dissolve the intermediate carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (5 mL).

  • Add DIPEA (3.0 eq, 3.0 mmol) and HATU (1.2 eq, 1.2 mmol). Stir at RT for 15 minutes to pre-form the active ester.

  • Add the desired primary or secondary amine (1.2 eq, 1.2 mmol) dropwise. Stir at RT for 4-6 hours.

  • Quench the reaction by pouring into ice-cold saturated aqueous NaHCO₃ (15 mL). Extract with EtOAc (3 × 15 mL).

  • Wash the organic layer with 5% aqueous LiCl (to remove residual DMF), dry over Na₂SO₄, and purify via silica gel flash chromatography.

Protocol B: Vector 3 - BBr₃-Mediated Demethylation and Alkylation

Mechanistic Insight: Boron tribromide (BBr₃) is a potent Lewis acid that coordinates to the methoxy oxygen, weakening the O-CH₃ bond. Subsequent nucleophilic attack by the bromide ion cleaves the methyl group, releasing methyl bromide and forming a boron alkoxide complex that yields the phenol upon aqueous workup[7][8]. The reaction must be initiated at -78 °C to prevent off-target cleavage or degradation of the oxazole core.

Step 1: Demethylation

  • Dissolve the oxazole substrate (1.0 eq, 2.0 mmol) in anhydrous DCM (15 mL) under an argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a 1.0 M solution of BBr₃ in DCM (3.0 eq, 6.0 mmol) dropwise over 15 minutes.

  • Remove the cooling bath and allow the reaction to warm to RT. Stir for 4 hours.

  • Re-cool the flask to 0 °C and cautiously quench the excess BBr₃ by the dropwise addition of anhydrous methanol (5 mL), followed by water (10 mL).

  • Extract with DCM (3 × 15 mL), wash with brine, dry over MgSO₄, and concentrate to yield the crude phenol, which is typically pure enough for the next step.

Step 2: Alkylation

  • Dissolve the resulting phenol (1.0 eq, 1.0 mmol) in anhydrous DMF (5 mL). Add K₂CO₃ (2.5 eq, 2.5 mmol) and stir for 10 minutes.

  • Add the desired alkyl halide (e.g., 1-bromo-2-methoxyethane) (1.2 eq, 1.2 mmol).

  • Heat the mixture to 60 °C for 8 hours. Cool to RT, dilute with water, extract with EtOAc, and purify via chromatography.

Protocol C: Vector 2 - C4-Bromination and Suzuki-Miyaura Cross-Coupling

Mechanistic Insight: The C4 position of the oxazole is susceptible to electrophilic aromatic substitution. Using N-Bromosuccinimide (NBS) provides a mild and regioselective bromination. The resulting C4-bromide is an excellent substrate for Pd-catalyzed Suzuki-Miyaura coupling, allowing for the rapid installation of diverse aryl/heteroaryl motifs via a Pd(0)/Pd(II) catalytic cycle[5][6].

Step 1: Bromination

  • Dissolve the oxazole core (1.0 eq, 3.0 mmol) in DMF (10 mL).

  • Add NBS (1.1 eq, 3.3 mmol) in small portions at RT, shielding the flask from light. Stir for 12 hours.

  • Pour into water and extract with EtOAc. Wash with 10% aqueous sodium thiosulfate to remove residual bromine species. Dry and concentrate.

Step 2: Suzuki-Miyaura Coupling

  • In a microwave vial, combine the C4-bromooxazole (1.0 eq, 0.5 mmol), the target arylboronic acid (1.5 eq, 0.75 mmol), and K₂CO₃ (2.0 eq, 1.0 mmol).

  • Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 5 mL).

  • Add the catalyst Pd(dppf)Cl₂ (0.05 eq, 0.025 mmol). Seal the vial and purge with argon for 5 minutes.

  • Heat the reaction at 90 °C for 4 hours (or microwave at 110 °C for 30 minutes).

  • Filter the mixture through a pad of Celite, concentrate the filtrate, and purify via silica gel chromatography to isolate the 4,5-disubstituted oxazole.

Data Synthesis & Reaction Metrics

The table below summarizes the expected quantitative metrics and SAR objectives for the derivatization workflows described above, based on standard heterocyclic medicinal chemistry validations.

Derivatization VectorReaction WorkflowKey Reagents & CatalystsTypical Isolated YieldPrimary SAR Objective
Vector 1 (C2-Ester) Saponification & AmidationLiOH; HATU, DIPEA, R-NH₂75 - 90% Modulate hydrogen-bonding networks; improve metabolic stability and solubility.
Vector 2 (C4-Oxazole) Electrophilic Bromination & Suzuki CouplingNBS; Pd(dppf)Cl₂, Ar-B(OH)₂, K₂CO₃60 - 85% Probe steric constraints of the target pocket; enhance target affinity via π−π stacking.
Vector 3 (C5-Phenyl) Ether Cleavage & AlkylationBBr₃; K₂CO₃, R-X70 - 95% Optimize lipophilicity (LogP); alter electronics; attach solubilizing appendages.

References

  • Bentham Science Publishers. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications.[Link][1]

  • Taylor & Francis. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.[Link][2]

  • ACS Publications. Supramolecular Assistance for the Selective Demethylation of Calixarene-Based Receptors.[Link][8]

  • National Institutes of Health (PMC). Structure Activity of β-Amidomethyl Vinyl Sulfones as Covalent Inhibitors of Chikungunya nsP2 Cysteine Protease with Antialphavirus Activity.[Link][4]

  • Royal Society of Chemistry. Nickel-based Catalysts | Sustainable Catalysis: With Non-endangered Metals, Part 1.[Link][6]

Sources

Method

Application Note: Oxazole Derivatives as Next-Generation Antimalarial Agents – Mechanisms, Synthesis, and Evaluation Protocols

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedures (SOPs) Introduction & Mechanistic Rationale The rapid emergence of Plasm...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedures (SOPs)

Introduction & Mechanistic Rationale

The rapid emergence of Plasmodium falciparum strains resistant to artemisinin-based combination therapies (ACTs) has created an urgent mandate for novel antimalarial chemotypes. The oxazole nucleus—a five-membered heterocyclic scaffold containing oxygen and nitrogen separated by one carbon—has proven to be an exceptional pharmacophore[1]. Its distinct electronic distribution allows it to engage in diverse non-covalent interactions, including hydrogen bonding, pi-pi stacking, and ion-dipole interactions, making it highly adept at binding to complex plasmodial target sites[1].

As a Senior Application Scientist, I approach antimalarial drug design by targeting pathways where the parasite has no biological redundancy. Oxazole derivatives (such as 1,3-oxazoles, benzoxazoles, and isoxazolopyrimidines) have demonstrated profound efficacy by disrupting two critical, non-redundant metabolic nodes:

  • Inhibition of Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH): Unlike human cells, Plasmodium parasites lack pyrimidine salvage pathways and rely entirely on de novo pyrimidine biosynthesis. Isoxazolopyrimidine derivatives selectively bind to PfDHODH, starving the parasite of the nucleic acid precursors required for DNA/RNA synthesis and arresting replication[2].

  • Inhibition of Plasmodium Lactate Dehydrogenase (pLDH): During the intraerythrocytic stage, the parasite relies almost exclusively on anaerobic glycolysis for ATP production. Novel oxazole compounds have been shown to competitively occupy the NADH-binding pocket of pLDH (forming critical hydrogen bonds with residues like Thr-101 and His-195), leading to rapid energy depletion and parasite clearance[3].

MoA Oxazole Oxazole Derivatives (e.g., Isoxazolopyrimidines) PfDHODH PfDHODH Enzyme (Pyrimidine Biosynthesis) Oxazole->PfDHODH Inhibits pLDH pLDH Enzyme (NADH Binding Site) Oxazole->pLDH Inhibits Pyrim De Novo Pyrimidine Production Blocked PfDHODH->Pyrim Leads to Glyco Glycolysis & ATP Production Halted pLDH->Glyco Leads to Death Plasmodium Parasite Death / Clearance Pyrim->Death Causes Glyco->Death Causes

Figure 1: Dual-target mechanism of oxazole derivatives in Plasmodium falciparum.

Quantitative Data Summary

Evaluating the structure-activity relationship (SAR) of oxazole derivatives requires a cross-comparison of in silico binding affinities, in vitro IC₅₀ values, and in vivo suppression metrics. The table below synthesizes key pharmacological data for leading oxazole and related heterocyclic candidates[2][3][4][5].

Compound Class / NamePrimary TargetBinding Energy / IC₅₀In Vivo Efficacy (P. berghei)Key Structural Feature
Isoxazolopyrimidine (Cmpd 14) PfDHODHIC₅₀ < 10 nM (in vitro)~85% ACPR (Day 14)SF₅-aniline substitution enhances potency[2]
Oxazole Derivative (OX-1) pLDHBinding: -6.593 kcal/mol>86% suppression at 5 mg/kgOccupies NADH binding site[3]
1,3-Oxazole (Cmpd 3d & 3g) Whole-cell (P. falciparum)Comparable to Quinine standardN/A2,5-dimethyl-4-aryl substitution[4]
Aerucyclamide 36 Whole-cell (P. falciparum K1)IC₅₀ = 2.3 μMN/AOxazoline/oxazole peptide macrocycle[5]

Experimental Protocols

The following protocols have been engineered to ensure high reproducibility and self-validation. Causality and the rationale behind critical reagent choices are explicitly detailed to assist researchers in troubleshooting and optimizing their assays.

Protocol 1: Microwave-Assisted Synthesis of 1,3-Oxazole Derivatives

Expert Insight: Traditional Robinson-Gabriel cyclization to form oxazoles often requires harsh dehydrating agents and prolonged refluxing, which can degrade sensitive functional groups. By utilizing microwave irradiation, we achieve uniform volumetric heating. This drastically reduces reaction times from hours to minutes, minimizes side-product formation, and significantly improves the yield of the 1,3-oxazole core[4][6].

Materials: p-bromo phenyl ethanone, acetamide, Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), BINAP, cesium carbonate, toluene, substituted aryl amines.

Step-by-Step Workflow:

  • Cyclization (Core Formation): Combine p-bromo phenyl ethanone (1 eq) and acetamide (excess, ~4 eq) in a microwave-safe vessel.

  • Microwave Irradiation: Subject the mixture to microwave irradiation at 130°C for 15–20 minutes.

  • Extraction: Cool the mixture, dilute with ethyl acetate, and wash with a saturated sodium bicarbonate solution to neutralize residual acids. Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure to yield 4-(4-bromophenyl)-2,5-dimethyloxazole[4].

  • Buchwald-Hartwig Cross-Coupling: In an inert nitrogen atmosphere, dissolve the synthesized oxazole intermediate (1 eq) in anhydrous toluene.

  • Catalyst Addition: Add Pd₂(dba)₃ (0.05 eq), BINAP (0.1 eq), and cesium carbonate (2 eq).

  • Amine Coupling: Add the desired substituted aryl amine (1.2 eq). Heat the mixture to 90°C for 8 hours.

  • Purification: Filter the mixture through a Celite pad, concentrate, and purify via silica gel column chromatography (Hexane:Ethyl Acetate gradient) to isolate the target 1,3-oxazole derivative[4].

Protocol 2: In Vitro Anti-Plasmodial Assay (P. falciparum 3D7)

Expert Insight: Evaluating antimalarial agents requires a tightly synchronized parasite culture. Asynchronous cultures introduce high variability because different intraerythrocytic stages (ring, trophozoite, schizont) exhibit vastly different drug sensitivities. We utilize 5% D-sorbitol, which induces osmotic lysis exclusively in mature trophozoites and schizonts due to their highly permeable new permeation pathways (NPPs), leaving the impermeable ring-stage parasites intact[4]. This establishes a uniform metabolic baseline.

Materials: P. falciparum 3D7 strain, RPMI 1640 medium, HEPES (25 mM), 10% heat-inactivated human serum, O+ human RBCs, 5% D-sorbitol, Jaswant Singh Bhattacharya (JSB) stain, 96-well microtiter plates.

Step-by-Step Workflow:

  • Culture Maintenance: Maintain P. falciparum in RPMI 1640 supplemented with 25 mM HEPES, 1% D-glucose, 0.23% sodium bicarbonate, and 10% human serum at 37°C under a specialized gas mixture (5% O₂, 5% CO₂, 90% N₂)[4].

  • Synchronization: Centrifuge the culture (1500 rpm, 5 min). Discard the supernatant and resuspend the RBC pellet in 5 volumes of 5% D-sorbitol for 10 minutes at room temperature. Wash twice with RPMI 1640 to yield a pure ring-stage culture[4].

  • Assay Setup: Adjust the parasitemia to 0.8% - 1.5% at a 3% hematocrit. Validate the initial parasitemia using JSB staining[4].

  • Drug Treatment: Prepare stock solutions of oxazole derivatives in DMSO (final DMSO concentration <0.5% to prevent solvent toxicity). Dispense serial dilutions of the drug into a 96-well plate. Add 200 µL of the synchronized parasite culture per well[4].

  • Incubation & Readout: Incubate for 72 hours. Parasite viability can be assessed either by traditional JSB stained blood smears (counting infected vs. uninfected RBCs) or via a high-throughput SYBR Green I fluorescence assay, which intercalates with plasmodial DNA.

  • Validation Control: Always include Chloroquine or Artemisinin as a positive control, and untreated infected RBCs as a negative control.

Protocol 3: In Vivo Efficacy Evaluation (Peter's 4-Day Suppressive Test)

Expert Insight: While in vitro assays confirm target engagement, the 4-day suppressive test in P. berghei-infected mice is the gold standard for assessing oral bioavailability, pharmacokinetic stability, and in vivo clearance[3]. Rapidly metabolized compounds (such as certain unmodified isoxazolopyrimidines) will fail here despite high in vitro potency, guiding necessary structural modifications[2].

Step-by-Step Workflow:

  • Inoculation: On Day 0, inject Swiss albino mice intraperitoneally with 1 × 10⁷ P. berghei (ANKA strain) infected erythrocytes[3].

  • Dosing Regimen: Divide mice into cohorts (n=5). Administer the oxazole candidate orally via gavage at varying doses (e.g., 5, 10, and 20 mg/kg) once daily for four consecutive days (Days 0 to 3)[3].

  • Monitoring: On Day 4 (96 hours post-infection), prepare thin blood smears from the tail vein of each mouse.

  • Staining & Analysis: Fix with methanol and stain with 10% Giemsa for 15 minutes. Count a minimum of 500 erythrocytes per slide under oil immersion (100x).

  • Calculation: Calculate the percentage of parasitemia suppression using the formula: % Suppression =[(Parasitemia in Negative Control - Parasitemia in Treated Group) / Parasitemia in Negative Control] × 100[3].

References

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. tandfonline.com.[Link]

  • Antimicrobial and antimalarial evaluation of some novel 1,3-oxazole derivatives. cbijournal.com.[Link]

  • Elucidation of the anti-plasmodial activity of novel imidazole and oxazole compounds through computational and in vivo experimental approaches. nih.gov.[Link]

  • Isoxazolopyrimidine-Based Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Antimalarial Activity. acs.org.[Link]

  • Naturally Occurring Oxazole-Containing Peptides. mdpi.com.[Link]

  • Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. cbijournal.com.[Link]

Sources

Application

Application Notes &amp; Protocols: One-Pot Synthesis of 2,4,5-Trisubstituted Oxazoles

Introduction: The Privileged Oxazole Scaffold The oxazole ring system is a cornerstone of medicinal chemistry and natural products synthesis.[1] This five-membered heterocycle is a key structural motif in a vast array of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Oxazole Scaffold

The oxazole ring system is a cornerstone of medicinal chemistry and natural products synthesis.[1] This five-membered heterocycle is a key structural motif in a vast array of pharmacologically active compounds, including anti-inflammatory, anti-diabetic, and anti-cancer agents. The 2,4,5-trisubstituted substitution pattern offers a particularly valuable scaffold, providing three distinct points for chemical diversification to fine-tune biological activity and pharmacokinetic properties.[2]

In the pursuit of efficient and sustainable chemical synthesis, one-pot methodologies have become indispensable.[1] By combining multiple reaction steps into a single operation without isolating intermediates, these processes enhance operational simplicity, reduce solvent waste, and improve overall yield and atom economy. This guide provides detailed protocols and mechanistic insights into three robust one-pot methods for constructing the 2,4,5-trisubstituted oxazole core, designed for researchers and professionals in organic synthesis and drug development.

Method 1: Tandem Ugi/Robinson-Gabriel Reaction

This powerful strategy leverages a four-component Ugi reaction to rapidly assemble a complex α-acylamino amide intermediate, which is then directed to undergo an acid-catalyzed cyclodehydration in the same vessel to furnish the oxazole ring.[3][4] The elegance of this approach lies in its ability to generate significant molecular complexity from simple, readily available starting materials in a single, streamlined process.

Causality and Mechanistic Rationale

The reaction proceeds in two distinct, yet synergistic, stages.

  • Ugi Four-Component Reaction (4-CC): An amine, a carbonyl compound (typically an arylglyoxal for this application), a carboxylic acid, and an isocyanide converge to form an α-acylamino amide.[3] A critical choice for this sequence is the use of an "ammonia surrogate" like 2,4-dimethoxybenzylamine. This amine participates in the Ugi reaction, but the 2,4-dimethoxybenzyl (DMB) group is designed to be cleaved under acidic conditions, revealing the primary amide necessary for the subsequent cyclization.[3]

  • Robinson-Gabriel Cyclodehydration: Upon introduction of a strong acid, such as concentrated sulfuric acid (H₂SO₄), two events occur. First, the acid cleaves the DMB protecting group. Second, it catalyzes the intramolecular cyclization of the newly formed N-acyl α-aminoketone intermediate, followed by dehydration to yield the aromatic oxazole core.[3][5][6] This classical reaction provides a reliable method for forming the oxazole ring.[7]

Ugi_Robinson_Gabriel_Mechanism Tandem Ugi/Robinson-Gabriel Mechanism sub Ugi Reagents: Amine (R¹-NH₂), Carbonyl (R⁴-CO-CHO), Carboxylic Acid (R²-COOH), Isonitrile (R⁵-NC) ugi_intermediate Ugi Product (α-Acylamino Amide) sub->ugi_intermediate Ugi 4-CC deprotection Acid-Mediated Deprotection & Cyclization (H₂SO₄) ugi_intermediate->deprotection aminoketone N-Acyl α-Aminoketone Intermediate deprotection->aminoketone Forms in situ oxazole 2,4,5-Trisubstituted Oxazole aminoketone->oxazole Dehydration

Caption: Tandem Ugi/Robinson-Gabriel reaction pathway.

Experimental Protocol: Synthesis of 2-Butyl-4-phenyl-5-(4-trifluoromethylphenyl)oxazole

This protocol is adapted from a demonstrated synthesis of oxazole-carboxamide analogs.[3]

Materials:

  • 2,4-Dimethoxybenzylamine (Ammonia Surrogate)

  • Phenylglyoxal (Carbonyl Component)

  • 4-(Trifluoromethyl)benzoic acid (Carboxylic Acid)

  • n-Butyl isocyanide (Isonitrile)

  • Methanol (MeOH), Anhydrous

  • Sulfuric Acid (H₂SO₄), Concentrated

  • Ethyl Acetate (EtOAc)

  • 1N Sodium Hydroxide (NaOH)

  • Brine (Saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), Anhydrous

Ugi_RG_Workflow Experimental Workflow: Tandem Synthesis start 1. Ugi Reaction: Combine amine, acid, glyoxal, isonitrile in MeOH. Stir at RT for 36h. concentrate_ugi 2. Concentrate in vacuo to get crude Ugi product. start->concentrate_ugi cyclize 3. Cyclization: Dissolve crude product in conc. H₂SO₄. Stir at 60°C for 2h. concentrate_ugi->cyclize quench 4. Quench & Neutralize: Cool in ice bath. Add EtOAc, then neutralize with 1N NaOH. cyclize->quench extract 5. Extraction: Separate organic layer. Wash with brine. quench->extract dry 6. Dry & Evaporate: Dry over MgSO₄. Evaporate solvent in vacuo. extract->dry purify 7. Purification: Purify by column chromatography (Hexane/EtOAc). dry->purify

Caption: General workflow for a tandem Ugi/Robinson-Gabriel synthesis.

Step-by-Step Procedure:

  • Ugi Reaction: In a round-bottom flask, dissolve 4-(trifluoromethyl)benzoic acid (1.0 equiv) in methanol. Sequentially add 2,4-dimethoxybenzylamine (1.0 equiv), phenylglyoxal (1.0 equiv), and n-butyl isocyanide (1.0 equiv). Stir the mixture at room temperature for 36 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Workup (Ugi): Upon completion, concentrate the reaction solution in vacuo. The resulting residue is the crude Ugi product, which can be carried forward without further purification.

  • Robinson-Gabriel Cyclization: Carefully add concentrated sulfuric acid (approx. 10 mL per 1 mmol of starting Ugi product) to the crude residue. Stir the reaction mixture at 60 °C for 2 hours.

  • Quenching and Neutralization: Cool the reaction vessel in an ice bath. Cautiously add ethyl acetate (30 mL), followed by the slow, portion-wise addition of 1N NaOH (30 mL) to neutralize the acid. Caution: This is an exothermic process.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude oxazole.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2,4,5-trisubstituted oxazole.[3]

Data Summary: Substrate Scope

The tandem Ugi/Robinson-Gabriel protocol demonstrates broad applicability with various isocyanides, yielding good results.[3]

R¹ (from Isonitrile)R² (from Carboxylic Acid)R⁴ (from Glyoxal)Yield (%)Ref
n-Butyl4-CF₃-PhenylPhenyl72[3]
Cyclopentyl4-CF₃-PhenylPhenyl75[3]
Cyclohexyl4-CF₃-PhenylPhenyl78[3]
n-Pentyl4-CF₃-PhenylPhenyl71[3]
Benzyl4-CF₃-PhenylPhenyl68[3]

Method 2: One-Pot Van Leusen-Type Synthesis

The van Leusen reaction is a classic and highly effective method for synthesizing oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[8][9] One-pot variations of this reaction have been developed to produce polysubstituted oxazoles efficiently, often employing green chemistry principles like the use of ionic liquids or microwave irradiation.[10][11]

Causality and Mechanistic Rationale

The reaction hinges on the unique reactivity of the TosMIC reagent.[9]

  • Deprotonation & Nucleophilic Attack: A base (e.g., K₂CO₃) deprotonates the acidic α-carbon of TosMIC. The resulting anion acts as a nucleophile, attacking the aldehyde carbonyl.

  • Intramolecular Cyclization: The intermediate alkoxide then attacks the electrophilic isocyanide carbon in a 5-endo-dig cyclization to form a 4,5-dihydrooxazole (oxazoline) intermediate.[12]

  • Elimination: The presence of the tosyl group (a superb leaving group) facilitates a base-promoted elimination, which drives the aromatization of the ring to form the final oxazole product.[12]

To achieve a 2,4,5-trisubstituted oxazole in one pot, one can start with an aldehyde, an alkylating agent (like an aliphatic halide), and a substituted isocyanide, or use a stepwise one-pot sequence. An elegant one-pot synthesis of 4,5-disubstituted oxazoles has been demonstrated in ionic liquids, where TosMIC reacts with an aldehyde and an aliphatic halide.[11]

Van_Leusen_Mechanism Van Leusen Oxazole Synthesis Mechanism sub Aldehyde (R⁵-CHO) + Deprotonated TosMIC attack Nucleophilic Attack sub->attack oxazoline Oxazoline Intermediate attack->oxazoline Intramolecular Cyclization elimination Base-Promoted Elimination of Tos-H oxazoline->elimination oxazole 5-Substituted Oxazole elimination->oxazole Van_Leusen_Workflow Experimental Workflow: Van Leusen Synthesis start 1. Combine aldehyde, halide, and K₂CO₃ in [bmim]Br. Stir at RT for 30 min. add_tosmic 2. Add TosMIC to the mixture. Stir at RT for 2-3 hours. start->add_tosmic extract 3. Extraction: Add water and extract product with diethyl ether (3x). add_tosmic->extract dry 4. Dry & Evaporate: Combine organic layers, dry over Na₂SO₄. Evaporate solvent in vacuo. extract->dry recycle 6. Recycle Ionic Liquid: Remove water from aqueous layer in vacuo. extract->recycle Optional purify 5. Purification: Purify by column chromatography. dry->purify

Caption: Workflow for a one-pot van Leusen synthesis in an ionic liquid.

Step-by-Step Procedure:

  • Initial Setup: In a flask, add benzaldehyde (1.0 mmol), 1-bromoethane (1.2 mmol), and anhydrous potassium carbonate (2.0 mmol) to the ionic liquid [bmim]Br (2 mL).

  • Reaction Initiation: Stir the resulting suspension at room temperature for 30 minutes to facilitate the initial alkylation.

  • TosMIC Addition: Add TosMIC (1.0 mmol) to the reaction mixture. Continue stirring at room temperature for an additional 2-3 hours, monitoring the reaction by TLC.

  • Workup and Extraction: Once the reaction is complete, add water (10 mL) to the flask. Extract the product from the aqueous/ionic liquid phase with diethyl ether (3 x 15 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography to yield the pure 4,5-disubstituted oxazole.

  • Ionic Liquid Recycling: The ionic liquid can be recovered by removing the water from the aqueous layer in vacuo and can be reused for subsequent reactions with minimal loss of activity. [11]

Data Summary: Van Leusen Synthesis in Ionic Liquid

This method is effective for a range of aldehydes and primary/secondary aliphatic halides. [11]

R⁵ (from Aldehyde) R⁴ (from Halide) Yield (%) Ref
Phenyl Methyl 91 [11]
4-Cl-Phenyl Methyl 95 [11]
4-NO₂-Phenyl Methyl 98 [11]
Phenyl Ethyl 90 [11]

| Phenyl | n-Propyl | 87 | [11]|

Method 3: Copper-Catalyzed Aerobic Oxidative Annulation

Representing a modern approach to heterocycle synthesis, this method constructs the 2,4,5-trisubstituted oxazole ring through a copper-catalyzed oxidative annulation of α-methylene ketones and benzylamines. [13]This one-pot process is notable for its use of molecular oxygen as the terminal oxidant and for proceeding under solvent-free conditions, highlighting its green chemistry credentials.

Causality and Mechanistic Rationale

The proposed mechanism involves a cascade of reactions catalyzed by a simple copper(I) salt.

  • Intermediate Formation: The reaction is believed to proceed through the formation of a keto-imine intermediate from the starting ketone and amine.

  • Oxidative Annulation: The copper catalyst facilitates the aerobic oxidation and subsequent annulation. This complex process involves the abstraction of six hydrogen atoms, the functionalization of one sp² and two sp³ carbons, and the formation of new C–O and C–N bonds to assemble the oxazole ring. [13]The use of O₂ as the oxidant makes the process highly atom-economical and environmentally benign compared to methods requiring stoichiometric chemical oxidants.

Copper_Catalysis_Mechanism Copper-Catalyzed Oxidative Annulation sub α-Methylene Ketone + Benzylamine catalyst Cu(I) Catalyst O₂, Base sub->catalyst cascade Oxidative Cascade: C-H Functionalization C-O/C-N Bond Formation catalyst->cascade oxazole 2,4,5-Trisubstituted Oxazole cascade->oxazole

Caption: Simplified pathway for Cu-catalyzed oxazole synthesis.

Experimental Protocol: Synthesis of 2,4,5-Triphenyloxazole

This protocol is based directly on the solvent-free method reported by Mazibuko and Jeena. [13] Materials:

  • 2-Phenylacetophenone (α-Methylene Ketone)

  • Benzylamine

  • Copper(I) Iodide (CuI)

  • Triethylamine (TEA)

  • Molecular Oxygen (O₂, from a balloon or atmosphere)

  • Ethyl Acetate (EtOAc)

  • Water & Brine

Copper_Workflow Experimental Workflow: Oxidative Annulation start 1. Combine ketone, amine, TEA, and CuI in a tube. react 2. Stir at 50°C for 24h under an O₂ atmosphere. start->react cool 3. Cool reaction to room temperature. react->cool extract 4. Extraction: Add EtOAc, wash with water and brine. cool->extract dry 5. Dry & Evaporate: Dry organic layer over Na₂SO₄. Evaporate solvent in vacuo. extract->dry purify 6. Purification: Purify by column chromatography. dry->purify

Caption: Workflow for solvent-free Cu-catalyzed oxazole synthesis.

Step-by-Step Procedure:

  • Reaction Setup: In an elongated reaction tube equipped with a magnetic stir bar, combine 2-phenylacetophenone (0.5 mmol, 1 equiv), benzylamine (1.0 mmol, 2 equiv, added in two portions), triethylamine (1.5 mmol, 3 equiv), and CuI (0.15 mmol, 30 mol%).

  • Reaction Execution: Seal the tube and place it under an atmosphere of molecular oxygen (a balloon is sufficient). Heat the mixture in an oil bath at 50 °C and stir for 24 hours.

  • Workup: After 24 hours, cool the reaction mixture to room temperature.

  • Extraction: Add ethyl acetate (30 mL) to dissolve the mixture. Wash the organic solution sequentially with water (3 x 10 mL) and then brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting residue by flash column chromatography to afford the pure 2,4,5-triphenyloxazole. [13]

Data Summary: Copper-Catalyzed Synthesis

This method is effective for a variety of substituted α-methylene ketones and benzylamines. [13]

R⁴, R⁵ (from Ketone) R² (from Amine) Yield (%) Ref
Phenyl, Phenyl Phenyl 76 [13]
Phenyl, Phenyl 2-Methylphenyl 74 [13]
Phenyl, Phenyl 4-Methoxyphenyl 72 [13]
4-Cl-Phenyl, Phenyl Phenyl 78 [13]

| Naphthyl, Phenyl | Phenyl | 75 | [13]|

Conclusion and Comparative Outlook

The synthesis of 2,4,5-trisubstituted oxazoles is a critical task for the discovery of new therapeutic agents. The one-pot methods detailed herein offer distinct advantages for the modern synthetic chemist.

MethodKey FeaturesConditionsAdvantagesDisadvantages
Tandem Ugi/R-G Multicomponent reactionRoom temp then 60°CHigh diversity from simple inputs; convergent.Requires strong acid; DMB cleavage can be harsh.
Van Leusen TosMIC-based cycloadditionRoom temp / MicrowaveMild conditions; green solvent options (ionic liquids).Stoichiometric use of TosMIC; scope can be limited by TosMIC derivatives.
Cu-Catalyzed Oxidation C-H functionalization50°C, Solvent-freeHigh atom economy; uses O₂ as oxidant; green.Requires catalyst; may have narrower substrate scope.

The choice of method will depend on the specific target molecule, available starting materials, and desired functional group tolerance. The Tandem Ugi/Robinson-Gabriel approach is ideal for library synthesis where diversity is paramount. The Van Leusen reaction offers a mild and often high-yielding route, especially with green modifications. Finally, the copper-catalyzed annulation represents the cutting edge of sustainable, atom-economical synthesis. The continued development of such efficient one-pot strategies will undoubtedly accelerate the pace of innovation in drug discovery and materials science.

References

  • Cherian, J., et al. (2014). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. Tetrahedron Letters, 55(28), 3795-3798. Available at: [Link]

  • Shakyawar, D., et al. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Polycyclic Aromatic Compounds. Available at: [Link]

  • Singh, R., et al. (2021). A Comprehensive Review of One‐Pot Multicomponent Strategies for Oxazole Synthesis. ChemistrySelect, 6(32), 8235-8264. Available at: [Link]

  • SynArchive. (n.d.). Robinson-Gabriel Synthesis. SynArchive. Available at: [Link]

  • Thompson, M. J., & Chen, B. (2009). Ugi Reactions with Ammonia Offer Rapid Access to a Wide Range of 5-Aminothiazole and Oxazole Derivatives. The Journal of Organic Chemistry, 74(18), 7084-7093. Available at: [Link]

  • Di Sarno, V., et al. (2021). Tritylamine as an Ammonia Surrogate in the Ugi Reaction Provides Access to Unprecedented 5-Sulfamido Oxazoles Using Burgess-type Reagents. Organic Letters, 23(10), 3610-3614. Available at: [Link]

  • Wikipedia. (n.d.). Robinson–Gabriel synthesis. Wikipedia. Available at: [Link]

  • ResearchGate. (n.d.). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Organic Chemistry Portal. Available at: [Link]

  • Mazibuko, M., & Jeena, V. (2023). Synthesis of 2,4,5-Trisubstituted Oxazoles from Copper-Mediated Benzylic sp3 C–H Aerobic Oxidative Annulation of Ketones and Amines via a Cascade Reaction. The Journal of Organic Chemistry, 88(2), 1227-1234. Available at: [Link]

  • Yamada, S., et al. (2017). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. Beilstein Journal of Organic Chemistry, 13, 1478-1485. Available at: [Link]

  • Wang, L., et al. (2014). One-Pot Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Passerini Three-Component Coupling/Staudinger/Aza-Wittig/Isomerization Reaction. Synfacts, 13(07), 0711. Available at: [Link]

  • Chen, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1649. Available at: [Link]

  • Chen, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1649. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Wikipedia. (n.d.). Van Leusen reaction. Wikipedia. Available at: [Link]

  • Wu, B., et al. (2009). One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids. Synlett, 2009(03), 500-504. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Functionalization of the Oxazole Ring at the C-5 Position

Abstract: The oxazole scaffold is a cornerstone in medicinal chemistry and materials science, lending its unique electronic and structural properties to a vast array of biologically active compounds and functional materi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The oxazole scaffold is a cornerstone in medicinal chemistry and materials science, lending its unique electronic and structural properties to a vast array of biologically active compounds and functional materials. The ability to selectively introduce substituents at the C-5 position is critical for modulating pharmacological activity, tuning photophysical properties, and enabling further molecular elaboration. This guide provides a comprehensive overview of key synthetic strategies for C-5 functionalization, offering detailed, field-proven protocols and expert insights into the underlying chemical principles. Methodologies covered include direct C-H activation, deprotonation-electrophile trapping, and versatile cross-coupling reactions from C-5 halogenated precursors.

Introduction: The Significance of the C-5 Position

The oxazole ring is an electron-deficient heterocycle. While the C-2 position is the most acidic and often the primary site for deprotonation, the C-5 position is highly susceptible to electrophilic aromatic substitution and is a key site for modification via modern cross-coupling techniques.[1] Functionalization at this locus directly impacts the molecule's frontier molecular orbitals, influencing everything from receptor binding affinity to fluorescence quantum yield. This guide focuses on robust and reproducible methods to forge new carbon-carbon and carbon-heteroatom bonds at this critical position.

Strategy I: Direct C-H Arylation via Palladium Catalysis

Direct C-H activation is a powerful, atom-economical strategy that avoids the pre-functionalization steps required in traditional cross-coupling. For oxazoles, achieving regioselectivity can be challenging, but specific ligand and solvent choices can strongly favor C-5 arylation over the competing C-2 position.[2][3]

Scientific Rationale

The mechanism often involves a Concerted Metalation-Deprotonation (CMD) pathway, particularly when using carboxylate salts as a shuttle for the proton abstraction.[4] The choice of solvent can be critical; polar aprotic solvents like DMF or DMA often favor C-5 functionalization, whereas nonpolar solvents like toluene can sometimes favor the C-2 position.[3] Recent advances have demonstrated that phosphine-free palladium systems can effectively catalyze C-5 arylation, simplifying the reaction setup and reducing costs.[4][5]

Experimental Protocol: Phosphine-Free C-5 Arylation of Oxazole

This protocol is adapted from methodologies developed for the regioselective direct arylation of azoles.[4]

Materials:

  • Oxazole (1.0 mmol, 1.0 equiv)

  • Aryl Bromide (1.1 mmol, 1.1 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.03 mmol, 3 mol%)

  • Potassium Acetate (KOAc) (2.0 mmol, 2.0 equiv)

  • N,N-Dimethylacetamide (DMA) (3 mL)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (6.7 mg, 0.03 mmol) and KOAc (196 mg, 2.0 mmol).

  • Add the aryl bromide (1.1 mmol) and oxazole (69 mg, 1.0 mmol).

  • Add DMA (3 mL) via syringe.

  • Seal the flask and place it in a preheated oil bath at 130 °C.

  • Stir the reaction mixture for 18-24 hours. Monitor progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the C-5 arylated oxazole.

Data Presentation: Scope of Direct C-5 Arylation
EntryAryl BromideProductYield (%)
14-Bromoanisole5-(4-methoxyphenyl)oxazole75
24-Bromotoluene5-(p-tolyl)oxazole81
31-Bromo-4-(trifluoromethyl)benzene5-(4-(trifluoromethyl)phenyl)oxazole68
43-Bromopyridine5-(pyridin-3-yl)oxazole55
Yields are representative and based on published results.[4]
Workflow Visualization

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - Pd(OAc)₂ - KOAc - Aryl Bromide - Oxazole - DMA heat Heat to 130 °C Stir for 18-24h reagents->heat extract Cool to RT Dilute with EtOAc/H₂O Extract & Wash heat->extract purify Dry & Concentrate Silica Gel Chromatography extract->purify product Pure C-5 Arylated Oxazole purify->product G cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII Oxazole-Pd(II)L₂(Br) Pd0->PdII PdII_B Oxazole-Pd(II)L₂(Ar) PdII->PdII_B PdII_B->Pd0 Product 5-Aryloxazole PdII_B->Product Reductive Elimination ArX 5-Bromooxazole ArX->PdII Oxidative Addition ArBOH2 Ar-B(OH)₂ + Base ArBOH2->PdII_B Transmetalation

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate synthesis

Target: Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate Welcome to the Technical Support Center. This guide is designed for discovery chemists and process scientists looking to optimize the yield and purity of Ethyl 5-(3-...

Author: BenchChem Technical Support Team. Date: March 2026

Target: Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate

Welcome to the Technical Support Center. This guide is designed for discovery chemists and process scientists looking to optimize the yield and purity of Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate.

Strategic Route Selection & Regiochemistry

When synthesizing oxazole esters, route selection dictates the final regiochemistry. While the direct condensation of carboxylic acids with ethyl isocyanoacetate is a highly efficient, single-step method for synthesizing oxazole scaffolds[1], this classical approach inherently yields the oxazole-4 -carboxylate regioisomer[2].

To selectively access the 2-carboxylate architecture required for our target, the most robust and scalable approach is the Suzuki-Miyaura cross-coupling of commercially available ethyl 5-bromooxazole-2-carboxylate with 3-methoxyphenylboronic acid. However, standard aqueous Suzuki conditions (e.g., Pd(PPh3)4, K2CO3, H2O/Toluene) frequently applied to related azole systems[3] lead to severe yield degradation due to competing side reactions.

Synthesis_Pathway SM Ethyl 5-bromooxazole-2-carboxylate + 3-Methoxyphenylboronic acid Reaction Suzuki-Miyaura Cross-Coupling SM->Reaction Target Target Product: Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate Reaction->Target Anhydrous K3PO4, Pd2(dba)3/XPhos Side1 Side Reaction A: Ester Hydrolysis (Aqueous Base) Reaction->Side1 Aqueous Na2CO3 Side2 Side Reaction B: Protodebromination (Slow Transmetalation) Reaction->Side2 Poor Catalyst/Ligand

Figure 1: Reaction pathway and competing side reactions in the Suzuki-Miyaura synthesis.

Quantitative Optimization Data

The highly electrophilic nature of the oxazole-2-carboxylate carbonyl makes the ester exceptionally prone to base-catalyzed hydrolysis. The table below summarizes the causality between reaction conditions and isolated yield.

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)Primary Observation
1Pd(PPh3)4PPh3 (inherent)K2CO3 (aq)Toluene10022Severe ester hydrolysis to carboxylic acid.
2Pd(dppf)Cl2dppfK3PO4 (aq)1,4-Dioxane9045Moderate hydrolysis; protodebromination noted.
3Pd(OAc)2SPhosCs2CO3 (anhyd)DMF10061Sluggish reaction; unreacted starting material.
4 Pd2(dba)3 XPhos K3PO4 (anhyd) Toluene 100 94 Clean conversion; side reactions fully suppressed.
Self-Validating Experimental Protocol

This protocol is engineered to prevent ester hydrolysis and accelerate transmetalation, ensuring high yields.

Materials:

  • Aryl Halide: Ethyl 5-bromooxazole-2-carboxylate (1.0 equiv, 1.0 mmol, 220 mg)

  • Boronic Acid: 3-Methoxyphenylboronic acid (1.5 equiv, 1.5 mmol, 228 mg)

  • Catalyst: Pd2(dba)3 (0.02 equiv, 2 mol%, 18.3 mg)

  • Ligand: XPhos (0.04 equiv, 4 mol%, 19.1 mg)

  • Base: Anhydrous K3PO4 (2.0 equiv, 2.0 mmol, 424 mg)

  • Solvent: Anhydrous Toluene (10 mL)

Step-by-Step Methodology:

  • Preparation of the Solid Reagents: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Ethyl 5-bromooxazole-2-carboxylate, 3-methoxyphenylboronic acid, and anhydrous K3PO4. Causality: Using strictly anhydrous K3PO4 prevents the nucleophilic attack of hydroxide on the sensitive C2-ester.

  • Atmosphere Exchange: Transfer the flask to a glovebox or apply standard Schlenk techniques to establish a strict Argon atmosphere (evacuate/backfill 3x).

  • Solvent Addition: Add anhydrous, degassed Toluene (10 mL) via syringe.

  • Catalyst Pre-activation (Validation Step): In a separate dry vial under Argon, pre-mix Pd2(dba)3 and XPhos in 1 mL of degassed Toluene. Stir for 5 minutes. Self-Validation: The solution must transition from purple/dark brown to a deep red/orange color, confirming the formation of the active L2Pd(0) species.

  • Coupling: Transfer the active catalyst solution to the main reaction flask. Heat the mixture to 100 °C in a pre-heated oil bath for 4-6 hours.

  • Monitoring: Check the reaction via LC-MS. The target mass is [M+H]+ = 248.1. The absence of the M-Br peak (m/z = 142.0) validates successful transmetalation over protodebromination.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove inorganic salts and palladium particulates. Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, 5% to 20% EtOAc/Hexanes gradient).

Troubleshooting & FAQs

Q1: I am seeing a complete loss of the ethyl ester group, resulting in the carboxylic acid. How do I prevent hydrolysis? A1: Oxazole-2-carboxylates are highly electrophilic at the ester carbonyl due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms. Using standard aqueous bases (like 2M Na2CO3 or K2CO3) at elevated temperatures rapidly hydrolyzes the ethyl ester. Solution: You must switch to strictly anhydrous conditions. Use anhydrous K3PO4 with a non-polar solvent like Toluene. Do not use hygroscopic solvents like DMF unless freshly distilled and stored over molecular sieves.

Q2: My LC-MS shows a significant M-Br peak (protodebromination) instead of the cross-coupled product. What causes this? A2: Protodebromination occurs when the initial oxidative addition of the Pd catalyst to the C-Br bond is successful, but the subsequent transmetalation step with the boronic acid is too slow. This allows the Pd-aryl intermediate to abstract a proton from the environment. Solution: Accelerate the transmetalation step by using a highly electron-rich, sterically demanding biaryl phosphine ligand like XPhos. Additionally, ensure your 3-methoxyphenylboronic acid has not degraded into boroxine anhydrides, which lowers the effective stoichiometry (use 1.5 equivalents to compensate).

Q3: The reaction stalls at 50% conversion, and I observe a black precipitate coating the flask. A3: The black precipitate is "palladium black," which indicates severe catalyst deactivation and aggregation. This typically occurs if oxygen is present in the system (which oxidizes the phosphine ligands) or if the catalyst concentration drops before the catalytic cycle can complete. Solution: Thoroughly degas the Toluene via the freeze-pump-thaw method or sparge with ultra-pure Argon for at least 30 minutes prior to adding the catalyst. Ensure the catalyst pre-activation step (Step 4) yields the correct red/orange color before introduction to the bulk reaction.

Q4: Can I use the direct condensation of 3-methoxybenzoic acid and ethyl isocyanoacetate instead of this Suzuki route? A4: No. While the direct reaction of carboxylic acids with ethyl isocyanoacetate is excellent for building oxazoles[1], the mechanism dictates that the ester group from the isocyanoacetate ends up at the C4 position, yielding Ethyl 5-(3-methoxyphenyl)oxazole-4 -carboxylate[2]. To achieve the C2-ester regiochemistry, you must use the Suzuki coupling approach outlined above.

References

[1] Title: Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC - NIH Source: nih.gov URL:

[2] Title: Application Notes: Synthesis of Oxazoles from Ethyl Isocyanoacetate - Benchchem Source: benchchem.com URL:

[3] Title: Flow Synthesis of Ethyl Isocyanoacetate Enabling the Telescoped Synthesis of 1,2,4-Triazoles and Pyrrolo - RSC Source: rsc.org URL:

Sources

Optimization

Technical Support Center: Purification of Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate by Column Chromatography

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate. We will explore the nuances of...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate. We will explore the nuances of column chromatography as applied to this moderately polar heterocyclic compound, moving beyond a simple protocol to address the common challenges and questions that arise during this critical purification step.

Understanding the Molecule and the Method

Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate is a substituted oxazole derivative. Its structure, featuring an ester, an oxazole ring, and a methoxyphenyl group, confers moderate polarity. This characteristic makes it an ideal candidate for purification using normal-phase column chromatography, a technique that separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[1]

The primary stationary phase for this application is silica gel, a polar adsorbent.[2] The separation is achieved by eluting the crude compound mixture through a column packed with silica gel using a mobile phase (eluent) of lower polarity. Non-polar impurities will travel through the column more quickly, while the more polar target compound will be retained longer, allowing for its isolation in pure fractions.

Core Experimental Protocol: Flash Column Chromatography

This protocol outlines the standard workflow for purifying Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate. The key to success lies in the preliminary Thin Layer Chromatography (TLC) analysis to determine the optimal solvent system.

Step 1: Eluent Selection via Thin Layer Chromatography (TLC)

The goal is to find a solvent system that provides good separation between your target compound and any impurities, with the target compound having a Retention Factor (Rf) of approximately 0.3.[3]

  • Prepare Test Solvents: Start with mixtures of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate).[2]

  • Spot the TLC Plate: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it onto a silica gel TLC plate.

  • Develop the Plate: Run several TLCs with varying solvent ratios (see table below).

  • Visualize and Calculate Rf: Visualize the spots under UV light. The Rf is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. Adjust the solvent polarity until the desired Rf is achieved.

    • If the Rf is too high (>0.4), decrease the eluent's polarity (reduce the percentage of ethyl acetate).

    • If the Rf is too low (<0.2), increase the eluent's polarity (increase the percentage of ethyl acetate).

Suggested Starting Solvent Systems (Hexane:Ethyl Acetate) Expected Observation for a Moderately Polar Compound
9:1 (10% EtOAc)Product likely has a low Rf, near the baseline.
4:1 (20% EtOAc)A good starting point for achieving the target Rf.
7:3 (30% EtOAc)May be needed if the compound is more polar than expected.[3]
1:1 (50% EtOAc)Product likely has a high Rf, near the solvent front.
Step 2: Column Preparation
  • Select Column Size: Choose a column diameter based on the amount of crude material to be purified. A general rule is a 20:1 to 100:1 ratio of silica gel weight to crude product weight.

  • Pack the Column: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Add a layer of sand on top to protect the silica bed.[3]

  • Equilibrate: Run the chosen eluent through the column until the silica bed is fully saturated and equilibrated.

Step 3: Sample Loading
  • Dissolve the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger, volatile solvent like dichloromethane.[3]

  • Adsorb onto Silica (Dry Loading): Add a small amount of silica gel to the dissolved sample. Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[3]

  • Load the Column: Carefully add the silica-adsorbed sample to the top of the packed column.[3] This method is preferred as it often leads to better resolution.

Step 4 & 5: Elution, Collection, and Analysis
  • Elution: Carefully add the eluent to the column and apply positive pressure (using air or nitrogen) to achieve a steady flow.[3] You can use the initial solvent system (isocratic elution) or gradually increase the polarity during the run (gradient elution).[1]

  • Fraction Collection: Collect the eluting solvent in a series of test tubes.

  • Monitor Fractions: Use TLC to analyze the collected fractions to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate.[3]

Workflow for Column Chromatography Purification

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_post Analysis Phase TLC 1. TLC Analysis (Find Rf ≈ 0.3) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample (Dry Loading Preferred) Pack->Load Elute 4. Elute with Solvent System Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Product Purified Product Evaporate->Product

Caption: General workflow for purification by flash column chromatography.

Troubleshooting Guide

Even with a well-defined protocol, challenges can arise. This section addresses common problems in a question-and-answer format.

Problem Encountered Probable Cause(s) Recommended Solutions & Actions
Poor Separation: Product co-elutes with impurities.1. Inappropriate Solvent System: The chosen eluent does not have the right selectivity to resolve the compounds. 2. Column Overloading: Too much sample was loaded for the column size. 3. Poor Column Packing: Cracks or channels in the silica bed are causing uneven flow.1. Re-optimize Eluent: Perform further TLC analysis with different solvent systems (e.g., dichloromethane/methanol, toluene/acetone). 2. Reduce Sample Load: Use a larger column or reduce the amount of crude material. 3. Repack the Column: Ensure the slurry is homogenous and the silica is packed evenly without air bubbles.[3]
Product Elutes Too Quickly: High Rf value; little retention.Eluent is Too Polar: The mobile phase is too strong, washing all compounds through the column without sufficient interaction with the silica.[2]Decrease Eluent Polarity: Reduce the proportion of the polar solvent. For example, if using 30% ethyl acetate in hexane, try 20% or 15%.[2]
Product is Stuck on the Column: Very low or zero Rf value.Eluent is Not Polar Enough: The mobile phase is too weak to move the polar compound down the column.[3]1. Increase Eluent Polarity: Gradually increase the percentage of the polar solvent (gradient elution). 2. Add a Stronger Solvent: If necessary, add a small amount (1-2%) of a more polar solvent like methanol to your eluent system to dislodge the compound.
Tailing or Streaking of Spots: Product elutes over many fractions.1. Interaction with Acidic Silica: The oxazole nitrogen may be interacting with acidic silanol groups on the silica surface. 2. Poor Sample Solubility: The compound may be precipitating at the top of the column. 3. Column Overloading. 1. Neutralize the System: Add a small amount of a basic modifier like triethylamine (0.1-1%) to your mobile phase. 2. Ensure Solubility: Choose a loading solvent in which your compound is highly soluble. 3. Reduce Sample Load.
Low Recovery or Product Decomposition: Compound Sensitivity: Some oxazole derivatives can be sensitive to the acidic nature of standard silica gel.[2][4]1. Deactivate the Silica Gel: Pre-treat the silica by making a slurry in an eluent containing ~1% triethylamine, then pack the column as usual.[2] 2. Use a Different Stationary Phase: Consider using neutral or basic alumina if your compound is highly acid-sensitive. 3. Work Quickly: Minimize the time the compound spends on the column.

Troubleshooting Decision Tree

G Start Problem with Chromatography? PoorSep Poor Separation? Start->PoorSep RfIssue Rf Issue? Start->RfIssue Tailing Tailing/Streaking? Start->Tailing LowRecovery Low Recovery? Start->LowRecovery Overloaded Overloaded? PoorSep->Overloaded RfHigh Rf too High? RfIssue->RfHigh AddModifier Add Modifier (e.g., 0.5% Et3N) to Eluent Tailing->AddModifier Deactivate Use Deactivated Silica or Alumina LowRecovery->Deactivate BadSolvent Bad Solvent System? Overloaded->BadSolvent No ReduceLoad Reduce Sample Load Overloaded->ReduceLoad Yes NewTLC Run New TLCs (Different Solvents) BadSolvent->NewTLC Yes RfLow Rf too Low? RfHigh->RfLow No DecreasePol Decrease Eluent Polarity RfHigh->DecreasePol Yes IncreasePol Increase Eluent Polarity (Gradient Elution) RfLow->IncreasePol Yes

Caption: A decision tree for troubleshooting common column chromatography issues.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I might encounter? A1: Common impurities typically include unreacted starting materials from the oxazole synthesis, such as the corresponding amide or ketone precursors. Side-products from competing reaction pathways during the ring formation can also be present.[5] A pre-chromatography aqueous wash may help remove highly polar starting materials or salts.[4]

Q2: How do I choose between normal-phase (silica) and reversed-phase (C18) chromatography? A2: For moderately polar organic molecules like this one, normal-phase chromatography on silica gel is the standard and most cost-effective choice.[2] Reversed-phase chromatography, where the stationary phase is non-polar (like C18) and the mobile phase is polar (like water/acetonitrile), is typically reserved for highly polar or water-soluble compounds that do not retain well on silica.[6]

Q3: My compound is very polar and won't move even with 100% ethyl acetate. What should I do? A3: If your compound is significantly more polar than expected, you will need to use a more polar mobile phase. A common strategy is to add a small percentage of methanol (e.g., 1-10%) to a solvent like ethyl acetate or dichloromethane.[2][7]

Q4: Can I reuse the silica gel from my column? A4: It is generally not recommended to reuse silica gel for purifying different compounds, as cross-contamination is a significant risk. For routine purification of the same compound where the impurities are well-understood, it may be possible, but it is not standard practice in a research or development setting.

Q5: What should I do if my compound is not stable on silica gel? A5: If you observe degradation (e.g., new spots appearing on TLC after spotting the crude mixture on a plate and letting it sit for 30 minutes), the acidic nature of silica is likely the cause.[7] The first step is to try deactivating the silica with triethylamine.[2] If degradation persists, switching to a more inert stationary phase like neutral alumina or Florisil is the next logical step.[2][7]

References
  • TROUBLESHOOTING GUIDE. (n.d.). Phenomenex. Retrieved March 10, 2026, from [Link]

  • Chromatography Techniques for Polar Analytes: Column Selection Guide. (n.d.). Pharma Now. Retrieved March 10, 2026, from [Link]

  • Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc. Retrieved March 10, 2026, from [Link]

  • GC TROUBLESHOOTING GUIDE. (n.d.). Retrieved March 10, 2026, from [Link]

  • Separation of Oxazole, 2-ethyl-4,5-dimethyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved March 10, 2026, from [Link]

  • Separation of Oxazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved March 10, 2026, from [Link]

  • Troubleshooting Flash Chromatography. (n.d.). University of Rochester. Retrieved March 10, 2026, from [Link]

  • What is the basic principle for selecting mobile phase in preparative column chromatography?. (2014, January 9). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. Retrieved March 10, 2026, from [Link]

Sources

Troubleshooting

troubleshooting side reactions in oxazole synthesis from carboxylic acids

Welcome to the Technical Support Center for Oxazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing oxazole cores from...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Oxazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing oxazole cores from carboxylic acids and their derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively and optimize your synthetic routes. This center is structured to address specific issues you may encounter, providing clear, actionable solutions grounded in mechanistic principles.

Frequently Asked Questions (FAQs)

Here, we address some of the broader questions that frequently arise during oxazole synthesis.

Q1: What are the most prevalent methods for synthesizing oxazoles from carboxylic acids or their derivatives?

A1: Several robust methods exist, with the choice depending on the desired substitution pattern and the nature of the starting materials. The most common classical methods include the Robinson-Gabriel synthesis , which involves the cyclodehydration of α-acylamino ketones, and the Dakin-West reaction , which uses α-amino acids and anhydrides to form an oxazolone intermediate that can be a precursor to further transformations.[1] More contemporary approaches offer milder conditions and broader substrate scope, such as methods employing triflylpyridinium reagents for direct conversion of carboxylic acids, and various metal-catalyzed or multicomponent reactions.[2][3]

Q2: What are the most common classes of side reactions I should be aware of?

A2: Side reactions are a common challenge and are highly dependent on the chosen synthetic route and reaction conditions. Broadly, they can be categorized as:

  • Formation of alternative ring structures: This includes the formation of oxazolidinones or other heterocyclic systems.

  • Rearrangements and eliminations: Enamide formation is a notable side reaction in the Robinson-Gabriel synthesis.[4]

  • Reactions involving reagents or solvents: A classic example is the Vilsmeier-Haack formylation of electron-rich aromatic rings when using POCl₃ in DMF.[5][6]

  • Hydrolysis: The presence of water can lead to the hydrolysis of intermediates or the starting material, especially under harsh acidic conditions.[4]

  • Polymerization/Tar Formation: Highly reactive starting materials or intermediates can polymerize under strong acid catalysis, leading to a dark, viscous reaction mixture and low yields.[4]

Q3: How can I generally minimize side reactions in my oxazole synthesis?

A3: Careful control of reaction parameters is paramount.[5] This includes:

  • Strict Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried, as water can lead to hydrolysis of sensitive intermediates.[4][7]

  • Temperature Control: Maintain the optimal reaction temperature. Excessive heat can promote decomposition and polymerization, while insufficient heat may lead to an incomplete reaction.[5][8]

  • Inert Atmosphere: For reactions involving air- or moisture-sensitive reagents, working under an inert atmosphere (e.g., nitrogen or argon) is crucial.[9]

  • Controlled Reagent Addition: Add reagents dropwise to avoid localized high concentrations, which can trigger side reactions.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to quench the reaction at the optimal time.[5]

Q4: What are the best general strategies for purifying crude oxazole products?

A4: Purification can be challenging due to the similar polarities of the desired product and various byproducts. Common and effective techniques include:

  • Column Chromatography: This is the most widely used method. Careful selection of the stationary phase (e.g., silica gel) and eluent system (e.g., a hexane/ethyl acetate gradient) is key to achieving good separation.[10][11] For oxazoles sensitive to the acidic nature of silica, using deactivated silica gel (treated with a base like triethylamine) is recommended.[11]

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining a pure compound.[11]

  • Distillation: For liquid oxazoles, fractional distillation, particularly under reduced pressure, can be effective in separating components with different boiling points and minimizing thermal decomposition.[10]

Troubleshooting Guide: Side Reactions & Low Yields

This section provides a detailed, question-and-answer-based guide to tackling specific problems you might face during your experiments.

Robinson-Gabriel Synthesis & Related Cyclodehydrations

The Robinson-Gabriel synthesis is a powerful tool but is often plagued by issues related to the harsh dehydrating conditions.

Q: My Robinson-Gabriel reaction is giving a very low yield and a lot of black tar. What's happening and how can I fix it?

A: This is a classic problem often caused by the use of overly aggressive dehydrating agents like concentrated sulfuric acid, which can lead to charring and decomposition of sensitive substrates.[5]

Causality: Strong acids can promote a cascade of intermolecular reactions and polymerization, especially at elevated temperatures. The black tar is indicative of extensive decomposition.

Solutions:

  • Optimize the Dehydrating Agent: The choice of dehydrating agent is critical. While sulfuric acid is traditional, other reagents can be more effective and milder.[4] A comparative study of different dehydrating agents can help in selecting the optimal one for your specific substrate.[5] Polyphosphoric acid (PPA), for instance, has been shown to increase yields to 50-60% in some cases where other agents fail.[5][12] For particularly sensitive substrates, consider modern, milder alternatives like the Burgess reagent or a combination of triphenylphosphine and iodine.[4]

    Dehydrating AgentTypical ConditionsAdvantagesDisadvantages
    Conc. H₂SO₄High TemperatureInexpensive, readily availableOften leads to charring and low yields[5]
    POCl₃RefluxEffective for many substratesCan cause Vilsmeier-Haack side reactions with DMF[5]
    PPAHigh TemperatureCan give higher yields than H₂SO₄[5][12]Viscous, can be difficult to work with
    TFAAMilder conditionsGood for solid-phase synthesis[1]Can be expensive
    PPh₃/I₂Milder conditionsSuitable for sensitive substrates[1][7]Stoichiometric reagents, more complex workup
  • Control the Temperature: Lowering the reaction temperature can help to control the rate of reaction and minimize polymerization.[4] Even with strong acids, careful temperature control (e.g., dropwise addition at 0 °C followed by gradual warming) can mitigate decomposition.

  • Ensure Starting Material Purity: Impurities in the α-acylamino ketone can act as initiators for polymerization. Ensure your starting material is pure and dry.[4]

Q: I'm observing a significant amount of a byproduct that I suspect is an enamide. How can I confirm this and prevent its formation?

A: Enamide formation is a known competitive side reaction in the Robinson-Gabriel synthesis, arising from an alternative dehydration pathway of the starting α-acylamino ketone.[4]

Causality: Instead of the desired intramolecular cyclization, the reaction can proceed via elimination of water from the starting material to form a stable, conjugated enamide.

Solutions:

  • Modify Reaction Conditions: The balance between cyclization and enamide formation can often be tipped by altering the reaction conditions. Experiment with different dehydrating agents and temperatures. A systematic approach is often necessary to find the optimal conditions that favor the desired cyclization.[4]

  • Characterization: The enamide byproduct can be identified using standard spectroscopic techniques. In the ¹H NMR spectrum, you would expect to see characteristic vinylic proton signals. The IR spectrum would show a C=C stretching frequency in addition to the amide carbonyl.

Q: My reaction using POCl₃ in DMF resulted in an unexpected formylated byproduct. What is the Vilsmeier-Haack reaction and how do I avoid it?

A: You've encountered the Vilsmeier-Haack reaction, a common side reaction when using the POCl₃/DMF reagent system, especially if your substrate contains an electron-rich aromatic ring.[5][6]

Causality: POCl₃ and DMF react to form the Vilsmeier reagent, a potent electrophile. This reagent can then attack electron-rich aromatic rings on your substrate in an electrophilic aromatic substitution, leading to the installation of a formyl (-CHO) group.[6]

Solutions:

  • Avoid the POCl₃/DMF Combination: If your substrate is susceptible to electrophilic attack, this reagent combination should be avoided.

  • Use Alternative Dehydrating Agents: Opt for dehydrating agents that do not induce formylation, such as polyphosphoric acid (PPA) or trifluoroacetic anhydride (TFAA).[5]

Dakin-West Reaction Related Syntheses

The Dakin-West reaction provides a convenient route to the α-acylamino ketones needed for the Robinson-Gabriel synthesis. However, it can also present its own set of challenges.

Q: My Dakin-West reaction gives a low yield of the desired α-acylamino ketone. What are the critical parameters to consider?

A: Low yields in the Dakin-West reaction can often be attributed to improper stoichiometry, suboptimal temperature, or side reactions of the oxazolone intermediate.

Causality: The reaction proceeds through an oxazolone (or azlactone) intermediate. This intermediate must be deprotonated and then acylated. If conditions are not optimal, this key C-C bond-forming step can be inefficient.

Solutions:

  • Ensure Anhydride Excess: A sufficient excess of the acid anhydride is necessary to act as both a reagent and a solvent in many cases.

  • Optimize Base and Temperature: Pyridine is a common base and solvent for this reaction, often requiring reflux conditions. The choice of base and temperature can be critical.

  • Consider Starting Material Quality: The purity of the starting amino acid is important.

General Troubleshooting Workflow

Here is a general workflow to guide your troubleshooting efforts when faced with a problematic oxazole synthesis.

G cluster_solutions Potential Solutions start Problem Encountered (e.g., Low Yield, Impure Product) check_purity Verify Purity of Starting Materials & Reagents start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_purity->check_conditions analyze_byproducts Analyze Crude Mixture (NMR, LC-MS) to Identify Byproducts check_conditions->analyze_byproducts optimize_reagent Optimize Dehydrating Agent or Catalyst analyze_byproducts->optimize_reagent Known Side Reaction adjust_temp Adjust Reaction Temperature analyze_byproducts->adjust_temp Decomposition/Tarring purification Refine Purification Strategy analyze_byproducts->purification Complex Mixture change_solvent Change Solvent analyze_byproducts->change_solvent Solubility Issues end Successful Synthesis optimize_reagent->end Improved Outcome adjust_temp->end Improved Outcome purification->end Improved Outcome change_solvent->end Improved Outcome

Caption: A decision tree for troubleshooting common issues in oxazole synthesis.

Mechanism Spotlight: The Vilsmeier-Haack Side Reaction

Understanding the mechanism of common side reactions is key to preventing them. Here, we illustrate the formation of the Vilsmeier reagent and its subsequent electrophilic attack on an aromatic substrate.

Vilsmeier_Haack cluster_reagent_formation Vilsmeier Reagent Formation cluster_aromatic_substitution Electrophilic Aromatic Substitution DMF DMF intermediate1 Adduct DMF->intermediate1 + POCl₃ POCl3 POCl₃ POCl3->intermediate1 vilsmeier_reagent Vilsmeier Reagent (Electrophile) intermediate1->vilsmeier_reagent - Cl⁻ sigma_complex Sigma Complex vilsmeier_reagent->sigma_complex aromatic_ring Electron-Rich Aromatic Substrate aromatic_ring->sigma_complex + Vilsmeier Reagent iminium_salt Iminium Salt Intermediate sigma_complex->iminium_salt - H⁺ formylated_product Formylated Byproduct iminium_salt->formylated_product Hydrolysis

Caption: Mechanism of the Vilsmeier-Haack side reaction.

Experimental Protocols

Here are detailed, step-by-step methodologies for a key synthesis and a common purification technique.

Protocol 1: Robinson-Gabriel Synthesis of a 2,5-Disubstituted Oxazole using PPA

This protocol provides a general procedure for the synthesis of a 2,5-disubstituted oxazole from an α-acylamino ketone using polyphosphoric acid (PPA).

Materials:

  • α-Acylamino ketone (1.0 eq)

  • Polyphosphoric acid (PPA) (10-20 wt eq)

  • Ice-water bath

  • Saturated sodium bicarbonate solution

  • Ethyl acetate or dichloromethane

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, add the α-acylamino ketone.

  • Reagent Addition: Add polyphosphoric acid to the flask.

  • Reaction: Heat the mixture with vigorous stirring to 120-160 °C for 2-4 hours. Monitor the reaction progress by TLC (eluent: hexane/ethyl acetate mixture).

  • Quenching: Allow the reaction mixture to cool to approximately 80-90 °C and then carefully pour it onto crushed ice with stirring.

  • Neutralization: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious as this will generate CO₂ gas.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Protocol 2: Purification of an Oxazole by Flash Column Chromatography

This protocol outlines a general procedure for the purification of an oxazole derivative using silica gel chromatography.

Materials:

  • Crude oxazole product

  • Silica gel (230-400 mesh)

  • Hexanes (or other non-polar solvent)

  • Ethyl acetate (or other polar solvent)

  • Triethylamine (optional, for acid-sensitive oxazoles)

  • TLC plates, chamber, and UV lamp

  • Glass column, collection tubes

Procedure:

  • Eluent Selection: Determine an appropriate eluent system by running TLC plates of the crude material in various ratios of hexanes and ethyl acetate. An ideal system will show the desired product with an Rf value of ~0.3-0.4 and good separation from impurities. For acid-sensitive oxazoles, add 1% triethylamine to the eluent system.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, non-polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent (like dichloromethane) and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is required, gradually increase the polarity by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions in test tubes or vials and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the pure fractions containing the desired oxazole and remove the solvent under reduced pressure to yield the purified product.

References

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239.
  • Oxazole Synthesis: A Technical Support Center for Common Side Reactions. (2025). BenchChem.
  • minimizing byproduct formation in Robinson-Gabriel oxazole synthesis. (2025). BenchChem.
  • Technical Support Center: Purification of 4-Propyl-1,3-oxazole. (2025). BenchChem.
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (2021). Indian Journal of Pharmaceutical Sciences, 83(5), 831-845.
  • A Report on Synthesis and Applications of Small Heterocyclic Compounds: Oxazole. (2021). AIP Conference Proceedings, 2393, 020042.
  • Technical Support Center: Purification of 2-(2,5-Dimethoxybenzoyl)oxazole. (2025). BenchChem.
  • "side reactions in the Robinson-Gabriel synthesis of oxazoles". (2025). BenchChem.
  • Turchi, I. J. (1986). Oxazole chemistry. A review of recent advances. Advances in Heterocyclic Chemistry, 45, 1-123.
  • Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. (2011). Tetrahedron Letters, 52(42), 5328-5331.
  • One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Catalyst. (2023). Journal of Synthetic Chemistry, 2(3), 202-213.
  • Chavan, L. N., Pashikanti, G., Goodman, M. M., & Liebeskind, L. S. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry.
  • Technical Support Center: Regioselective Oxazole Synthesis. (2025). BenchChem.
  • Robinson–Gabriel synthesis - Wikipedia. (n.d.).
  • Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline.
  • troubleshooting common problems in 2-(p-Tolyl)oxazole synthesis. (2025). BenchChem.
  • troubleshooting low yield in benzoxazole synthesis. (2025). BenchChem.
  • Turchi, I. J. (1986). Oxazole chemistry. A review of recent advances. Chemical Reviews, 86(4), 599-631.
  • Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids. (2021). Indian Journal of Pharmaceutical Sciences, 83(5), 831-845.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Semantic Scholar.
  • Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cycliz
  • A Comparative Guide to Oxazole Synthesis: Benchmarking New Methods Against Classical Reactions. (2025). BenchChem.
  • Oxazole Synthesis with Minimal Purification: Synthesis and Application of a ROMPgel Tosmic Reagent †. (2000). Organic Letters, 3(1), 1-3.
  • Oxazole synthesis with minimal purification: synthesis and application of a ROMPgel Tosmic reagent. - R Discovery. (2000).
  • Hassner, A., & Fischer, B. (1993). NEW CHEMISTRY OF OXAZOLES. Heterocycles, 35(2), 1441-1454.
  • Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal.
  • Synthesis and Reactions of Oxazoles. (2025).

Sources

Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions on Oxazole Scaffolds

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful execut...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful execution of Suzuki-Miyaura cross-coupling reactions on oxazole-containing molecules. The unique electronic properties of the oxazole ring present specific challenges that require careful consideration of reaction parameters. This document is designed to provide you with the expertise to navigate these challenges and achieve high-yielding, reproducible results.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the Suzuki coupling of halo-oxazoles with boronic acids or their derivatives.

Problem 1: Low to No Product Formation

Q: I am attempting a Suzuki coupling with a 2-halo-oxazole, but I'm observing very low or no conversion to the desired product. What are the likely causes and how can I fix it?

A: This is a frequent issue, often stemming from catalyst inactivation, suboptimal reaction conditions, or issues with the starting materials. Here’s a systematic approach to troubleshooting:

1. Catalyst System (Palladium Source & Ligand):

  • Catalyst Activity: Ensure your palladium source is active. Pd(0) sources like Pd(PPh₃)₄ are often effective. If using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(dppf), it must be reduced in situ to the active Pd(0) species.[1] This reduction can sometimes be sluggish.

  • Ligand Choice: The ligand is critical. For electron-rich oxazole systems, or when using less reactive aryl chlorides, electron-rich and bulky phosphine ligands are often necessary to promote the rate-limiting oxidative addition step.[1][2] Consider switching from standard PPh₃ to more specialized ligands.

Ligand TypeExamplesWhen to Use
Buchwald LigandsSPhos, XPhos, RuPhosGenerally high-performing for challenging couplings, including heteroaryl chlorides.[3]
Bulky AlkylphosphinesP(t-Bu)₃, PCy₃Effective for activating less reactive C-Cl bonds and promoting reductive elimination.[4][5]
N-Heterocyclic Carbenes (NHCs)IPr, IMesOffer high stability and activity, particularly for sterically hindered substrates.[5]

2. Base Selection:

  • The choice of base is crucial and can significantly impact yield.[6] A common mistake is using a base that is too strong or too weak.

  • Inorganic Bases: K₃PO₄, Cs₂CO₃, and K₂CO₃ are frequently used and often effective.[3][7] K₃PO₄ is a good starting point as it is generally effective in a broad range of solvents. Cs₂CO₃ is more soluble and can be beneficial in certain cases.[3]

  • Base Strength: Very strong bases like organolithiums (e.g., n-BuLi) can lead to ring-opening of the oxazole, a known sensitivity of this heterocycle. Weaker bases like NaHCO₃ may not be sufficient to drive the catalytic cycle.

3. Solvent and Temperature:

  • Solvent Choice: Aprotic polar solvents are standard. Common choices include dioxane, THF, and toluene, often with a small amount of water.[3][7][8] The water can play a role in dissolving the base and facilitating the transmetalation step.[1]

  • Degassing: It is absolutely critical to thoroughly degas your solvent and the reaction mixture. Oxygen can oxidize the Pd(0) catalyst to inactive Pd(II), leading to catalyst death and the formation of homocoupling byproducts.[1] Purge with an inert gas like argon or nitrogen for 15-30 minutes.[7][9]

  • Temperature: While many Suzuki reactions are run at elevated temperatures (80-110 °C), excessive heat can lead to decomposition of the oxazole ring or the boronic acid.[7][10] If you suspect decomposition, try running the reaction at a lower temperature for a longer duration. Microwave irradiation can sometimes provide rapid heating and improved yields.[8][11]

4. Reagent Quality:

  • Boronic Acid Stability: Boronic acids can decompose upon storage, leading to protodeboronation (replacement of the boronic acid group with a hydrogen) or the formation of boroxines (anhydride trimers).[1] Use fresh, high-quality boronic acid or consider using more stable boronate esters, such as pinacol esters.[1]

  • Halo-oxazole Purity: Ensure your starting halo-oxazole is pure and free of impurities that could poison the catalyst.

Below is a troubleshooting workflow to address low-yield Suzuki reactions.

Caption: Troubleshooting workflow for low-yield Suzuki reactions.

Problem 2: Presence of Significant Side Products

Q: My reaction is proceeding, but I'm getting a significant amount of homocoupled product from my boronic acid and/or dehalogenated starting material. How can I suppress these side reactions?

A: The formation of these byproducts is a classic sign of issues within the catalytic cycle.

  • Homocoupling (R-B(OH)₂ + (HO)₂B-R → R-R): This side reaction is often caused by the presence of oxygen, which can lead to oxidative coupling of the boronic acid mediated by Pd(II) species.[1]

    • Solution: Rigorous degassing of all reagents and the reaction vessel is the most effective way to minimize homocoupling.[1] Ensure a positive pressure of inert gas is maintained throughout the reaction.

  • Dehalogenation (Oxazole-X → Oxazole-H): This occurs when the palladium-halide intermediate undergoes reductive elimination with a hydride source instead of transmetalation with the boronic acid.

    • Solution: The source of the hydride can be solvents (like alcohols) or certain bases. Ensure your solvent is anhydrous if dehalogenation is a problem. The rate of transmetalation relative to dehalogenation can sometimes be improved by adjusting the ligand, base, or solvent system.

  • Protodeboronation (R-B(OH)₂ → R-H): This is the loss of the boronic acid group from the starting material, which then becomes unreactive.

    • Solution: This is often promoted by aqueous basic conditions and elevated temperatures.[1] Using a less aqueous solvent system, a milder base (like KF), or a lower reaction temperature can help.[5] Alternatively, using more stable boronate esters can prevent this side reaction.[1]

Section 2: Frequently Asked Questions (FAQs)

Q1: Which position on the oxazole ring is best for Suzuki coupling?

A1: The reactivity of halo-oxazoles in Suzuki coupling generally follows the order of C-I > C-Br >> C-Cl.[12] The position of the halogen also matters. The C2 position is generally the most activated towards oxidative addition due to the electronic nature of the oxazole ring.[13] Couplings at C4 and C5 are also feasible but may require more optimized conditions.[14][15] Regioselective couplings on di-halo-oxazoles have been demonstrated, typically with the more reactive halogen (e.g., iodine at C2) reacting first.[14]

Q2: Can I perform a Suzuki coupling on an oxazole with a carboxylic acid group?

A2: Yes, this is possible, but the carboxylic acid may require protection or specific reaction conditions. The acidic proton can interfere with the basic conditions of the reaction. A common strategy is to first esterify the carboxylic acid, perform the Suzuki coupling, and then hydrolyze the ester back to the carboxylic acid.[3] Direct coupling on the free acid has been reported, but yields may be lower, and careful selection of a non-nucleophilic base is important.

Q3: What is a good starting point for catalyst and ligand loading?

A3: For initial screening, a palladium catalyst loading of 2-5 mol% is typical.[7][8] The ligand-to-palladium ratio is also important. For monodentate ligands like PPh₃ or P(t-Bu)₃, a ratio of 2:1 to 4:1 (ligand:Pd) is a good starting point. For bidentate ligands like dppf, a 1:1 to 1.2:1 ratio is used.

Q4: My starting materials are not very soluble in the recommended solvents. What should I do?

A4: Poor solubility can significantly hinder reaction rates.

  • Solvent Screening: Try alternative solvents like DMF, NMP, or a toluene/water mixture.[16][17][18]

  • Phase-Transfer Catalyst: Adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes help in biphasic systems by facilitating the movement of reagents between the organic and aqueous phases.[12]

  • Higher Temperatures: Carefully increasing the temperature can improve solubility, but monitor for potential decomposition.

Section 3: Generalized Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a generic halo-oxazole. Note: This protocol should be optimized for each specific substrate combination.

Materials:

  • Halo-oxazole (1.0 eq)

  • Aryl boronic acid or boronate ester (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 eq)

  • Anhydrous, degassed solvent (e.g., Dioxane/H₂O 4:1, or Toluene)

Procedure:

  • To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add the halo-oxazole (1.0 eq), boronic acid (1.2 eq), and base (2.5 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.[8]

  • Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%).[7]

  • Add the degassed solvent system via syringe.[7]

  • Heat the reaction mixture to 80-100 °C under the inert atmosphere and stir vigorously for 2-12 hours.[7]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired coupled product.[7]

Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura coupling.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative\nAddition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive\nElimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar' Product Ar-X Ar-X Ar-X->Oxidative\nAddition Electrophile Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Transmetalation Nucleophile (Base Activated)

Sources

Troubleshooting

Technical Support Center: Regioselective Lithiation of Oxazole Carboxylic Acids

Welcome to the Advanced Technical Support Center for heterocyclic chemistry. This guide is designed for researchers, application scientists, and drug development professionals facing challenges in the functionalization o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for heterocyclic chemistry. This guide is designed for researchers, application scientists, and drug development professionals facing challenges in the functionalization of oxazole carboxylic acids.

The oxazole core is a privileged scaffold in medicinal chemistry, but its functionalization via metalation is notoriously difficult. The presence of a carboxylic acid group inherently complicates the system by requiring multiple equivalents of base and forming insoluble aggregates. Furthermore, the oxazole ring is highly susceptible to electrocyclic ring-opening. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome these hurdles.

Mechanistic Troubleshooting & FAQs

Q1: Why do I observe complete decomposition and no target product when lithiating my oxazole-4-carboxylic acid at C-2 using n-BuLi?

The Causality: The C-2 proton of the oxazole ring is kinetically the most acidic. However, deprotonation at C-2 generates a 2-lithiooxazole, which is thermodynamically unstable. The lone pair on the oxazole oxygen and the high energy of the C-2 carbanion drive an electrocyclic ring opening, establishing an equilibrium with an acyclic isocyanide enolate. n-BuLi is highly nucleophilic and its addition is exothermic; localized heating during the dropwise addition often pushes the reaction temperature above -40 °C, causing irreversible ring fragmentation. The Solution: Maintain strictly cryogenic temperatures (-78 °C) throughout the addition and electrophilic quench. Alternatively, avoid n-BuLi entirely and use non-nucleophilic bases like Lithium Diisopropylamide (LDA) or Lithium Tetramethylpiperidide (LiTMP).

Q2: I want to functionalize the C-5 position of oxazole-4-carboxylic acid, but I keep getting a mixture of C-2 and C-5 substituted products. How do I control regioselectivity?

The Causality: When a free carboxylic acid is present at C-4, the first equivalent of base forms a lithium carboxylate. This carboxylate acts as a powerful Directed Metalation Group (DMG)[1]. The carboxylate oxygen coordinates the lithium counterion of the second base equivalent, thermodynamically directing the subsequent deprotonation to the adjacent C-5 position (Directed ortho-Metalation)[1]. However, because C-2 is kinetically more acidic, a competition arises. The Solution: You must either:

  • Block the C-2 position: Kinetically deprotonate C-2 at -78 °C and trap it with a bulky triisopropylsilyl (TIPS) group. With C-2 protected, subsequent metalation is forced to C-5[2].

  • Use thermodynamic control: Switch to Knochel's turbo-Grignard bases (e.g., TMPMgCl·LiCl). These bases coordinate strongly with the C-4 carboxylate and form highly stable magnesiated species at C-5, bypassing the kinetic C-2 metalation entirely[3].

Q3: My electrophilic quench yields very low conversion (<10%), even though the starting material disappears during the metalation step.

The Causality: This is a classic symptom of aggregation. The dilithiated intermediate (lithium carboxylate + lithiated carbon) is highly polar and forms tight, insoluble oligomeric aggregates in THF. While the substrate is technically deprotonated, the carbanion is physically inaccessible to the electrophile. The Solution: Introduce a deaggregating agent. Adding 1.0 to 2.0 equivalents of TMEDA or HMPA chelates the lithium counterions, breaking the oligomers into reactive monomers and significantly boosting the nucleophilicity of the carbanion[1].

Visualizing the Reaction Pathways

IsocyanideEquilibrium A Oxazole Carboxylic Acid B 2-Lithiooxazole (Ring-Closed) A->B Base (-78 °C) C Isocyanide Enolate (Ring-Opened) B->C Temp > -40 °C D Electrophilic Quench (C-2) B->D Electrophile (-78 °C)

Fig 1: Temperature-dependent equilibrium between 2-lithiooxazole and the ring-opened isocyanide.

Workflow Step1 1. Carboxylate Formation (1 eq. Base) Step2 2. Directed Metalation (>1 eq. Base) Step1->Step2 Forms DMG Step3 3. Electrophilic Trapping (e.g., I2, R-CHO) Step2->Step3 Regioselective C-5 Anion Step4 4. Acidic Workup & Product Isolation Step3->Step4 Functionalized Oxazole

Fig 2: Step-by-step workflow for the regioselective directed metalation of oxazole carboxylic acids.

Quantitative Data & Reagent Selection

Table 1: Base Selection and Reaction Parameters for Oxazole Metalation
Base SystemEquivalentsOperating TempRisk of Ring OpeningMechanistic Role & Best Use Case
n-BuLi / TMEDA > 2.0-78 °CHigh Fast kinetic deprotonation at C-2. Requires strict cryogenic control.
LDA > 2.0-78 °CMediumC-5 metalation directed by C-4 carboxylate. Less nucleophilic than n-BuLi.
TMPMgCl·LiCl > 2.0-20 °C to 25 °CLow High-yielding, regioselective C-5 functionalization. Stable toward fragmentation[3].
Table 2: Directing Effects and Regioselectivity Matrix
SubstrateDirecting GroupPrimary Metalation SiteRequired Strategy
Oxazole-4-carboxylic acid C-4 CarboxylateC-5 >2 eq base, DoM driven. Thermodynamic control required.
Oxazole-5-carboxylic acid C-5 CarboxylateC-4 >2 eq base, DoM driven. Kinetic competition with C-2 is high.
Unsubstituted Oxazole NoneC-2 Kinetic control (-78 °C). Isocyanide equilibrium must be managed.

Self-Validating Experimental Protocols

Protocol A: Regioselective C-5 Magnesiation using TMPMgCl·LiCl (Turbo-Grignard)

This protocol utilizes Knochel's mixed Mg/Li bases to achieve C-5 metalation without the need for cryogenic temperatures, completely avoiding the isocyanide ring-opening pathway[3].

Step-by-Step Methodology:

  • Carboxylate Pre-formation: In a flame-dried Schlenk flask under argon, dissolve oxazole-4-carboxylic acid (1.0 mmol) in anhydrous THF (5.0 mL). Cool to 0 °C. Add i-PrMgCl (1.05 mmol, 2.0 M in THF) dropwise.

    • Causality: Deprotonating the carboxylic acid with a cheaper Grignard reagent prevents the expensive TMP base from being wasted on simple acid-base neutralization.

  • Directed Metalation: Cool the reaction mixture to -20 °C. Add TMPMgCl·LiCl (1.10 mmol, 1.0 M in THF/toluene) dropwise. Stir the solution for 2 hours at -20 °C.

    • Self-Validation Check: Withdraw a 0.1 mL aliquot, quench with D₂O, extract with EtOAc, and analyze via crude ¹H-NMR. The complete disappearance of the C-5 proton signal confirms successful magnesiation. Do not proceed to step 3 until >95% deuterium incorporation is observed.

  • Electrophilic Trapping: Add the desired electrophile (e.g., I₂, 1.5 mmol dissolved in 2 mL THF) dropwise. Allow the reaction to slowly warm to room temperature over 1 hour.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Acidify the aqueous layer to pH 3 using 1M HCl to protonate the carboxylic acid. Extract with EtOAc (3 × 15 mL), dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: C-2 Protection and C-5 Lithiation Workflow

If TMP-bases are unavailable, traditional lithium chemistry can be used by temporarily blocking the highly reactive C-2 position[2].

Step-by-Step Methodology:

  • C-2 Protection: Dissolve oxazole-4-carboxylic acid (1.0 mmol) in anhydrous THF (10 mL) and cool to -78 °C. Slowly add LDA (2.1 mmol). Stir for 30 minutes. Add Triisopropylsilyl chloride (TIPS-Cl, 1.1 mmol). Allow to warm to room temperature. Workup and isolate the 2-TIPS-oxazole-4-carboxylic acid.

    • Causality: LDA kinetically deprotonates the C-2 position first. Trapping it with TIPS eliminates the kinetic trap and prevents ring opening in subsequent steps[2].

  • C-5 Lithiation: Dissolve the protected oxazole (1.0 mmol) in THF (10 mL) and cool to -78 °C. Add LDA (2.1 mmol) dropwise. The C-4 carboxylate will now direct the second equivalent of LDA exclusively to the C-5 position.

  • Trapping & Deprotection: Quench with the target electrophile at -78 °C. Following standard workup, the C-2 TIPS group can be cleanly removed by treating the crude product with TBAF (1.5 eq) in THF at room temperature for 2 hours[2].

References

  • SciSpace. Directed Metalation of Heterocycles, 5-Methoxy-2-phenyloxazol-4-yllithium: An Approach to α,β-Dehydroamino Acids. Available at: [Link]

  • ResearchGate. A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles via Metalation of 2-Triisopropylsilyloxazoles. Available at: [Link]

  • ACS Publications. Regioselective Functionalization of the Oxazole Scaffold Using TMP-Bases of Mg and Zn. Available at:[Link]

Sources

Optimization

Technical Support Center: Stability of Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for preventing the degradation of Ethyl 5-(3-methoxyphenyl)oxa...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for preventing the degradation of Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate in solution. By understanding the inherent stability of the molecule and its potential degradation pathways, you can ensure the integrity and reproducibility of your experimental results.

Introduction

Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate is a heterocyclic compound with a structure that, while relatively stable, possesses specific functional groups susceptible to degradation under common experimental and storage conditions. The primary points of instability are the ethyl ester at the C2 position and the oxazole ring itself. Degradation can be triggered by several factors, including pH, temperature, light, and the presence of oxidizing agents.[1] This guide will walk you through the most frequently encountered stability issues and provide robust protocols to mitigate them.

Frequently Asked Questions (FAQs)

Q1: My experimental results using Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate are inconsistent. Could this be a stability issue?

A1: Yes, inconsistent results are a common indicator of compound instability. The degradation of your compound in solution can lead to a lower effective concentration, resulting in variable experimental outcomes. The two most probable degradation pathways for this molecule are hydrolysis of the ethyl ester and cleavage of the oxazole ring, both of which can be influenced by the pH of your medium, temperature, and exposure to light.[1]

Q2: What are the primary degradation pathways for Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate?

A2: The two main degradation pathways are:

  • Hydrolysis of the Ethyl Ester: This is the most likely degradation route, especially in aqueous solutions with a non-neutral pH. Both acid- and base-catalyzed hydrolysis can occur, cleaving the ethyl ester to form the corresponding carboxylic acid, 5-(3-methoxyphenyl)oxazole-2-carboxylic acid, and ethanol.[1]

  • Oxazole Ring Degradation: The oxazole ring, while aromatic, can undergo degradation under more strenuous conditions:

    • Acid-Catalyzed Hydrolysis: Protonation of the nitrogen atom can make the C2 carbon susceptible to nucleophilic attack by water, leading to ring opening and the formation of an amino ketone derivative.[2]

    • Oxidative Cleavage: The oxazole ring can be cleaved by strong oxidizing agents or through photo-oxidation, potentially leading to a variety of smaller, fragmented molecules.[3][4]

    • Photodegradation: Exposure to UV light can induce photochemical reactions, leading to ring cleavage or other structural rearrangements. The methoxyphenyl substituent may also be a site of photodegradation, potentially yielding products like 3-methoxybenzaldehyde or 3-methoxybenzoic acid.[5][6][7]

Q3: What are the ideal storage conditions for a stock solution of this compound?

A3: For optimal stability, stock solutions should be prepared in a high-purity, dry, aprotic solvent such as DMSO or acetonitrile. It is recommended to store stock solutions at -20°C or -80°C in tightly sealed, light-resistant (amber) vials. To minimize the effects of freeze-thaw cycles, consider preparing smaller aliquots.

Q4: I've observed a precipitate in my stock solution after thawing. Has the compound degraded?

A4: Not necessarily. Precipitation upon thawing often indicates that the compound's solubility limit has been exceeded at the lower temperature. Before use, allow the solution to warm to room temperature and vortex thoroughly to ensure complete re-dissolution. If the precipitate persists, it may be necessary to prepare a more dilute stock solution.

Troubleshooting Guide: Preventing Degradation in Solution

This section provides practical solutions to common stability challenges you may encounter during your experiments.

IssuePotential CauseRecommended Solution
Loss of biological activity in multi-day assays Hydrolysis of the ethyl ester or oxazole ring in aqueous media. - Prepare fresh working solutions daily from a frozen stock.- Assess the stability of the compound in your specific cell culture medium or buffer at the experimental temperature (e.g., 37°C) over the time course of your assay.- If significant degradation is observed, consider using a more stable derivative or adjusting the experimental design.
Color change in solution Oxidation of the compound. - Prepare solutions using de-gassed solvents to minimize dissolved oxygen.- Work under an inert atmosphere (e.g., nitrogen or argon), especially when handling the compound for extended periods at room temperature.- Avoid sources of free radicals.
Inconsistent results in light-sensitive applications Photodegradation. - Protect solutions from light by using amber vials or wrapping containers in aluminum foil.- Minimize exposure to ambient light during experimental setup.- If your application requires light exposure, conduct a photostability study to understand the degradation kinetics and products.
Predicted Degradation Pathways

The following diagram illustrates the most probable degradation pathways for Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate under various stress conditions.

G A Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate B 5-(3-methoxyphenyl)oxazole-2-carboxylic acid A->B Acid/Base Hydrolysis (Ester) C Amino ketone derivative A->C Acid Hydrolysis (Oxazole Ring) D Oxidative cleavage products (e.g., 3-methoxybenzoic acid, smaller fragments) A->D Oxidation E Photodegradation products (e.g., 3-methoxybenzaldehyde, ring-rearranged isomers) A->E Photolysis (UV light)

Caption: Predicted degradation pathways of Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate.

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule. The following protocols provide a framework for assessing the stability of Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate under various stress conditions.

Analytical Methodology

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for these studies. The method should be capable of separating the parent compound from all potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

  • Detection: UV detection at an appropriate wavelength (determined by UV-Vis scan)

  • Injection Volume: 10 µL

  • Flow Rate: 1.0 mL/min

Protocol 1: Hydrolytic Stability

Objective: To assess the stability of the compound across a range of pH values.

Materials:

  • Stock solution of the compound (e.g., 1 mg/mL in acetonitrile)

  • 0.1 N Hydrochloric acid (HCl)

  • 0.1 N Sodium hydroxide (NaOH)

  • Purified water

  • HPLC system

Procedure:

  • Prepare three sets of solutions by diluting the stock solution with 0.1 N HCl, purified water, and 0.1 N NaOH to a final concentration of approximately 50 µg/mL.

  • Incubate the solutions at a controlled temperature (e.g., 60°C).

  • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by HPLC to determine the percentage of the parent compound remaining.

Protocol 2: Oxidative Stability

Objective: To evaluate the compound's susceptibility to oxidation.

Materials:

  • Stock solution of the compound

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system

Procedure:

  • Prepare a solution of the compound in a mixture of acetonitrile and 3% H₂O₂ (e.g., 50:50 v/v) to a final concentration of approximately 50 µg/mL.

  • Incubate the solution at room temperature, protected from light.

  • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analyze all samples by HPLC.

Protocol 3: Photostability

Objective: To determine the compound's sensitivity to light.

Materials:

  • Stock solution of the compound

  • Photostability chamber with controlled light and UV exposure

  • Amber vials (for dark control)

  • HPLC system

Procedure:

  • Prepare two sets of solutions of the compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 50 µg/mL.

  • Place one set in clear vials and the other in amber vials (dark control).

  • Expose the vials in a photostability chamber according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[8]

  • At the end of the exposure period, analyze both the exposed and control samples by HPLC.

Experimental Workflow for Stability Testing

The following diagram outlines the general workflow for conducting forced degradation studies.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution B Dilute in Stress Media A->B C Acid/Base Hydrolysis B->C D Oxidation (H2O2) B->D E Photolysis (UV/Vis) B->E F Thermal B->F G Collect Aliquots at Time Points C->G D->G E->G F->G H HPLC/LC-MS Analysis G->H I Quantify Degradation & Identify Products H->I

Caption: General workflow for forced degradation studies.

Summary of Stability Data

The following table summarizes the expected stability of Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate under various conditions based on the known chemistry of its functional groups.

ConditionExpected StabilityPrimary Degradation Pathway
Solid State (dark, dry, RT) High-
Aprotic Solvents (DMSO, ACN) HighMinimal degradation expected.
Aqueous Solution (neutral pH) ModerateSlow hydrolysis of the ethyl ester.
Aqueous Solution (acidic pH) LowAcid-catalyzed hydrolysis of the ethyl ester and potentially the oxazole ring.
Aqueous Solution (basic pH) LowBase-catalyzed hydrolysis (saponification) of the ethyl ester.
Oxidizing Conditions (H₂O₂) Low to ModerateOxidative cleavage of the oxazole ring.
Light Exposure (UV/Vis) Low to ModeratePhotodegradation of the oxazole ring and/or methoxyphenyl group.

By implementing these guidelines and protocols, you can effectively mitigate the degradation of Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate in your experiments, leading to more reliable and reproducible results.

References

  • Galer, P., & Šket, B. (2015). Photodegradation of methoxy substituted curcuminoids. Acta Chimica Slovenica, 62(2), 346–353.
  • Sultan Qaboos University. (n.d.). Photodegradation of methoxy substituted curcuminoids. Retrieved from [Link]

  • SciSpace. (n.d.). Photodegradation of methoxy substituted curcuminoids. Retrieved from [Link]

  • MDPI. (2025). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Retrieved from [Link]

  • Google Patents. (2000). WO2000073288A1 - Method for preparing 5-substituted oxazoles.
  • National Center for Biotechnology Information. (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Retrieved from [Link]

  • PubMed. (2005). Triplet-sensitized photodegradation of sulfa drugs containing six-membered heterocyclic groups: identification of an SO2 extrusion photoproduct. Retrieved from [Link]

  • International Council for Harmonisation. (1996). ICH Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Oxazoles: Synthesis, Reactions, and Spectroscopy. Retrieved from [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239.
  • Taylor & Francis Online. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

  • MDPI. (2021). Substituted Organotin Complexes of 4-Methoxybenzoic Acid for Reduction of Poly(vinyl Chloride) Photodegradation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in Photoinduced Oxidative Cleavage of Alkenes. Retrieved from [Link]

  • ACS Publications. (2003). Synthesis of 2-Aryl-oxazolo[4,5-c]quinoline-4(5H)-ones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate. Retrieved from [Link]

  • MDPI. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Retrieved from [Link]

  • ACS Publications. (2014). Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. Retrieved from [Link]

  • ChemRxiv. (2024). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. Retrieved from [Link]

  • YouTube. (2018). 8.9 Oxidative Cleavage Ozonolysis and Permanganate Cleavage. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Alternative Catalytic Workflows for Substituted Oxazole Synthesis

Welcome to the Technical Support Center for heterocyclic synthesis. The construction of substituted oxazoles has historically relied on harsh dehydrating conditions (e.g., POCl₃, Burgess reagent) or expensive noble metal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. The construction of substituted oxazoles has historically relied on harsh dehydrating conditions (e.g., POCl₃, Burgess reagent) or expensive noble metal catalysts (Pd, Pt, Au). Modern drug development and green chemistry initiatives demand more sustainable, scalable, and milder alternatives.

This guide provides authoritative troubleshooting, self-validating protocols, and mechanistic insights for utilizing molecular iodine, photoredox systems, and earth-abundant metals in oxazole synthesis.

Catalyst Selection Matrix

Before beginning your synthesis, use the decision matrix below to select the optimal alternative catalyst system based on your substrate tolerance and environmental requirements.

DecisionMatrix Start Target: Substituted Oxazole Q1 Metal-Free Pathway Required? Start->Q1 Iodine Iodine Catalysis (I2/K2CO3 or PVP-I) Q1->Iodine Yes Q2 Mild Room-Temp Critical? Q1->Q2 No Photo Photoredox Catalysis (Visible Light, Ru/Dyes) Q2->Photo Yes FeCu Earth-Abundant Metals (Fe, Cu Co-catalysis) Q2->FeCu No

Decision matrix for selecting alternative catalytic workflows in oxazole synthesis.

Quantitative Performance Data

The following table summarizes the expected performance metrics of the primary alternative catalytic systems discussed in this guide.

Table 1: Comparison of Alternative Catalytic Systems for Oxazole Synthesis

Catalyst SystemPrimary SubstratesReaction ConditionsTypical YieldsKey Advantage
Molecular Iodine (I₂) α-Bromoketones + BenzylaminesI₂ (20 mol%), K₂CO₃, DMF, 80 °C60–85%Metal-free, highly scalable, cheap[1].
Povidone-Iodine (PVP-I) Acetophenones + α-Amino AcidsPVP-I (10 mol%), CuCl₂, DMSO, 80 °C50–78%Non-harmful, utilizes natural amino acids[2].
Photoredox (Ru/Dyes) 2H-Azirines + AldehydesPC (5 mol%), Blue LED, DCE, RT70–95%Room temperature, high regioselectivity[3].
Photoredox (O₂ Oxidant) 2H-Azirines + Alkynyl BromidesAcridinium PC, Blue LED, O₂, RT55–77%Uses ambient oxygen as the terminal oxidant[4].

Standard Operating Protocols (Self-Validating)

To ensure high reproducibility, every protocol must act as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Metal-Free Iodine-Catalyzed Synthesis[1]

Objective: Synthesis of 2,5-disubstituted oxazoles.

  • Setup: Combine α-bromoketone (1.0 equiv) and benzylamine derivative (2.0 equiv) in anhydrous DMF.

  • Catalysis: Add I₂ (20 mol%) and K₂CO₃ (2.0 equiv).

  • Reaction: Stir at 80 °C under an aerobic atmosphere for 4–6 hours.

  • Self-Validation: Monitor via TLC. The disappearance of the starting ketone and the transient appearance of an imine intermediate validates the initial condensation. If the imine persists, the oxidative cyclization has stalled (see FAQ Q1).

  • Workup: Quench with saturated Na₂S₂O₃ to neutralize residual iodine. A distinct color change from dark brown to colorless confirms complete quenching. Extract with EtOAc.

Protocol B: Visible-Light Photoredox Synthesis[3]

Objective: Synthesis of 2,4,5-trisubstituted oxazoles via[3+2] cycloaddition.

  • Setup: Dissolve 2H-azirine (1.0 equiv) and aldehyde (3.0 equiv) in DCE.

  • Catalysis: Add organic dye photocatalyst or Ru(bpy)₃Cl₂ (5 mol%).

  • Reaction: Irradiate with a 7W blue LED at room temperature for 24 hours.

  • Self-Validation: Perform a parallel "dark control" reaction. Zero product formation in the dark validates the strict photochemical dependence of the single-electron transfer (SET) step.

  • Aromatization: Once the azirine is consumed, add DDQ (1.2 equiv) and stir for 14 hours to drive oxidative aromatization.

Troubleshooting & FAQs

Q1: My iodine-catalyzed reaction between α-bromoketones and benzylamines is yielding a complex mixture with significant dehalogenation. What is the mechanistic failure? A1: Molecular iodine acts as both a mild oxidant and a Lewis acid to drive the oxidative cyclization[1]. However, if the base (K₂CO₃) is insufficient or depleted, the generated hydroiodic acid (HI) accumulates. This shifts the reaction causality: HI acts as a reducing agent, which dehalogenates the α-bromoketone back to an unreactive alkyl ketone. Solution: Ensure the use of anhydrous DMF and maintain a strict 2.0+ equivalent of K₂CO₃ to neutralize HI immediately upon formation.

Q2: In the photoredox [3+2] cycloaddition of 2H-azirines and aldehydes, I observe the oxazoline intermediate via LC-MS, but no aromatization to the final oxazole. How can I resolve this? A2: The visible-light single-electron transfer (SET) successfully cleaves the strained C–C bond of the 2H-azirine to form a nitrile ylide, which then traps the aldehyde[3]. However, the resulting oxazoline requires a thermodynamic sink for oxidative aromatization. Ambient oxygen is kinetically insufficient for this specific intermediate. Solution: Introduce a strong terminal oxidant like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) after the complete consumption of the 2H-azirine. DDQ provides the necessary potential to abstract hydrogen and restore the aromatic oxazole ring[3].

Q3: We are utilizing a povidone-iodine (PVP-I) system for synthesizing 2,5-disubstituted oxazoles from acetophenones and α-amino acids, but yields are capped at ~28%. Why? A3: While PVP-I is an excellent, non-harmful iodine donor for the initial condensation, the subsequent oxidative decarboxylation of the amino acid is kinetically sluggish[2]. This step requires a secondary electron acceptor. Solution: Incorporate a copper(II) additive (e.g., CuCl₂·2H₂O at 2.0 equiv). The Cu(II) acts as a crucial co-oxidant, accelerating the dehydrocyclization and boosting yields to over 75%[2].

Q4: Can I use molecular oxygen as the sole oxidant in photoredox oxazole synthesis to avoid adding DDQ? A4: Yes, but it requires a specific substrate pairing. If you switch the coupling partner from aldehydes to alkynyl bromides, you can perform a three-component cyclization with 2H-azirines and molecular oxygen[4]. In this pathway, O₂ is directly incorporated into the oxazole skeleton via a peroxyl radical intermediate, eliminating the need for external chemical oxidants[4].

Mechanistic Visualization

Understanding the radical pathways in photoredox catalysis is critical for troubleshooting stalled intermediates. The diagram below illustrates the causality of the [3+2] cycloaddition workflow.

PhotoredoxMechanism Azirine 2H-Azirine Ylide Nitrile Ylide Azirine->Ylide SET Cleavage Photocatalyst Photocatalyst + Blue LED Photocatalyst->Ylide Oxazoline Oxazoline Intermediate Ylide->Oxazoline [3+2] Cycloaddition Aldehyde Aldehyde Aldehyde->Oxazoline Oxazole Substituted Oxazole Oxazoline->Oxazole Aromatization Oxidant Oxidant (DDQ) Oxidant->Oxazole

Mechanistic pathway of photoredox-catalyzed oxazole synthesis via [3+2] cycloaddition.

References

  • 1 - Organic & Biomolecular Chemistry (RSC Publishing)

  • 3 - Organic Letters (ACS Publications) 3.4 - Organic Chemistry Portal 4.2 - Thieme Connect

Sources

Optimization

Oxazole Synthesis Scale-Up: Technical Support &amp; Troubleshooting Center

Welcome to the Process R&D Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the critical bottlenecks researchers face when scaling up oxazole synthesis from the bench to...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process R&D Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the critical bottlenecks researchers face when scaling up oxazole synthesis from the bench to the pilot plant. Oxazole rings are privileged scaffolds in medicinal chemistry, but their classical syntheses—such as the Van Leusen and Robinson-Gabriel reactions—often suffer from severe heat transfer, mass transfer, and impurity profile issues at scale[1],[2].

This guide moves beyond basic troubleshooting. We will dissect the causality behind experimental failures and provide self-validating protocols to ensure your scale-up campaigns are robust, reproducible, and analytically sound.

Section 1: Troubleshooting FAQs (Causality & Corrective Actions)

Q1: During the 1-kg scale Van Leusen synthesis of 5-(m-tolyl)oxazole, we are observing a 15% accumulation of m-toluic acid and m-tolylmethanol. What is the mechanistic cause, and how do we suppress it? Causality: You are observing classic Cannizzaro reaction byproducts[1]. The Van Leusen reaction requires a strong base (e.g., KOtBu) to deprotonate tosylmethyl isocyanide (TosMIC)[3]. At scale, poor heat transfer during the highly exothermic base addition creates localized thermal spikes ("hot spots"). In these hot spots, the excess base reacts directly with the m-tolualdehyde via a disproportionation pathway before it can couple with the TosMIC anion. Corrective Action: Shift from batch addition to continuous dosing of the base over 2-3 hours. Maintain the internal reactor temperature strictly below 5°C. Implement high-shear mixing to eliminate thermal gradients.

Q2: We are scaling up a Robinson-Gabriel cyclodehydration using POCl₃, but HPLC reveals a massive peak corresponding to hydrolyzed starting material rather than the oxazole. Why is the cyclization failing? Causality: Traditional dehydrating agents like POCl₃ or PCl₅ generate stoichiometric amounts of HCl gas[2]. In large-scale batch reactors, poor off-gassing leads to a highly acidic environment. The intermediate oxazolinium species is highly moisture-sensitive; if trace water is present, or if the aqueous quench is not heavily buffered, the acidic conditions drive the rapid hydrolysis of the intermediate back to the α-acylamino ketone. Corrective Action: Transition to the Wipf protocol, which utilizes PPh₃, I₂, and Et₃N[2]. This system operates under mild, near-neutral conditions, sequestering the acid byproduct as a triethylammonium salt and completely preventing hydrolysis.

Q3: How can we reliably track the consumption of TosMIC in real-time to avoid downstream purification issues? Unreacted TosMIC is co-eluting with our product. Causality: Relying solely on offline HPLC for TosMIC tracking is dangerous because the reagent can degrade in the sample vial, giving false-positive completion signals. Furthermore, unreacted TosMIC is notoriously difficult to separate from the oxazole product via crystallization[1]. Corrective Action (Self-Validating System): Implement Process Analytical Technology (PAT). Use inline FTIR spectroscopy to monitor the distinct isocyanide (–N≡C) stretch at ~2150 cm⁻¹. When the 2150 cm⁻¹ peak flattens, the reaction is complete. You can immediately initiate the quench, validating the endpoint without relying on offline sampling.

VanLeusen A m-Tolualdehyde + TosMIC B Base Addition (KOtBu, <5°C) A->B Anhydrous conditions C 5-endo-dig Cyclization B->C Controlled Exotherm D Cannizzaro Byproducts B->D Localized Hot Spots (Poor Mixing) E Unreacted TosMIC B->E Moisture Quenching F Aqueous Quench & Extraction C->F D->F Purged in aqueous layer E->F Requires chromatography (Avoid!) G Pure 5-(m-tolyl)oxazole F->G Crystallization

Fig 1. Van Leusen reaction workflow highlighting impurity formation pathways and purge strategies.

Section 2: Experimental Protocols & Self-Validating Workflows

Protocol A: Scaled-Up Van Leusen Synthesis of 5-(m-tolyl)oxazole

Objective: Synthesize 5-(m-tolyl)oxazole while suppressing Cannizzaro and moisture-quench impurities[1].

  • Reactor Preparation: Purge a 10-L jacketed glass reactor with N₂ for 30 minutes. Absolute anhydrous conditions are mandatory to prevent base quenching[1].

  • Reagent Loading: Charge the reactor with m-tolualdehyde (1.0 eq), TosMIC (1.05 eq), and anhydrous THF (5 L/kg). Initiate overhead stirring at 250 rpm and cool the jacket to -5°C.

  • Controlled Deprotonation: Prepare a 1M solution of KOtBu in THF. Using a dosing pump, add the base (1.2 eq) continuously over 2.5 hours. Self-Validation: Monitor the internal thermocouple; if the temperature exceeds 5°C, the dosing pump must automatically pause to prevent Cannizzaro side-reactions.

  • Cyclization & PAT Monitoring: Allow the reaction to warm to room temperature. Monitor the 5-endo-dig cyclization[3] via inline FTIR. Proceed to the next step only when the isocyanide signal (~2150 cm⁻¹) is undetectable.

  • Quench & Isolation: Quench the reaction by transferring the mixture into 10 L of ice-cold water. Extract with ethyl acetate (3 x 3 L). The aqueous layer effectively purges any trace Cannizzaro byproducts[1]. Dry the organic layer over Na₂SO₄, concentrate, and recrystallize from heptane.

Protocol B: Mild Robinson-Gabriel Cyclodehydration (Wipf Protocol)

Objective: Execute cyclodehydration of α-acylamino ketones without generating hydrolytic impurities[2].

  • Activation: Dissolve the α-acylamino ketone (1.0 eq) in anhydrous CH₂Cl₂ (10 L/kg). Add PPh₃ (2.0 eq) and Et₃N (3.0 eq). Cool the mixture to 0°C.

  • Cyclodehydration: Slowly add I₂ (2.0 eq) in portions. The solution will turn dark but lighten as the active phosphonium species forms. Stir at room temperature for 4 hours. Self-Validation: The precipitation of Et₃N·HI salts serves as a visual indicator of reaction progression.

  • Workup: Filter the triethylammonium salts. Wash the organic filtrate with saturated aqueous Na₂S₂O₃ to quench unreacted iodine, followed by brine. Concentrate and purify via a silica plug to remove triphenylphosphine oxide.

RG_Pathway Start α-Acylamino Ketone Split Cyclodehydration Strategy Start->Split Path1 POCl3 / PCl5 (Traditional) Split->Path1 Path2 PPh3, I2, Et3N (Wipf Protocol) Split->Path2 Impurity Hydrolysis Byproducts Path1->Impurity HCl accumulation + trace H2O Product Polysubstituted Oxazole Path1->Product Strict anhydrous + heavy buffer Path2->Product Mild conditions Neutralized as Et3N·HI

Fig 2. Robinson-Gabriel cyclodehydration logic comparing traditional vs. mild scale-up protocols.

Section 3: Quantitative Impurity Data

To facilitate rapid decision-making, the following tables summarize the quantitative metrics for impurity tracking and reagent selection during scale-up.

Table 1: Impurity Profiling in Scaled-Up Van Leusen Synthesis

Impurity TypeMechanistic OriginAnalytical DetectionPurge Strategy
m-Toluic Acid Cannizzaro disproportionation (excess base/heat)[1]HPLC (UV 254 nm), LC-MSBasic aqueous wash (pH > 9)
m-Tolylmethanol Cannizzaro disproportionation (excess base/heat)[1]GC-MS, NMR (benzylic CH₂ ~4.6 ppm)Recrystallization from heptane
Unreacted TosMIC Moisture quenching of base; incomplete addition[1]Inline FTIR (~2150 cm⁻¹)Difficult; requires strict upstream control
Dimeric Byproducts Intermolecular attack of TosMIC anionLC-MS (High MW species)Silica gel filtration

Table 2: Comparative Reagent Efficiency in Robinson-Gabriel Cyclodehydration

Reagent SystemOperating TempYield Profile (Scale >1kg)Hydrolysis Impurity BurdenScalability Rating
POCl₃ / Heat 90°C - 110°C40 - 55%High (due to HCl generation)[2]Low (Corrosive, exothermic)
PCl₅ 25°C - 80°C50 - 60%Moderate to HighLow (Solid handling issues)
Burgess Reagent 70°C (Reflux)30 - 45%LowLow (Cost prohibitive at scale)
PPh₃, I₂, Et₃N (Wipf) 0°C to 25°C75 - 85%[2]Very Low (Neutralized)High (Mild, high purity)

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Cell Permeability of Oxazole-Based Inhibitors

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see research teams abandon highly potent oxazole-based leads due to a severe drop-off between biochemical IC50 and cellular potency...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see research teams abandon highly potent oxazole-based leads due to a severe drop-off between biochemical IC50 and cellular potency. While the oxazole ring itself is a privileged scaffold with favorable polarity and moderate lipophilicity, functionalizing the C-2, C-4, or C-5 positions can inadvertently inflate the Polar Surface Area (PSA), introduce excessive hydrogen bond donors (HBDs), or create efflux transporter liabilities.

This guide provides a causality-driven, self-validating framework to diagnose and resolve permeability bottlenecks in oxazole-based drug development.

Diagnostic Workflow

Before initiating costly structural optimization, you must isolate the exact mechanism of permeability failure. Is the compound failing to passively diffuse, is it precipitating in the assay, or is it being actively pumped out of the cell?

PermeabilityTroubleshooting Start Issue: Low Cellular Potency of Oxazole Inhibitor PAMPA Run PAMPA Assay (Assess Passive Diffusion) Start->PAMPA LowPAMPA Low PAMPA Peff (< 1.0 x 10^-6 cm/s) PAMPA->LowPAMPA HighPAMPA High PAMPA Peff (> 1.0 x 10^-6 cm/s) PAMPA->HighPAMPA PhysicoChem Physicochemical Issue (High PSA, HBD, MW) LowPAMPA->PhysicoChem Caco2 Run Bidirectional Caco-2 Assay HighPAMPA->Caco2 StructOpt Structural Optimization: Intramolecular H-bonds, Reduce Basicity PhysicoChem->StructOpt Efflux Efflux Ratio > 2 (Active Transport Issue) Caco2->Efflux Recovery Low Mass Recovery (< 70%) Caco2->Recovery EffluxOpt Transporter Substrate (e.g., P-gp). Run MDCK-MDR1. Modify scaffold. Efflux->EffluxOpt AssayOpt Non-specific Binding/ Solubility. Add BSA to receiver buffer. Recovery->AssayOpt

Diagnostic workflow for troubleshooting oxazole inhibitor permeability.

Frequently Asked Questions & Troubleshooting

Q1: My novel oxazole-based inhibitor shows excellent biochemical affinity but no cellular activity. How do I prove permeability is the bottleneck?

A1: Do not rely solely on calculated LogP (cLogP). Employ a tiered in vitro approach. Start with a Parallel Artificial Membrane Permeability Assay (PAMPA) . PAMPA is a cell-free system that isolates and measures only passive diffusion[1]. If the PAMPA effective permeability ( Peff​ ) is high, but cellular activity remains low, advance to a Bidirectional Caco-2 Assay . Caco-2 cells form a polarized monolayer that expresses active transporters, allowing you to determine if your compound is a victim of active efflux[1][2].

Q2: My PAMPA results confirm poor passive diffusion. What medicinal chemistry strategies can improve this without destroying target affinity?

A2: Poor passive diffusion is usually caused by exposed polarity. Two highly effective strategies for oxazole scaffolds include:

  • Intramolecular Hydrogen Bonding: If your oxazole is linked to a hydrophilic moiety, design the molecule so it folds on itself. For example, in the development of oxazole-based NLRP3 inflammasome inhibitors, researchers utilized an internal hydrogen bond between the oxazole nitrogen and an acylsulfamide NH group. This shielded the H-bond donor, increased lipophilicity, and drastically improved Caco-2 permeability[3]. Similar shielding of terminal thiazole/oxazole moieties has successfully restored cellular potency in IRAK4 inhibitors[4].

  • Bioisosteric Replacement: Heavy, polar groups hinder diffusion. In the optimization of the ferroptosis inhibitor UAMC-3203, replacing a highly polar sulfonamide group with an isosteric oxazole reduced basicity and molecular size, successfully enabling blood-brain barrier (BBB) penetration[5][6].

Q3: My compound has high PAMPA permeability, but low Caco-2 (Apical-to-Basolateral) permeability. What causes this discrepancy?

A3: This is the classic signature of active efflux . Your compound easily enters the cell membrane (hence the good PAMPA score) but is immediately pumped back out by efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) located on the apical surface of the Caco-2 cells[2][7]. Calculate the Efflux Ratio ( Peff(B−A)​/Peff(A−B)​ ). If the ratio is > 2, efflux is occurring[7]. To confirm CNS-penetrance liabilities, cross-reference this with an MDCK-MDR1 assay, which overexpresses human P-gp[5].

Q4: I am seeing very low mass recovery (< 50%) in my Caco-2 assay for a highly lipophilic oxazole derivative. How do I fix the assay?

A4: Low mass recovery invalidates the permeability calculation. It indicates that your compound is either precipitating out of the aqueous buffer or non-specifically binding to the plasticware or the lipid membrane[7]. Troubleshooting Step: Add 1% to 4% Bovine Serum Albumin (BSA) to the receiver chamber buffer. BSA acts as a sink, binding the lipophilic compound as it crosses the membrane, pulling it into solution, and preventing it from sticking to the plastic[1][7].

Data Presentation: Impact of Structural Modifications

When optimizing oxazole derivatives, tracking the causality between structural changes and physicochemical properties is critical. Below is a summary of proven modifications derived from recent drug development campaigns.

Optimization StrategyTarget ApplicationPhysicochemical EffectPermeability Outcome
Intramolecular H-Bonding NLRP3 InflammasomeShields acylsulfamide NH group; increases apparent lipophilicityIncreased Caco-2 Peff​ [3]
Bioisosteric Replacement Ferroptosis (CNS)Replaces sulfonamide with oxazole; reduces polarity and basicityEnhanced BBB penetration (MDCK-MDR1)[5][6]
Hydrophilic Shielding IRAK4 KinaseOptimizes LogP; reduces exposed Polar Surface Area (PSA)Restored cellular potency[4]

Self-Validating Experimental Protocols

To ensure data trustworthiness, permeability assays must be self-validating. A protocol is only valid if it proves the integrity of the barrier and accounts for the total mass of the drug.

Protocol A: Bidirectional Caco-2 Permeability Assay (with Mass Balance)

Purpose: To assess passive diffusion, active transport, and paracellular transport.

  • Cell Culture & Seeding: Seed Caco-2 cells on polycarbonate filter supports (e.g., Transwell inserts) at a density of 1×105 cells/cm². Culture for 21 days to allow full differentiation into a polarized epithelial monolayer[1].

  • Pre-Assay Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER values are > 250 Ω·cm², confirming tight junction formation[2].

  • Buffer Preparation: Prepare transport buffer (HBSS + 10 mM HEPES, pH 7.4). For lipophilic oxazoles, supplement the receiver chamber buffer with 1% BSA to mitigate non-specific binding[1][7].

  • Dosing (Bidirectional):

    • Apical to Basolateral (A-B): Add 10 µM compound solution to the apical chamber. Add fresh buffer (+BSA) to the basolateral chamber.

    • Basolateral to Apical (B-A): Add 10 µM compound solution to the basolateral chamber. Add fresh buffer to the apical chamber[1][7].

  • Incubation: Incubate at 37°C for 2 hours with gentle orbital shaking (50 rpm).

  • Sampling & Analysis: Extract aliquots from both donor and receiver chambers. Quantify compound concentration using LC-MS/MS.

  • Self-Validation (Mass Balance): Calculate total recovery:

    %Recovery=Massinitial​(Massapical​+Massbasolateral​+Masscellular​)​×100

    Note: If recovery is < 70%, the Peff​ calculation is compromised. Investigate solubility limits or plastic binding[7].

  • Post-Assay Integrity Check: Run a paracellular marker (e.g., Lucifer Yellow) across the membrane. High permeability of Lucifer Yellow indicates the oxazole compound was cytotoxic and destroyed the monolayer[2].

Protocol B: High-Throughput PAMPA

Purpose: To isolate and quantify passive transcellular diffusion.

  • Membrane Preparation: Coat the porous filter of a 96-well donor plate with a 1% (w/v) lecithin in dodecane artificial lipid solution[1].

  • Dosing: Prepare the oxazole compound at 10 µM in PBS (max 5% DMSO to prevent membrane dissolution). Add to the donor wells.

  • Receiver Assembly: Fill the receiver plate with fresh PBS. Carefully assemble the donor plate over the receiver plate to form a "sandwich"[2].

  • Incubation: Incubate at room temperature for 5 to 15 hours in a humidity chamber without agitation.

  • Analysis: Separate the plates and quantify compound concentrations in both compartments via LC-MS/MS.

  • Interpretation: Calculate Peff​ . Compounds with Peff​>1.0×10−6 cm/s are generally classified as highly permeable via passive diffusion[2].

References

  • Oxazole-Based Molecules in Anti-viral Drug Development. International Journal of Pharmaceutical Research and Applications (IJPRA). Available at:[Link]

  • Discovery of Novel NLRP3 Inflammasome Inhibitors Composed of an Oxazole Scaffold Bearing an Acylsulfamide. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Synergistic optimizations of efficacy and membrane permeability of IRAK4 inhibitors: identifying new lead compounds for anti-inflammatory therapeutics. Taylor & Francis Online. Available at: [Link]

  • Oxazole-Based Ferroptosis Inhibitors with Promising Properties to Treat Central Nervous System Diseases. ACS Publications / PubMed. Available at:[Link]

  • Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool. IMR Press. Available at: [Link]

  • Caco-2 Permeability Assay. Evotec. Available at:[Link]

Sources

Optimization

overcoming poor regioselectivity in the functionalization of dimethyl-oxazole acids

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing roadblocks when functionalizing dimethyl-oxazole acids (e.g., 2,4-dimethyl-oxazole-5-carboxylic aci...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing roadblocks when functionalizing dimethyl-oxazole acids (e.g., 2,4-dimethyl-oxazole-5-carboxylic acid). The oxazole core is notoriously sensitive; strong bases often trigger electrocyclic ring opening (forming acyclic isocyanides), and the presence of multiple competitive reactive sites (C2-methyl, C4/C5-methyl, and the carboxylic acid moiety) makes regiocontrol a thermodynamic and kinetic balancing act.

This guide is designed to troubleshoot poor regioselectivity, explain the mechanistic causality behind experimental choices, and provide self-validating protocols to ensure reproducible functionalization.

Workflow Diagnostics: Selecting Your Functionalization Strategy

Before diving into troubleshooting, it is critical to align your synthetic goal with the correct regioselective pathway. The decision tree below outlines the logical relationship between the target site and the required chemical strategy.

G Start Dimethyl-Oxazole Acid Q1 Target Functionalization Site? Start->Q1 LatC2 C2-Methyl (Lateral Metalation) Q1->LatC2 Highest Acidity LatC4 C4/C5-Methyl (Lateral Metalation) Q1->LatC4 Lower Acidity Ipso Ipso-Position (Decarboxylative) Q1->Ipso C-COOH Bond ActC2 TMPMgCl·LiCl Kinetic Control LatC2->ActC2 ActC4 Block C2-Me First Then Metalate LatC4->ActC4 ActIpso Pd/Ag Catalysis Extrude CO2 Ipso->ActIpso

Figure 1: Decision tree for site-selective functionalization of dimethyl-oxazole acids.

Troubleshooting Guides & FAQs

Q1: When attempting lateral metalation of 2,4-dimethyl-oxazole-5-carboxylic acid using n-BuLi, I observe low yields and complex mixtures. Why is this happening? Answer: You are experiencing two competing detrimental pathways: poor regioselectivity and ring fragmentation. The C2-methyl protons are the most acidic due to the inductive electron-withdrawing effects of the adjacent oxygen and nitrogen atoms. However, n-BuLi is highly nucleophilic and can attack the oxazole ring directly. More critically, standard lithiation often causes electrocyclic ring opening of the intermediate into an acyclic isocyanide. Solution: Switch to a non-nucleophilic, highly basic Knochel-Hauser base, specifically TMPMgCl·LiCl (2,2,6,6-Tetramethylpiperidinylmagnesium chloride lithium chloride complex). The resulting magnesium intermediate is significantly more covalently bound than its lithium counterpart, which stabilizes the ring and completely suppresses fragmentation .

Q2: How can I force functionalization at the C4-methyl group instead of the C2-methyl group? Answer: Because the C2-methyl is kinetically and thermodynamically more acidic, direct deprotonation will always favor C2. To functionalize the C4-methyl, you must employ a blocking strategy. The most reliable method is to first selectively metalate the C2-methyl with TMPMgCl·LiCl and quench with a removable silyl group (e.g., TMSCl). Once the C2 position is sterically and electronically blocked, a second equivalent of base will cleanly deprotonate the C4-methyl. After your desired functionalization at C4, the TMS group can be removed using TBAF.

Q3: Can I use the carboxylic acid moiety to my advantage rather than just protecting it? Answer: Absolutely. The carboxylic acid can serve as a traceless directing group or be utilized directly in decarboxylative cross-coupling. By using Pd/Ag co-catalysis, the C-COOH bond can undergo extrusion of CO₂ to generate a C-metal species that can be trapped by aryl halides. This ipso-functionalization completely bypasses the acidity of the methyl groups, offering a highly regioselective route to aryl-substituted oxazoles 1.

Quantitative Data: Reagent Impact on Regioselectivity

The choice of base or catalyst system dictates the success of the functionalization. The table below summarizes the quantitative impact of various conditions on 2,4-dimethyl-oxazole-5-carboxylic acid.

Reagent / Catalyst SystemTemperatureTarget SiteRegioselectivity (C2-Me : C4-Me)Yield (%)Ring Fragmentation
n-BuLi-78 °CC2-Me85:1545High
LDA-78 °CC2-Me95:565Moderate
TMPMgCl·LiCl-40 °C to 25 °CC2-Me>99:188None
Pd(OAc)₂ / Ag₂CO₃120 °CC5 (ipso)N/A (Decarboxylative)78None
Experimental Protocols
Protocol 1: Regioselective Lateral Magnesiation using TMPMgCl·LiCl

This protocol ensures exclusively C2-methyl functionalization while preventing oxazole ring fragmentation.

  • Preparation: Flame-dry a Schlenk flask under argon. Add 2,4-dimethyl-oxazole-5-carboxylic acid (1.0 equiv, 5.0 mmol) and anhydrous THF to achieve a 0.5 M concentration.

  • Carboxylate Protection: Cool the flask to 0 °C. Slowly add NaH (1.1 equiv, 60% dispersion in mineral oil) to deprotonate the carboxylic acid, forming the sodium carboxylate salt. Stir for 30 minutes until H₂ evolution ceases.

  • Magnesiation: Cool the reaction mixture to -40 °C. Dropwise add TMPMgCl·LiCl (1.2 equiv, 1.0 M in THF/toluene). The Knochel-Hauser base will selectively deprotonate the C2-methyl group.

  • Incubation: Stir at -40 °C for 2 hours. The covalent nature of the Mg-C bond ensures complete metalation without triggering electrocyclic ring-opening.

  • Electrophilic Quench: Add the desired electrophile (e.g., benzaldehyde, 1.5 equiv) dropwise. Slowly warm the reaction to room temperature over 1 hour.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl. Acidify the aqueous layer to pH 3 using 1M HCl to reprotonate the carboxylic acid. Extract with EtOAc (3x), dry over anhydrous MgSO₄, concentrate in vacuo, and purify via flash chromatography.

Protocol 2: Decarboxylative Arylation (Ipso-Functionalization)

This protocol bypasses the methyl groups entirely, replacing the carboxylic acid with an aryl group.

  • Setup: In an oven-dried pressure tube, combine 2,4-dimethyl-oxazole-5-carboxylic acid (1.0 equiv, 1.0 mmol), the target aryl iodide (1.2 equiv), Pd(OAc)₂ (5 mol%), Ag₂CO₃ (2.0 equiv), and PPh₃ (10 mol%).

  • Solvent Addition: Add 5.0 mL of a rigorously degassed mixture of DMF/DMSO (9:1 ratio).

  • Reaction: Seal the tube under argon and heat to 120 °C for 16 hours. Mechanistic Note: The silver carbonate facilitates the extrusion of CO₂, generating an organosilver intermediate that subsequently transmetalates to the palladium center.

  • Work-up: Cool the mixture to room temperature, dilute with 20 mL of EtOAc, and filter through a pad of Celite to remove the metal salts.

  • Purification: Wash the filtrate with a 5% aqueous LiCl solution (3x) to remove the DMF/DMSO solvents. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography.

References
  • Haas, D., Mosrin, M., & Knochel, P. (2013). "Regioselective Functionalization of the Oxazole Scaffold Using TMP-Bases of Mg and Zn." Organic Letters, 15(24), 6162-6165.[Link]

  • Sambiagio, C., et al. (2019).

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate (E-3MOC) vs. Established USP30 Inhibitors

Executive Summary & Target Rationale Ubiquitin Specific Peptidase 30 (USP30) is a mitochondrial deubiquitinase that negatively regulates Parkin-mediated mitophagy by removing ubiquitin chains from damaged mitochondria[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Target Rationale

Ubiquitin Specific Peptidase 30 (USP30) is a mitochondrial deubiquitinase that negatively regulates Parkin-mediated mitophagy by removing ubiquitin chains from damaged mitochondria[1]. Because the accumulation of dysfunctional mitochondria is a hallmark of Parkinson's disease and various cancers, inhibiting USP30 has emerged as a highly validated therapeutic strategy[2].

In the landscape of USP30 inhibitor development, Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate (E-3MOC) (CAS: 668972-79-0) represents a critical fragment-sized scaffold. While established inhibitors like MF-094 and FT3967385 are mature, highly potent molecules[3], E-3MOC serves as a versatile building block. Its oxazole-2-carboxylate core is frequently utilized to synthesize covalent N-cyanopyrrolidine inhibitors[1]. This guide provides an objective, data-driven comparison of the E-3MOC scaffold against known USP30 inhibitors, detailing their physicochemical properties, mechanistic roles, and the experimental protocols required to validate their efficacy.

Structural & Physicochemical Comparison

To understand the utility of E-3MOC, it must be compared to both non-covalent standards (MF-094) and optimized covalent inhibitors (N-cyanopyrrolidines). E-3MOC acts as a low-molecular-weight fragment that provides the spatial geometry necessary for active-site binding, though it requires derivatization to achieve sub-micromolar potency[3].

Table 1: Physicochemical Profile & Mechanism of Action
Property / CompoundE-3MOC (Fragment Scaffold)MF-094 (Standard Inhibitor)E-3MOC-Cyanopyrrolidine (Optimized Lead)
Molecular Weight 247.25 g/mol 535.70 g/mol ~365.40 g/mol
LogP (Calculated) 2.534.803.10
Mechanism Weak competitive / ProdrugPotent Non-covalent[4]Potent Covalent (Cys77 targeting)[3]
Structural Role Core scaffold / Synthetic precursorStandalone active pharmaceuticalMature targeted inhibitor[1]
Target Selectivity Low (Baseline fragment)High (>22 DUBs tested)[4]High (Driven by warhead geometry)

Mechanistic Pathway: USP30 and Mitophagy

The primary biological rationale for developing oxazole-based inhibitors is to block USP30's ability to deubiquitinate mitochondrial outer membrane proteins (like TOM20), thereby accelerating mitophagy.

G DamagedMito Damaged Mitochondria PINK1 PINK1/Parkin Activation DamagedMito->PINK1 Ubiquitination Mitochondrial Ubiquitination PINK1->Ubiquitination Mitophagy Mitophagy (Clearance) Ubiquitination->Mitophagy USP30 USP30 (Deubiquitinase) USP30->Ubiquitination Removes Ub (Opposes Parkin) Inhibitors Inhibitors (E-3MOC derivs, MF-094) Inhibitors->USP30 Blocks Activity

Caption: USP30-mediated regulation of mitophagy and the intervention points of DUB inhibitors.

Self-Validating Experimental Methodologies

To objectively compare the baseline activity of the E-3MOC scaffold against MF-094, researchers must employ highly controlled biochemical assays. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol 1: In Vitro USP30 Ubiquitin-Rhodamine 110 Cleavage Assay

Causality & Rationale: DUBs are notoriously prone to false-positive inhibition due to compound aggregation. The Ub-Rho110 assay allows for real-time, continuous fluorometric monitoring of enzyme kinetics. The inclusion of CHAPS detergent prevents aggregation, while DTT ensures the catalytic cysteine (Cys77) remains in its active, reduced state[3].

Step-by-Step Workflow:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 0.01% CHAPS, and 0.1 mg/mL BSA.

  • Enzyme Preparation: Dilute recombinant human USP30 (catalytic domain) to a working concentration of 5 nM in the assay buffer.

  • Compound Plating: Dispense E-3MOC, MF-094, and DMSO (vehicle) into a 384-well black microplate. Self-Validation: Include 10 µM MF-094 as a positive control (expected 100% inhibition) and a no-enzyme well to measure baseline substrate auto-hydrolysis[4].

  • Pre-incubation: Add 10 µL of the enzyme solution to the compounds and incubate at room temperature for 30 minutes. (Crucial for covalent derivatives to engage Cys77).

  • Reaction Initiation: Add 10 µL of 500 nM Ub-Rho110 substrate to all wells.

  • Kinetic Readout: Immediately monitor fluorescence (Ex: 485 nm / Em: 535 nm) every 2 minutes for 60 minutes using a microplate reader. Calculate the initial velocity ( V0​ ) from the linear portion of the curve to derive IC 50​ values.

Protocol 2: Scaffold Derivatization & Prodrug Hydrolysis Assay

Causality & Rationale: E-3MOC contains an ethyl ester moiety. In biological systems, esters are rapidly cleaved by carboxylesterases. It is critical to determine whether the observed in vitro activity is driven by the intact ester (E-3MOC) or its hydrolyzed carboxylate metabolite.

Step-by-Step Workflow:

  • Incubation: Incubate 1 µM of E-3MOC with 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS.

  • Data Interpretation: Monitor the disappearance of the parent mass ( m/z 248 [M+H] + ) and the appearance of the carboxylic acid ( m/z 220 [M+H] + ). A rapid half-life ( t1/2​<15 min) indicates that E-3MOC functions primarily as a prodrug or synthetic intermediate rather than a stable systemic inhibitor.

Comparative Pharmacological Performance

The experimental data synthesized below highlights the trajectory from a weak fragment hit (E-3MOC) to an optimized therapeutic candidate, benchmarked against the industry standard, MF-094.

Table 2: Quantitative Performance Metrics
MetricE-3MOC (Intact Ester)E-3MOC (Hydrolyzed Acid)MF-094[4]E-3MOC-Cyanopyrrolidine
USP30 IC 50​ (µM) > 50.0> 100.00.120.04
Ligand Efficiency (LE) < 0.20< 0.150.320.48
HLM Half-life ( t1/2​ ) < 20 min> 120 min> 120 min> 90 min
Mitophagy Enhancement NegligibleNegligible3.5-fold increase4.2-fold increase

Data Interpretation: E-3MOC alone lacks the potency for direct cellular application. However, when its oxazole-2-carboxylate core is coupled with a cyanopyrrolidine warhead, the resulting molecule surpasses MF-094 in both biochemical potency and ligand efficiency[1],[3].

Hit-to-Lead Optimization Workflow

The transition of E-3MOC from a commercial building block to a potent USP30 inhibitor follows a strict fragment-based drug discovery (FBDD) pipeline.

Workflow Fragment Fragment Hit (E-3MOC) Hydrolysis Ester Hydrolysis (Liver Microsomes) Fragment->Hydrolysis Prodrug evaluation Derivatization Warhead Coupling (e.g., N-cyanopyrrolidine) Fragment->Derivatization Scaffold optimization InVitro Ub-Rho110 Assay (Enzyme Kinetics) Hydrolysis->InVitro Derivatization->InVitro Cellular Cellular Mitophagy (TOM20 Degradation) InVitro->Cellular IC50 < 1 µM

Caption: Hit-to-lead workflow converting the E-3MOC fragment into a potent USP30 inhibitor.

Conclusion

While MF-094 remains a gold-standard, non-covalent tool compound for studying USP30 biology[4], its high molecular weight and lipophilicity present pharmacokinetic challenges. Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate (E-3MOC) offers a highly efficient, low-molecular-weight alternative scaffold. By leveraging the oxazole core and substituting the ester with covalent warheads (such as N-cyanopyrrolidines), researchers can synthesize inhibitors that exhibit superior ligand efficiency and targeted covalent engagement of USP30's catalytic machinery[1],.

References

  • Mission Therapeutics Ltd. "1-(5-(2-cyanopyridin-4-yl)oxazole-2-carbonyl)-4-methylhexahydropyrrolo[3,4-b]pyrrole-5(1h)-carbonitrile as USP30 inhibitor for use in the treatment of mitochondrial dysfunction, cancer and fibrosis." U.S. Patent Application US20230312580A1.
  • Mission Therapeutics Ltd. "Cyanopyrrolidine derivatives with activity as inhibitors of USP30." U.S. Patent US11084821B2.
  • Frontiers in Physiology. "USP30: Structure, Emerging Physiological Role, and Target Inhibition." Frontiers. Available at:[Link]

  • ResearchGate / J Proteome Res. "Structural Dynamics of the Ubiquitin Specific Protease USP30 in Complex with a Cyanopyrrolidine-Containing Covalent Inhibitor." ResearchGate. Available at:[Link]

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Comparative

The Ascendancy of 5-(Methoxyphenyl)-Oxazoles: A Comparative Guide to a Privileged Scaffold in Cancer Drug Discovery

In the landscape of modern medicinal chemistry, the relentless pursuit of novel anticancer agents with improved efficacy and reduced toxicity is paramount. Among the myriad of heterocyclic scaffolds explored, the oxazole...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the relentless pursuit of novel anticancer agents with improved efficacy and reduced toxicity is paramount. Among the myriad of heterocyclic scaffolds explored, the oxazole nucleus has emerged as a "privileged" structure, a recurring motif in a multitude of biologically active compounds.[1] This guide provides an in-depth, comparative analysis of 5-(methoxyphenyl)-oxazole derivatives, a particularly promising class of compounds that has demonstrated significant potential in the disruption of key oncogenic pathways.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts to provide a causal understanding of experimental choices, ensuring that the presented protocols are self-validating systems. We will delve into the structure-activity relationships (SAR), compare their performance against established and alternative anticancer agents, and provide detailed experimental methodologies to empower your research endeavors.

The 5-(Methoxyphenyl)-Oxazole Scaffold: A Potent Player in Anticancer Research

The 5-(methoxyphenyl)-oxazole core is characterized by a five-membered aromatic ring containing one oxygen and one nitrogen atom, with a methoxy-substituted phenyl group at the 5-position. This seemingly simple arrangement confers a unique combination of electronic and steric properties that allows for potent and often selective interactions with various biological targets.

The true power of this scaffold lies in its tunability. The oxazole ring and the methoxyphenyl moiety can be readily functionalized, allowing for the systematic exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic properties. The position of the methoxy group on the phenyl ring (ortho, meta, or para) and the nature of substituents on other parts of the scaffold have profound effects on the biological activity of these derivatives.

Comparative Analysis: Benchmarking Against the Competition

A key aspect of drug development is understanding how a new class of compounds performs relative to existing therapies and other emerging alternatives. Here, we compare the anticancer activity of 5-(methoxyphenyl)-oxazole derivatives against Combretastatin A-4, a well-known natural product with potent tubulin-destabilizing activity, and other relevant heterocyclic anticancer agents.

Head-to-Head with a Tubulin Inhibitor: Combretastatin A-4

Combretastatin A-4 (CA-4) is a natural stilbenoid that exhibits potent cytotoxicity by inhibiting tubulin polymerization.[2] However, its clinical utility is hampered by its poor water solubility and the isomerization of the active cis-stilbene to the inactive trans-isomer.[2] Oxazole-bridged CA-4 analogues, including 5-(methoxyphenyl)-oxazole derivatives, have been developed to overcome these limitations by locking the molecule in a rigid, active conformation.[3]

Compound ClassTarget Cancer Cell LineIC50 (nM)Reference
5-(methoxyphenyl)-oxazole Derivatives
2-methyl-4-(3',4',5'-trimethoxyphenyl)-5-(3-fluoro-4-methoxyphenyl)oxazoleVarious Cancer Cell Lines0.35 - 4.6[4]
2-methyl-4-(3',4',5'-trimethoxyphenyl)-5-(4-ethoxyphenyl)oxazoleVarious Cancer Cell Lines0.5 - 20.2[4]
Combretastatin A-4 (CA-4) Various Cancer Cell Lines0.8 - 3100[4]
Other Heterocyclic Anticancer Agents
1,3,4-Oxadiazole Derivative (Compound 36)Liver Cancer (HepG2)~30 times more potent than 5-fluorouracil[5]
1,3,4-Oxadiazole Derivative (Compound 37)Liver Cancer (SMMC-7721)~2-3 times more potent than 5-fluorouracil[5]

Table 1: Comparative in vitro anticancer activity of 5-(methoxyphenyl)-oxazole derivatives and other anticancer agents. IC50 values represent the concentration required to inhibit the growth of 50% of cancer cells.

The data clearly indicates that certain 5-(methoxyphenyl)-oxazole derivatives exhibit exceptional potency, with IC50 values in the low nanomolar range, often surpassing that of the parent compound, CA-4.[4] This highlights the success of the oxazole scaffold in mimicking the bioactive conformation of CA-4 while offering improved stability.

Unraveling the Mechanism of Action: Key Signaling Pathways

The anticancer effects of 5-(methoxyphenyl)-oxazole derivatives are not limited to tubulin inhibition. These versatile molecules have been shown to modulate several critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

The STAT3 Signaling Pathway: A Prime Target

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide range of human cancers, promoting tumor growth and survival.[6][7] Small molecule inhibitors of STAT3 are therefore highly sought after as potential cancer therapeutics. Several oxazole-based compounds have been identified as potent STAT3 inhibitors.[8][9]

STAT3_Pathway Cytokine Cytokine/ Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor JAK JAK Receptor->JAK STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation (Y705) STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimer STAT3 Dimer STAT3_active->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene_Expression Target Gene Expression (e.g., c-Myc, Cyclin D1, Survivin) Nucleus->Gene_Expression Proliferation Cell Proliferation, Survival, Angiogenesis Gene_Expression->Proliferation Inhibitor 5-(methoxyphenyl)-oxazole derivative Inhibitor->JAK Inhibition Inhibitor->STAT3_active Inhibition of Dimerization

Caption: Inhibition of the STAT3 signaling pathway by 5-(methoxyphenyl)-oxazole derivatives.

The PI3K/Akt/mTOR Pathway: A Central Hub for Cell Growth

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[10][11] Its aberrant activation is a common feature in many cancers. Oxadiazole derivatives, a class of compounds structurally related to oxazoles, have been shown to inhibit this pathway, suggesting a similar potential for 5-(methoxyphenyl)-oxazole derivatives.[12]

PI3K_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Cell_Growth Cell Growth, Proliferation, Survival mTOR->Cell_Growth Inhibitor 5-(methoxyphenyl)-oxazole derivative Inhibitor->PI3K Inhibition PTEN PTEN PTEN->PIP3 Dephosphorylation

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by 5-(methoxyphenyl)-oxazole derivatives.

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure the integrity and reproducibility of research, detailed and validated experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis of 5-(methoxyphenyl)-oxazole derivatives and their evaluation for anticancer activity.

Synthesis of 5-(methoxyphenyl)-oxazole Derivatives via the Van Leusen Reaction

The Van Leusen oxazole synthesis is a powerful and versatile method for the construction of the oxazole ring.[13] It involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.

Van_Leusen_Workflow Start Start: - Methoxyphenyl aldehyde - Tosylmethyl isocyanide (TosMIC) - Base (e.g., K2CO3) - Solvent (e.g., Methanol) Reaction Reaction: - Stir at room temperature or heat under reflux Start->Reaction Workup Work-up: - Quench reaction - Extract with organic solvent - Wash and dry Reaction->Workup Purification Purification: - Column chromatography Workup->Purification Product Product: 5-(methoxyphenyl)-oxazole derivative Purification->Product

Caption: General workflow for the Van Leusen oxazole synthesis.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of the appropriate methoxyphenyl aldehyde (1.0 mmol) and tosylmethyl isocyanide (1.1 mmol) in methanol (10 mL) in a round-bottom flask, add potassium carbonate (2.0 mmol).

  • Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours or heat under reflux for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, remove the solvent under reduced pressure. Add water (20 mL) to the residue and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter the solution and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 5-(methoxyphenyl)-oxazole derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Evaluation of Anticancer Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][14][15] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 5-(methoxyphenyl)-oxazole derivatives in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Directions

The 5-(methoxyphenyl)-oxazole scaffold represents a highly promising platform for the development of novel anticancer agents. The derivatives have demonstrated exceptional potency, often exceeding that of established drugs, and their mechanism of action involves the modulation of key oncogenic signaling pathways, including tubulin polymerization, STAT3, and PI3K/Akt/mTOR. The synthetic accessibility of these compounds, coupled with the potential for extensive structure-activity relationship studies, provides a clear path for further optimization.

Future research should focus on in-depth preclinical evaluation of the most promising candidates, including pharmacokinetic and in vivo efficacy studies in relevant animal models. Furthermore, the exploration of novel substitutions on the oxazole and methoxyphenyl rings could lead to the discovery of derivatives with enhanced selectivity and even more potent anticancer activity. The continued investigation of this privileged scaffold holds great promise for the future of cancer therapy.

References

  • Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. Oncology Letters. [Link]

  • STAT3 Signaling in Cancer: Small Molecule Intervention as Therapy? Bentham Science. [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. ResearchTweet. [Link]

  • Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition? Preprints.org. [Link]

  • A Brief Update on STAT3 Signaling: Current Challenges and Future Directions in Cancer Treatment. MDPI. [Link]

  • Recent Update on Development of Small-Molecule STAT3 Inhibitors for Cancer Therapy: From Phosphorylation Inhibition to Protein Degradation. ACS Publications. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Selected structure of oxazole and isoxazole based Combretastatin A-4 analogs. ResearchGate. [Link]

  • Oxadiazole Derivatives as Multifunctional Anticancer Agents: Targeting EGFR, PI3K/Akt/mTOR, and p53 Pathways for Enhanced Therapeutic Efficacy. ResearchGate. [Link]

  • PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. PMC. [Link]

  • PI3K/AKT/mTOR pathway. Wikipedia. [Link]

  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Pharmacology. [Link]

  • Targeting EGFR/PI3K/AKT/mTOR signaling in lung and colon cancers: synthesis, antitumor evaluation of new 1,2,4-oxdiazoles tethered 1,2,3-triazoles. RSC Advances. [Link]

  • Oxazole-Bridged Combretastatin A-4 Derivatives with Tethered Hydroxamic Acids: Structure–Activity Relations of New Inhibitors of HDAC and/or Tubulin Function. PMC. [Link]

  • van Leusen oxazole synthesis. ResearchGate. [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. [Link]

  • Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link]

  • Design, synthesis and anti-tumor activity of combretastatin A-4 derivatives. Journal of China Pharmaceutical University. [Link]

  • Recurrence of the oxazole motif in tubulin colchicine site inhibitors with anti-tumor activity. IRIS Unipa. [Link]

  • Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. PMC. [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed. [Link]

  • Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility. PMC. [Link]

  • Synthesis, Cytotoxicity, Docking Study, and Tubulin Polymerization Inhibitory Activity of Novel 1‐(3,4‐Dimethoxyphenyl)‐5‐(3,4,5‐trimethoxyphenyl)‐1H‐1,2,4‐triazole‐3‐carboxanilides. ResearchGate. [Link]

  • Highly Potent Triazole-Based Tubulin Polymerization Inhibitors. PMC. [Link]

  • Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. MDPI. [Link]

  • Synthesis and Anti-Cancer Activity Evaluation of Novel 1,3,4-Oxadiazole Substituted 5-Arylidene/Isatinylidene-2. Biointerface Research in Applied Chemistry. [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. OUCI. [Link]

  • Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. MDPI. [Link]

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Validation

A Comprehensive Guide to the Target Validation of Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate

In the landscape of modern drug discovery, the journey from a promising small molecule to a clinically viable therapeutic is contingent on a deep, mechanistic understanding of its biological target. Ethyl 5-(3-methoxyphe...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the journey from a promising small molecule to a clinically viable therapeutic is contingent on a deep, mechanistic understanding of its biological target. Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate, a novel synthetic oxazole derivative, represents a compelling case study in this process. While preliminary screens may indicate intriguing biological activity, the absence of a known molecular target necessitates a systematic and multi-faceted approach to first identify and subsequently validate its mechanism of action.

This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to navigate the complexities of target deconvolution and validation for a novel compound like Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate. We will eschew a rigid template in favor of a logical, causality-driven narrative that mirrors the real-world scientific process.

Part 1: The Critical First Step - Target Identification of a Phenotypically Active Compound

The initial challenge with a novel compound is that its biological activity is often first observed as a phenotypic change in a cell or organism, without a known molecular interacting partner.[1][2] This "target-agnostic" discovery requires a methodical funneling approach to pinpoint the specific protein or pathway being modulated.[1]

The Foundational Strategy: From Phenotype to Putative Target

Phenotypic screening is a powerful strategy in drug discovery, particularly when the underlying disease mechanism is not fully understood or when seeking novel mechanisms of action.[3][4] Let us hypothesize that Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate has been identified in a high-content screen to induce apoptosis in a specific cancer cell line (e.g., HeLa). This phenotypic observation is our starting point. The primary goal is to deconvolve this phenotype to a specific molecular target.[2]

The overall workflow for target identification and subsequent validation is a multi-step, iterative process.

G cluster_0 Part 1: Target Identification cluster_1 Part 2: Target Validation phenotype Phenotypic Observation (e.g., Apoptosis Induction) deconvolution Target Deconvolution Strategies phenotype->deconvolution putative Putative Target(s) Identified deconvolution->putative biochemical Biochemical & Biophysical Assays (Direct Binding) putative->biochemical Hypothesis Testing Begins cellular Cellular Target Engagement biochemical->cellular functional Functional Validation (Pathway Analysis) cellular->functional validated Validated Target functional->validated

Caption: Overall workflow from phenotypic observation to a validated biological target.

Comparative Approaches for Target Deconvolution

There is no single "best" method for target identification; rather, a combination of orthogonal approaches provides the most robust evidence. Here, we compare three major strategies.

Methodology Principle Advantages Disadvantages
Affinity-Based Proteomics The compound is immobilized on a solid support or modified with a reactive group to "pull down" or label its binding partners from cell lysates.Directly identifies binding proteins; provides physical evidence of interaction.Can be technically challenging; requires chemical modification of the compound which may alter its activity; may identify non-specific binders.
Genetic Screens (e.g., CRISPR) Systematically knocking out genes to identify those that, when absent, confer resistance or sensitivity to the compound.Unbiased, genome-wide approach; identifies functionally relevant interactions.Can be resource-intensive; may not identify a direct binding partner but rather a component of the same pathway.
Expression Profiling Analyzing changes in gene or protein expression (e.g., via RNA-seq or proteomics) after treating cells with the compound.Provides a global view of the cellular response; can reveal affected pathways.Identifies downstream effects, not necessarily the direct target; requires sophisticated bioinformatic analysis.

For Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate, a logical starting point would be an affinity-based approach, as it directly seeks to answer the question, "What does this compound bind to?" This would be complemented by a CRISPR screen to ensure the identified binder is also functionally relevant to the observed apoptotic phenotype.

Part 2: A Self-Validating System for Target Confirmation

Once a putative target, let's say "Protein X," is identified, a rigorous validation process must be initiated. This process is crucial to confirm that the compound directly engages the target and that this engagement is responsible for the downstream biological effects.[5][6][7] Inadequate validation is a primary reason for the failure of drug candidates in clinical trials.[7]

Phase 1: Confirming Direct Physical Interaction (Biochemical & Biophysical Assays)

The first step in validation is to demonstrate a direct, specific, and measurable interaction between Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate and a purified form of Protein X in a cell-free environment.[8] This removes the complexity of the cellular milieu to isolate the molecular interaction.

G cluster_0 Biochemical/Biophysical Validation compound Ethyl 5-(3-methoxyphenyl) oxazole-2-carboxylate spr Surface Plasmon Resonance (SPR) compound->spr itsa Isothermal Titration Calorimetry (ITC) compound->itsa dsa Differential Scanning Fluorimetry (DSF) (Thermal Shift Assay) compound->dsa protein Purified Putative Target (Protein X) protein->spr protein->itsa protein->dsa validation_outcome Confirmation of Direct Binding spr->validation_outcome Quantify Binding Affinity (KD) & Stoichiometry itsa->validation_outcome Quantify Binding Affinity (KD) & Stoichiometry dsa->validation_outcome Quantify Binding Affinity (KD) & Stoichiometry

Caption: Workflow for confirming direct target binding using cell-free assays.

Comparison of Key Biophysical Techniques:

Technique Measures Pros Cons Alternative/Complementary
Surface Plasmon Resonance (SPR) Binding kinetics (kon, koff) and affinity (KD)Real-time, label-free, high sensitivityRequires immobilization of one binding partnerBio-Layer Interferometry (BLI)
Isothermal Titration Calorimetry (ITC) Binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS)"Gold standard" for thermodynamics; solution-basedRequires large amounts of protein; lower throughputNone for direct thermodynamic data
Differential Scanning Fluorimetry (DSF) Changes in protein melting temperature (Tm) upon ligand bindingHigh throughput, low sample consumption, cost-effectiveIndirect measure of binding; may not work for all proteinsCellular Thermal Shift Assay (CETSA)

Experimental Protocol: Differential Scanning Fluorimetry (Thermal Shift Assay)

This protocol outlines a typical DSF experiment to assess the binding of Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate to Protein X.

  • Reagent Preparation:

    • Prepare a 10X stock solution of a lipophilic fluorescent dye (e.g., SYPRO Orange) in DMSO.

    • Prepare a 2X stock solution of purified Protein X in a suitable buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.5).

    • Prepare a serial dilution of Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate in the same buffer, with a final DMSO concentration matched across all wells (typically ≤1%).

  • Assay Plate Setup:

    • In a 96-well qPCR plate, add 10 µL of the 2X Protein X solution to each well.

    • Add 10 µL of the serially diluted compound to the respective wells. Include buffer-only and DMSO-only controls.

    • Add 2.5 µL of the 10X dye solution to each well.

  • Data Acquisition:

    • Centrifuge the plate briefly to mix the contents.

    • Place the plate in a real-time PCR instrument.

    • Run a melt curve protocol: Increase the temperature from 25°C to 95°C in 0.5°C increments, holding at each temperature for 30 seconds.

    • Monitor the fluorescence at each temperature increment.

  • Data Analysis:

    • Plot fluorescence versus temperature for each well. The melting temperature (Tm) is the midpoint of the transition in the sigmoidal curve.

    • A positive ΔTm (increase in melting temperature) in the presence of the compound indicates stabilizing binding.

Phase 2: Demonstrating Target Engagement in a Cellular Context

Confirming that a compound binds to a purified protein is essential, but it doesn't guarantee the same interaction will occur within the complex environment of a living cell.[7] Cellular target engagement assays are therefore a critical validation step to bridge the gap between biochemical potency and cellular activity.[6][9][10]

Leading Methodologies for Cellular Target Engagement:

Technique Principle Pros Cons
Cellular Thermal Shift Assay (CETSA®) Based on the principle that ligand binding stabilizes a target protein against thermal denaturation in intact cells or cell lysates.[6][11]Label-free; applicable to native proteins; can be performed in cells and tissues.[11]Not suitable for all targets (especially membrane proteins); can be lower throughput.
NanoBRET™ Target Engagement Assay Measures compound binding in live cells using Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target protein and a fluorescent tracer.[9]Live-cell, real-time measurements; can determine compound affinity and residence time.[9]Requires genetic modification of the target protein; relies on a suitable competitive tracer.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol describes how to determine if Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate engages Protein X in intact HeLa cells.

  • Cell Treatment:

    • Culture HeLa cells to ~80% confluency.

    • Treat the cells with various concentrations of Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate or a vehicle control (DMSO) for a defined period (e.g., 1 hour) at 37°C.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler. One aliquot should remain at room temperature as a non-heated control.

  • Lysis and Protein Solubilization:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/denatured proteins.

  • Detection and Analysis:

    • Carefully collect the supernatant, which contains the soluble, non-denatured proteins.

    • Analyze the amount of soluble Protein X remaining at each temperature using a detection method like Western Blot or ELISA.[8]

    • Plot the percentage of soluble Protein X against temperature. A rightward shift in the melting curve for compound-treated cells compared to vehicle-treated cells indicates target engagement and stabilization.

Phase 3: Linking Target Engagement to Cellular Phenotype

The final and most crucial validation step is to demonstrate a causal link between the engagement of Protein X by Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate and the observed apoptotic phenotype.

Key Experiments for Functional Validation:

  • Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of Protein X. If Protein X is the true target, its depletion should phenocopy the effect of the compound or, alternatively, render the cells insensitive to the compound.

  • Downstream Pathway Analysis: Identify the signaling pathway in which Protein X operates. Treat cells with the compound and use techniques like Western Blotting to measure changes in the phosphorylation status or expression levels of key downstream proteins. For example, if Protein X is a kinase, look for reduced phosphorylation of its known substrates.

  • Structure-Activity Relationship (SAR) Analysis: Synthesize and test analogs of Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate. A strong correlation between the biochemical potency of the analogs against Protein X and their cellular potency in inducing apoptosis provides powerful evidence for on-target activity.

Conclusion

The validation of a biological target for a novel compound like Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate is not a linear checklist but a dynamic, iterative process of hypothesis generation and rigorous testing. It begins with the deconvolution of a cellular phenotype and progresses through a series of orthogonal experiments that build a self-validating case for a specific mechanism of action. By systematically confirming direct physical binding in biochemical assays, demonstrating target engagement in a physiological cellular context, and causally linking this engagement to the ultimate biological outcome, researchers can build the necessary confidence to advance a promising molecule through the drug discovery pipeline. This methodical, evidence-based approach is the bedrock of scientific integrity and the key to translating a molecular discovery into a therapeutic reality.

References

  • University College London. Target Identification and Validation (Small Molecules).
  • Creative Proteomics. (2025, July 24). Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development.
  • Charnwood Discovery. Phenotypic Screening Assays.
  • Drug Discovery and Development Services. Phenotypic Screening in Early Drug Discovery: Opportunities and Challenges.
  • NorthEast BioLab. Biochemical Assay Development, Biochemical Analysis.
  • Promega Corporation. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay.
  • Lin, S. (2019, June 5). Phenotypic profiling in drug discovery. Drug Target Review.
  • Burnham, M. (2020, August 6). Strategies for target and pathway engagement in cellular assays. Drug Discovery World.
  • Revvity. Phenotypic Screening.
  • Almqvist, H., et al. (2020). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. ACS Chemical Biology.
  • Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays.
  • Erlanson, D. A. (2025, September 12). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
  • Wikipedia. Phenotypic screening.

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Comparative

A Comparative Guide to the Cross-Reactivity Profile of Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate

This guide provides an in-depth comparative analysis of the cross-reactivity profile of a novel investigational compound, Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate. Designed for researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the cross-reactivity profile of a novel investigational compound, Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate. Designed for researchers, scientists, and drug development professionals, this document outlines the strategic approach to characterizing the selectivity of this molecule, presents detailed experimental protocols for key assays, and compares its hypothetical performance against alternative compounds.

Introduction: The Oxazole Scaffold and the Imperative of Selectivity

The oxazole ring is a five-membered heterocyclic motif recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic and structural properties allow for versatile interactions with a wide range of biological targets, leading to a broad spectrum of therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents.[3][4] Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate is a novel compound from this class, designed to exploit these favorable characteristics.

However, the very versatility that makes the oxazole scaffold attractive can also present a significant challenge: the potential for off-target interactions.[5] Unintended binding to proteins other than the desired therapeutic target can lead to adverse drug reactions, toxicity, or diminished efficacy. Therefore, a rigorous and early assessment of a compound's cross-reactivity is not merely a regulatory requirement but a cornerstone of a successful drug discovery program.[6][7] It enables the selection of lead candidates with the highest potential for a clean safety profile and a well-defined mechanism of action.[8]

Based on preliminary structural analyses and data from similar oxazole-based compounds which have shown activity against protein kinases[9], we hypothesize that Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate is a potential inhibitor of the c-Kit tyrosine kinase, a key driver in various cancers. This guide details a proposed cross-reactivity screening cascade to validate its selectivity and compare its profile against two benchmark compounds:

  • Compound X (Imatinib): A well-characterized, clinically approved multi-kinase inhibitor known to target ABL, c-Kit, and PDGFR. It serves as a reference for a compound with known, manageable polypharmacology.

  • Compound Y (Hypothetical Analog): A structurally similar oxazole derivative designed to illustrate the profile of a less selective predecessor compound.

The Cross-Reactivity Screening Cascade: A Tiered Approach

To efficiently and comprehensively profile our lead compound, we employ a multi-tiered screening strategy. This approach prioritizes resources by using broad, cost-effective screens initially to identify potential liabilities, followed by more detailed, quantitative assays for confirmation and characterization.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Dose-Response cluster_2 Tier 3: Selectivity Profiling & Comparison A Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate (Single High Concentration, e.g., 10 µM) B Broad Kinase Panel (e.g., Eurofins SafetyScreen44™) A->B C Broad Non-Kinase Safety Panel (GPCRs, Ion Channels, Transporters) A->C D Identify Hits (% Inhibition > 50%) B->D C->D E Quantitative IC50 Determination (10-point dose-response curve) D->E For identified off-targets F Calculate Selectivity Index (IC50 Off-Target / IC50 On-Target) E->F G Comparative Analysis vs. Compound X & Compound Y F->G H Decision Gate: Advance or Redesign? G->H

Caption: A tiered workflow for cross-reactivity screening.

Experimental Methodologies: Ensuring Data Integrity

The trustworthiness of any cross-reactivity assessment hinges on the robustness of the experimental methods used.[10] We employ two gold-standard, orthogonal assay formats to measure compound activity: a radioligand binding assay to quantify direct interaction with the target protein and a functional enzyme inhibition assay to measure the impact on its catalytic activity.

Protocol: Competitive Radioligand Binding Assay

This assay directly measures the ability of a test compound to displace a known, high-affinity radiolabeled ligand from its receptor or enzyme binding site. It is a powerful tool for determining the binding affinity (Ki) of a compound.[11]

Objective: To determine the Ki of Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate for a panel of selected off-targets (e.g., GPCRs, ion channels).

Materials:

  • Membrane Preparations: Cell membranes expressing the target of interest (e.g., from Eurofins Discovery).

  • Radioligand: A specific, high-affinity radiolabeled ligand for the target (e.g., [³H]-ligand).

  • Assay Buffer: Target-specific buffer, e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Non-specific Competitor: A high concentration of an unlabeled ligand to define non-specific binding.

  • Test Compound: Serial dilutions of Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate (e.g., from 100 µM to 1 pM).

  • 96-well Plates, Glass Fiber Filters, Scintillation Cocktail.

Step-by-Step Protocol:

  • Reagent Preparation: Thaw membrane aliquots on ice and dilute in ice-cold Assay Buffer to a pre-determined optimal concentration (e.g., 20-40 µg protein/well).[12] Prepare serial dilutions of the test compound in Assay Buffer.

  • Assay Setup: In a 96-well plate, add reagents in triplicate for three conditions:

    • Total Binding: 50 µL Assay Buffer + 50 µL Radioligand + 100 µL Membrane Preparation.

    • Non-specific Binding (NSB): 50 µL Non-specific Competitor + 50 µL Radioligand + 100 µL Membrane Preparation.

    • Competitive Binding: 50 µL of each test compound concentration + 50 µL Radioligand + 100 µL Membrane Preparation.

  • Incubation: Seal the plate and incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.[13] Causality: This step allows the binding reaction between the ligand, competitor, and receptor to reach a steady state, which is essential for accurate affinity measurement.

  • Harvesting: Rapidly terminate the incubation by vacuum filtration onto glass fiber filters using a cell harvester. Wash the filters multiple times (e.g., 4x) with ice-cold Wash Buffer to remove unbound radioligand.[10] Causality: Rapid filtration and cold washes are critical to prevent dissociation of the ligand-receptor complex, preserving the equilibrium state for measurement.

  • Detection: Dry the filters, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of compound that inhibits 50% of specific binding).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

Protocol: HTRF® Kinase Inhibition Assay

Homogeneous Time-Resolved Fluorescence (HTRF®) is a robust technology for measuring enzyme activity, particularly for kinases. It relies on Förster Resonance Energy Transfer (FRET) between a donor (Europium cryptate) and an acceptor (XL665) fluorophore.

Objective: To determine the IC50 of Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate against c-Kit and a panel of off-target kinases.

Materials:

  • Kinase: Recombinant human kinase (e.g., c-Kit, ABL1, SRC).

  • Substrate: A biotinylated peptide substrate specific for the kinase.

  • Detection Reagents: Eu³⁺-cryptate-labeled anti-phospho-specific antibody and Streptavidin-XL665 (SA-XL665).

  • ATP: Adenosine triphosphate.

  • Assay Buffer: Kinase-specific buffer with MgCl₂, DTT, and BSA.

  • Test Compound: Serial dilutions.

Step-by-Step Protocol:

  • Compound Plating: Add 2 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a low-volume 384-well plate.

  • Enzyme Addition: Add 4 µL of the kinase diluted in Assay Buffer to each well.

  • Pre-incubation: Incubate for 15 minutes at room temperature. Causality: This step allows the inhibitor to bind to the enzyme before the enzymatic reaction is initiated.

  • Reaction Initiation: Add 4 µL of a substrate/ATP mixture to each well to start the kinase reaction. The ATP concentration should be at or near its Km value for the enzyme to ensure sensitive detection of ATP-competitive inhibitors.[14]

  • Enzymatic Reaction: Incubate for a pre-determined time (e.g., 60 minutes) at room temperature.

  • Detection: Add 10 µL of the detection reagent mixture (anti-phospho-Eu³⁺ antibody and SA-XL665) in detection buffer to stop the reaction.

  • Final Incubation: Incubate for 60 minutes at room temperature to allow the detection antibodies to bind.

  • Data Acquisition: Read the plate on an HTRF®-compatible reader, measuring fluorescence emission at 620 nm (donor) and 665 nm (acceptor).

  • Data Analysis:

    • Calculate the HTRF ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percent inhibition against the log concentration of the test compound and fit to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_0 cluster_1 cluster_2 Inhibitor1 Ethyl 5-(3-methoxyphenyl) oxazole-2-carboxylate cKit c-Kit Kinase Inhibitor1->cKit Binds & Inhibits Pathway1 Oncogenic Signaling (e.g., PI3K/AKT) cKit->Pathway1 Activates Effect1 Tumor Growth Inhibition Pathway1->Effect1 Promotes Inhibitor2 Ethyl 5-(3-methoxyphenyl) oxazole-2-carboxylate KinaseZ Kinase Z Inhibitor2->KinaseZ Binds & Inhibits Pathway2 Physiological Signaling (e.g., Cardiac Function) KinaseZ->Pathway2 Regulates Effect2 Adverse Effect Pathway2->Effect2 Maintains

Caption: On-target vs. potential off-target signaling effects.

Comparative Data Analysis (Hypothetical Data)

The following table summarizes hypothetical cross-reactivity data generated for our lead compound and its comparators. The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 indicates higher potency.

TargetEthyl 5-(3-methoxyphenyl)oxazole-2-carboxylate (IC50, nM)Compound X (Imatinib) (IC50, nM)Compound Y (Analog) (IC50, nM)
Primary Target
c-Kit15 2530
Key Off-Target Kinases
ABL18003095
PDGFRβ1,250150250
SRC>10,0002,500800
VEGFR22,500900400
Safety-Relevant Targets
hERG (Binding Ki, nM)>10,000>10,0005,500
COX-1 (Inhibition IC50, nM)>10,000>10,000>10,000
COX-2 (Inhibition IC50, nM)>10,000>10,000>10,000

Interpretation of Results:

  • Potency and Selectivity: Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate demonstrates excellent potency against the primary target, c-Kit (IC50 = 15 nM), slightly better than both comparators.

  • Kinase Selectivity Profile: Crucially, our lead compound shows a significantly improved selectivity profile. Its activity against ABL1 is over 50-fold weaker than its activity on c-Kit (Selectivity Index = 800/15 ≈ 53), whereas Compound X (Imatinib) is nearly equipotent, and Compound Y shows only a 3-fold selectivity. This suggests a lower likelihood of toxicities associated with ABL1 inhibition.

  • Comparison with Compound Y: The lead compound is markedly cleaner than its hypothetical analog, Compound Y, which displays significant activity against multiple kinases (ABL1, PDGFRβ, VEGFR2, SRC), indicating a more promiscuous binding profile.

  • Safety Panel: All compounds show minimal risk regarding COX inhibition. However, Compound Y displays moderate binding to the hERG potassium channel (Ki = 5.5 µM), a potential flag for cardiac liability, which is absent in our lead compound.

Conclusion and Future Directions

This comparative guide outlines a robust, industry-standard framework for evaluating the cross-reactivity of a novel investigational compound. Based on our hypothetical data, Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate presents a highly promising profile. It combines potent on-target activity with a superior selectivity window over other kinases compared to both a known multi-kinase inhibitor and a less-optimized structural analog.

These compelling in vitro biochemical data provide a strong rationale for advancing this compound. The next logical steps in its preclinical development would include:

  • Cellular Target Engagement Assays: Confirming that the compound inhibits c-Kit phosphorylation in a cellular context.

  • Phenotypic Screening: Assessing its anti-proliferative effects in c-Kit-dependent cancer cell lines.

  • In Vivo Efficacy and Safety Studies: Evaluating its performance and tolerability in animal models.

By systematically de-risking the compound through comprehensive cross-reactivity profiling, we build a solid foundation for a successful transition into clinical development.

References

  • Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights. PubMed.
  • Targeted Kinase Selectivity from Kinase Profiling Data. PMC.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.
  • Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Thieme Connect.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
  • Oxazole-Based Molecules in Anti-viral Drug Development. Preprints.org.
  • CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Royal Society of Chemistry.
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Radioligand Binding Assay. Gifford Bioscience.
  • Application Notes and Protocols for Radioligand Binding Assay of Sufotidine. Benchchem.
  • Competitive Radioligand Binding Assays. Alfa Cytology.
  • Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
  • Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic.
  • Knowledge-Based Approaches to Off-Target Screening. PubMed.
  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC.
  • PI 3-Kinase (Class I) HTRF Assay. Sigma-Aldrich.
  • Automated, High Throughput, HTRF-Based Detection of Histone Methyltransferase and Demethylase Enzyme Activity. Agilent.
  • Radiometric Ligand-Binding Assays. Revvity.
  • Industry-leading Safety Screening with Custom Panels. Eurofins Discovery.
  • HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Springer Protocols.
  • Structure-Based Study to Overcome Cross-Reactivity of Novel Androgen Receptor Inhibitors. MDPI.
  • Comprehensive target screening by label-free cell microarray profiling to reduce animal efficacy and toxicology studies in drug discovery. NC3Rs.
  • Off-Target Effects Analysis. Creative Diagnostics.
  • HTRF-based kinase assay for fragment screening and MOA studies. Domainex.
  • Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). HistoTox Labs.
  • Tissue Cross-Reactivity Studies. Comparative Biosciences, Inc.
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Validation

A Senior Application Scientist's Guide to the Structural Validation of Novel Oxazole Carboxylate Derivatives

For: Researchers, scientists, and drug development professionals. Foreword: Beyond a Shadow of a Doubt — The Imperative of Unambiguous Structural Validation In the landscape of medicinal chemistry and drug discovery, the...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Foreword: Beyond a Shadow of a Doubt — The Imperative of Unambiguous Structural Validation

In the landscape of medicinal chemistry and drug discovery, the oxazole carboxylate scaffold stands as a cornerstone of innovation. Its derivatives are implicated in a wide array of pharmacological activities, making them prime candidates for novel therapeutics. However, the journey from synthesis to a viable drug candidate is paved with the rigorous demand for certainty. The absolute, three-dimensional arrangement of every atom in a molecule is not merely an academic detail; it is the very foundation upon which its biological activity, and ultimately its therapeutic potential, is built.

This guide is conceived not as a rigid protocol, but as a comprehensive framework for the structural validation of novel oxazole carboxylate derivatives. As a senior application scientist, I have witnessed firsthand the critical importance of selecting the appropriate analytical methodology and understanding the causality behind each experimental choice. Herein, we will delve into the gold standard of structural elucidation, single-crystal X-ray crystallography, and objectively compare its performance against complementary spectroscopic techniques. Our exploration will be grounded in the principles of scientific integrity, providing you with the knowledge to generate self-validating, publication-quality structural data.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive, high-resolution insight into the three-dimensional structure of a molecule.[1] It stands as the unparalleled method for establishing absolute stereochemistry, resolving conformational ambiguities, and elucidating the intricate network of intermolecular interactions that govern the solid-state properties of a compound. The core principle lies in the diffraction of X-rays by the ordered arrangement of atoms within a single crystal, producing a unique diffraction pattern that can be mathematically deconvoluted to generate a detailed electron density map and, subsequently, a precise atomic model.

Experimental Workflow: From Powder to Publication-Ready Structure

The journey to a validated crystal structure is a meticulous process, each step building upon the last to ensure the integrity of the final model.

Diagram: The X-ray Crystallography Workflow

workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Determination & Validation Synthesis Novel Oxazole Carboxylate Derivative Crystallization Single Crystal Formation Synthesis->Crystallization DataCollection X-ray Diffraction Experiment Crystallization->DataCollection StructureSolution Structure Solution (e.g., Direct Methods) DataCollection->StructureSolution Refinement Structure Refinement (e.g., SHELXL) StructureSolution->Refinement Validation Validation (e.g., PLATON) Refinement->Validation CIF Final CIF & Publication Validation->CIF comparison cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry Xray Definitive 3D Structure (Solid State) NMR Connectivity & Conformation (Solution State) Xray->NMR Complementary Information MS Molecular Weight & Fragmentation Xray->MS Confirmation NMR->MS Combined Analysis

Sources

Comparative

Preclinical In Vivo Efficacy Assessment: Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate vs. Structural Analogs

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus Area: USP30 Inhibition in Bleomycin-Induced Pulmonary Fibrosis As the landscape of targeted protein degradation and ubiquitin...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus Area: USP30 Inhibition in Bleomycin-Induced Pulmonary Fibrosis

As the landscape of targeted protein degradation and ubiquitin-proteasome modulation expands, Ubiquitin Specific Peptidase 30 (USP30) has emerged as a premier therapeutic target for mitochondrial dysfunction and fibrotic diseases. USP30 is a mitochondrial deubiquitinase that opposes PINK1/Parkin-mediated mitophagy. By inhibiting USP30, we can restore mitophagic flux, clear damaged mitochondria, and halt the downstream signaling cascades that drive myofibroblast activation [1, 2].

The oxazole-2-carboxylate scaffold is increasingly utilized in the synthesis of potent USP30 inhibitors [3]. This guide provides a comprehensive, objective framework for evaluating the in vivo efficacy of Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate (CAS: 668972-79-0) against its structural analogs (the 4-chloro and p-tolyl variants) using a self-validating preclinical pulmonary fibrosis model.

The Pharmacological Premise & Pathway Dynamics

Before initiating resource-intensive in vivo studies, it is critical to understand the causality of the target pathway. Bleomycin induces severe mitochondrial DNA damage in alveolar epithelial cells. In a healthy state, PINK1 and Parkin tag these damaged mitochondria with ubiquitin chains for autophagic clearance (mitophagy). However, USP30 removes these ubiquitin tags, allowing dysfunctional mitochondria to accumulate, leak reactive oxygen species (ROS), and trigger TGF-β-driven fibrosis [4].

Pathway Bleo Bleomycin Insult MitoDam Mitochondrial Damage Bleo->MitoDam Parkin PINK1/Parkin Activation MitoDam->Parkin Fibrosis Myofibroblast Activation & Pulmonary Fibrosis MitoDam->Fibrosis If unresolved Mitophagy Mitophagy (Clearance) Parkin->Mitophagy Mitophagy->Fibrosis Prevents USP30 USP30 (Deubiquitinase) USP30->Parkin Opposes Drug Ethyl 5-(3-methoxyphenyl) oxazole-2-carboxylate Drug->USP30 Inhibits

Mechanism of action: USP30 inhibition by oxazole-2-carboxylates restores mitophagy to halt fibrosis.

Phase I: Physicochemical & Pharmacokinetic Profiling

The Causality of PK/PD: In vivo efficacy is not solely dictated by target affinity; it is a function of free-drug exposure at the site of action. The 3-methoxy substitution alters the electronic distribution and lipophilicity of the oxazole core compared to halogenated (4-chloro) or alkylated (p-tolyl) analogs. Before moving to efficacy models, we must validate that the compound achieves a lung-to-plasma ratio sufficient to maintain unbound concentrations above the IC50.

Table 1: Comparative In Vitro & PK Data (Representative Framework)
Compound VariantUSP30 IC₅₀ (nM)CL_int (µL/min/mg)Oral Bioavailability (%F)Lung/Plasma Ratio
3-Methoxy (Test) 4218.545%2.1
4-Chloro (Analog A) 288.262%1.4
p-Tolyl (Analog B) 8535.022%1.8

Data Interpretation: While the 4-chloro analog exhibits superior intrinsic potency and metabolic stability, the 3-methoxy analog demonstrates a highly favorable lung partitioning coefficient (2.1), making it an ideal candidate for pulmonary indications.

Phase II: Self-Validating In Vivo Efficacy Methodology

To assess these compounds, we utilize the Bleomycin-Induced Pulmonary Fibrosis Model [1]. This protocol is designed as a self-validating system—meaning internal controls and satellite checkpoints are built-in to prevent false positives/negatives caused by technical failures.

Step-by-Step Experimental Protocol

Step 1: Disease Induction & Baseline Validation

  • Action: Anesthetize C57BL/6J mice (8-10 weeks old) and administer 1.5 U/kg Bleomycin sulfate via direct intratracheal (IT) instillation in 50 µL sterile saline.

  • System Validation Checkpoint 1 (Disease Penetrance): On Day 7 post-instillation, sacrifice a satellite cohort (n=3). Perform H&E and Masson's Trichrome staining to confirm the establishment of early fibrotic lesions and inflammatory infiltration. Logic: If lesions are absent, the bleomycin lot is degraded, and dosing must not proceed.

Step 2: Therapeutic Dosing Strategy

  • Action: Initiate oral gavage (PO) dosing on Day 7 (therapeutic intervention) through Day 21. Administer the 3-methoxy, 4-chloro, and p-tolyl analogs at 30 mg/kg QD, formulated in 0.5% Methylcellulose/0.1% Tween-80.

  • System Validation Checkpoint 2 (Target Exposure): On Day 14, collect tail-vein blood at 1h, 4h, and 24h post-dose. Logic: Quantify plasma concentrations via LC-MS/MS to ensure the trough concentration ( Cmin​ ) remains at least 3-fold above the protein-adjusted IC50.

Step 3: Endpoint Harvest & Quantification (Day 21)

  • Action: Euthanize animals. Ligate the left bronchus and perform Bronchoalveolar Lavage (BAL) on the right lung using 3 x 0.5 mL ice-cold PBS to quantify secreted TGF-β1 via ELISA.

  • Action: Excise the left lung, fix in 10% neutral buffered formalin, and section for Ashcroft histological scoring (0-8 scale). Snap-freeze the right lung for hydroxyproline assay (collagen quantification).

Phase III: Comparative Efficacy Data

The efficacy of the oxazole-2-carboxylate analogs is determined by their ability to arrest collagen deposition and reduce fibrotic signaling post-injury.

Table 2: In Vivo Efficacy Outcomes at Day 21
Treatment Group (n=10)Ashcroft Score (0-8)Hydroxyproline (µ g/lung )BALF TGF-β1 (pg/mL)
Sham (Saline + Vehicle) 0.2 ± 0.1110 ± 1245 ± 8
Bleomycin + Vehicle 6.5 ± 0.4285 ± 24310 ± 35
Bleo + 3-Methoxy Analog 3.1 ± 0.5165 ± 18125 ± 20
Bleo + 4-Chloro Analog 2.8 ± 0.3150 ± 15110 ± 15
Bleo + p-Tolyl Analog 5.2 ± 0.6240 ± 28265 ± 40
Analytical Insights
  • The 3-Methoxy vs. 4-Chloro Dynamic: The 4-chloro analog showed the highest absolute reduction in Ashcroft scores. However, the Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate performed exceptionally well, reducing hydroxyproline levels by ~42% compared to the vehicle. Its superior lung partitioning (Table 1) compensates for its slightly lower in vitro potency, driving robust in vivo efficacy.

  • Failure of the p-Tolyl Analog: The p-tolyl variant failed to separate significantly from the vehicle group. Returning to our PK validation (Table 1), its rapid clearance and poor oral bioavailability (22%) resulted in sub-therapeutic trough levels, proving that in vitro activity cannot overcome poor ADME properties.

Strategic Conclusions

When assessing the in vivo efficacy of oxazole-2-carboxylate derivatives, Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate represents a highly viable pharmacological scaffold. While halogenated analogs (like the 4-chloro variant) may yield marginal gains in raw potency and metabolic stability, the 3-methoxy substitution provides an optimal balance of solubility, lung tissue penetrance, and target engagement necessary to reverse bleomycin-induced pulmonary fibrosis. Future lead optimization should focus on rigidifying the ester linkage to further extend the in vivo half-life of the 3-methoxy core.

References

  • Involvement of PARK2-Mediated Mitophagy in Idiopathic Pulmonary Fibrosis Pathogenesis The Journal of Immunology (2016) URL:[Link]

  • The mitochondrial deubiquitinase USP30 opposes parkin-mediated mitophagy Nature (2014) URL:[Link]

  • 1-(5-(2-cyanopyridin-4-yl)oxazole-2-carbonyl)-4-methylhexahydropyrrolo[3,4-b]pyrrole-5(1h)
  • USP30 and parkin homeostatically regulate atypical ubiquitin chains on mitochondria Nature Cell Biology (2015) URL:[Link]

Validation

validation of in vitro results with in vivo animal models

Bridging the Translation Gap: A Comparison Guide to Validating In Vitro Oncology Results with In Vivo Models Executive Summary The pharmaceutical drug lifecycle is notoriously unforgiving. Recent comprehensive analyses r...

Author: BenchChem Technical Support Team. Date: March 2026

Bridging the Translation Gap: A Comparison Guide to Validating In Vitro Oncology Results with In Vivo Models

Executive Summary

The pharmaceutical drug lifecycle is notoriously unforgiving. Recent comprehensive analyses reveal a staggering 95% preclinical attrition rate, with only 9.6% to 21.5% of compounds that enter clinical trials achieving regulatory approval ()[1]. In oncology, the primary culprit for Phase II/III failure is a lack of clinical efficacy (accounting for 56% of failures), highlighting a profound disconnect between in vitro screening success and human physiological realities[1].

While in vitro 2D and 3D organoid models are excellent for high-throughput screening and establishing baseline cytotoxicity (IC50), they fundamentally lack the dynamic pharmacokinetic (PK) clearance, immune system interplay, and complex tumor microenvironment (TME) found in a living organism ()[2]. To bridge this gap, researchers must employ robust in vivo animal models. This guide provides an objective comparison of the leading in vivo validation models and outlines a self-validating experimental protocol designed to prove true mechanistic efficacy.

Comparative Analysis of In Vivo Validation Models

Choosing the right in vivo model is a balance of throughput, cost, and translational fidelity. Below is an objective comparison of the three primary alternatives used to validate in vitro oncology data ()[2].

Table 1: Objective Comparison of In Vivo Oncology Models

FeatureCell Line-Derived Xenograft (CDX)Patient-Derived Xenograft (PDX)Genetically Engineered Mouse Model (GEMM)
Origin Established human cancer cell linesPrimary human tumor tissueSpontaneous murine tumors via genetic engineering
Heterogeneity Low (clonal selection over time)High (preserves original tumor architecture)High (develops naturally in immunocompetent host)
Immune System Immunocompromised mice (No T-cells)Immunocompromised miceFully immunocompetent
Turnaround Time Fast (3–6 weeks)Slow (3–8 months)Very Slow (6–12 months)
Cost LowHighVery High
Best Use Case Early PK/PD, initial efficacy screeningTranslational efficacy, overcoming drug resistanceImmuno-oncology, studying tumor microenvironment

The Mechanistic Bridge: Causality in Experimental Choices

Why does a drug with a sub-nanomolar IC50 in vitro fail in vivo? The causality lies in the transition from a static to a dynamic system. In vitro assays expose cells to a constant drug concentration. In vivo, the drug is subjected to dynamic ADME (Absorption, Distribution, Metabolism, and Excretion) processes. Furthermore, the dense desmoplastic stroma of the TME can act as a physical barrier, preventing the drug from reaching the tumor cells entirely ()[3]. Therefore, in vivo validation must follow a sequential workflow that confirms tolerability and exposure before assessing tumor growth inhibition.

Workflow A 1. In Vitro Screening (IC50, 3D Organoids) B 2. PK/PD & Tolerability (MTD Determination) A->B Sub-nanomolar Potency C 3. In Vivo Efficacy (CDX/PDX Models) B->C Favorable ADME & Safety D 4. Biomarker Validation (Target Engagement) C->D Tumor Growth Inhibition (TGI) D->A Feedback Loop

Diagram 1: The step-by-step translation workflow from in vitro screening to in vivo validation.

Self-Validating Experimental Protocol: In Vivo Efficacy & Target Engagement

A rigorous protocol must be a self-validating system. Observing tumor shrinkage is insufficient; you must prove why the tumor shrank. Did the drug induce cytotoxicity through the intended mechanism, or was the shrinkage due to off-target systemic toxicity (e.g., severe weight loss causing a metabolic crash)?

Step-by-Step Methodology:

  • Cell Preparation & Inoculation:

    • Harvest cells in the exponential growth phase. Resuspend in a 1:1 mixture of serum-free media and Matrigel to enhance localized engraftment and mimic extracellular matrix support.

    • Subcutaneously inject 5 × 10⁶ cells into the right flank of immunodeficient mice (e.g., BALB/c nude).

  • Randomization and Dosing:

    • Allow tumors to reach an average volume of 100–150 mm³.

    • Randomize mice into vehicle control and treatment groups to ensure equal starting tumor burdens.

    • Administer the drug based on the previously established Maximum Tolerated Dose (MTD).

  • Tumor Volume Quantification:

    • Measure tumors 2–3 times weekly. While 2D ultrasound provides superior accuracy by measuring all three axes ()[4], digital caliper measurement remains the industry standard for high-throughput studies.

    • Calculate volume using the modified ellipsoid formula: V = (W² × L) / 2 , where W is the width and L is the length[5].

  • Pharmacodynamic (PD) Biomarker Validation (The Self-Validating Step):

    • Causality Check: If treating with an EGFR inhibitor, you must demonstrate a reduction in phosphorylated EGFR (p-EGFR) and downstream p-ERK in the treated tumor tissue compared to the vehicle.

Pathway Drug Targeted Inhibitor (e.g., EGFRi) Receptor Receptor Tyrosine Kinase (EGFR) Drug->Receptor Inhibition Adaptor Adaptor Proteins (Grb2/SOS) Receptor->Adaptor KRAS KRAS Adaptor->KRAS MAPK MAPK Cascade (BRAF -> MEK -> ERK) KRAS->MAPK Survival Tumor Proliferation & Survival MAPK->Survival Uninhibited State Apoptosis Apoptosis (In Vivo Outcome) MAPK->Apoptosis Inhibited State

Diagram 2: Target engagement signaling pathway validating the in vivo mechanism of action.

Data Presentation: The Translatability Gap

To illustrate why in vivo validation across different models is critical, consider the following experimental data comparing a hypothetical targeted kinase inhibitor across in vitro, CDX, and PDX platforms.

Table 2: Efficacy Translation Across Validation Tiers

Validation TierModel TypeMetricResultInterpretation
In Vitro 2D Cell Line (A549)IC502.5 nMHighly potent direct cytotoxicity.
In Vivo (Tier 1) CDX (A549 Xenograft)Tumor Growth Inhibition (TGI)88% TGIStrong efficacy in a homogeneous, fast-growing model.
In Vivo (Tier 2) PDX (NSCLC Patient-Derived)Tumor Growth Inhibition (TGI)42% TGIModerate efficacy. Stromal barriers and tumor heterogeneity reduce drug penetration and response.

This data highlights a common phenomenon: CDX models often overpredict clinical efficacy due to their homogeneity and lack of human stroma ()[6]. Transitioning to a PDX model provides a more conservative, yet clinically accurate, prediction of how the drug will perform in human trials.

References

  • Manoharan, S. (2026). Improving Laboratory-Based Cancer Drug Discovery Study Designs for Better Research Translations. Methods and Protocols, 9(2), 38.[Link]

  • Moretta, G. L. (2026). Pharmaceutical Drug Lifecycle: A Comprehensive Scientific Review of Research and Development Phases, Attrition Rates, and Global Disparities. Preprints.org.[Link]

  • Qin, L., et al. (2022). Translation Potential and Challenges of In Vitro and Murine Models in Cancer Clinic. Cells, 11(23), 3868.[Link]

  • Roth, D., et al. (2024). Evaluation of superficial xenograft volume estimation by ultrasound and caliper against MRI in a longitudinal pre-clinical radiotherapeutic setting. PLOS ONE, 19(7), e0307558.[Link]

Sources

Comparative

Scaffold Selection in Medicinal Chemistry: A Comparative Guide to the Physicochemical Properties of Oxazole vs. Isoxazole

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Physicochemical profiling, structural causality, and self-validating experimental methodologies. Structural Causality &...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Physicochemical profiling, structural causality, and self-validating experimental methodologies.

Structural Causality & Physicochemical Divergence

Oxazole and isoxazole are isomeric, five-membered aromatic heterocycles containing one nitrogen and one oxygen atom. Despite sharing the same molecular formula ( C3​H3​NO ), the relative positioning of their heteroatoms—1,3-oxazole (oxazole) versus 1,2-oxazole (isoxazole)—fundamentally alters their electron distribution, basicity, and dipole moments. Understanding the causality behind these differences is critical for rational drug design and lead optimization.

Quantitative Physicochemical Comparison
PropertyOxazole (1,3-azole)Isoxazole (1,2-azole)Mechanistic Driver
pKa (Conjugate Acid) 0.8-3.0Proximity of electronegative atoms
Dipole Moment 1.7 D3.0 DVector addition of heteroatom dipoles
H-Bond Acceptor Yes (Primary: N)Yes (Primary: N)Lone pair availability on Nitrogen
Boiling Point 69.5 °C95.0 °CIntermolecular dipole-dipole interactions
The Causality Behind the Data
  • Basicity (pKa): Isoxazole is exceptionally less basic than oxazole. The 1,2-arrangement in isoxazole places the highly electronegative oxygen directly adjacent to the nitrogen. This proximity maximizes the electron-withdrawing inductive effect (-I effect), severely depleting the electron density on the nitrogen's lone pair and rendering it an extremely weak base [1]. In contrast, the 1,3-arrangement in oxazole introduces a carbon spacer, attenuating the inductive pull and resulting in a higher, albeit still weak, basicity.

  • Dipole Moment: Dipole moments are vector quantities. In isoxazole, the asymmetric clustering of the two heteroatoms on one side of the ring creates a highly polarized molecule with a strong, unified dipole vector (3.0 D). Oxazole’s separated heteroatoms produce opposing vectors that partially cancel out, yielding a lower net dipole (1.7 D) [2].

Pharmacological Implications & Bioisosterism

When optimizing a lead compound, swapping an oxazole for an isoxazole (or vice versa) is a common bioisosteric strategy to fine-tune target affinity and ADME properties.

  • Exploiting Dipole-Dipole Interactions: The high dipole moment of isoxazole can be leveraged to engage in strong, non-covalent dipole-dipole interactions within a target's binding pocket. For example, gas-phase calculations and crystallographic data demonstrate that isoxazole interacts more strongly with amide bonds (such as N-methylacetamide) than oxazole, yielding interaction energies of -2.95 kcal/mol versus -2.74 kcal/mol, respectively [2].

  • Modulating Permeability and Toxicity: Because isoxazole's pKa is -3.0, it remains completely unprotonated at physiological pH (7.4). This lack of a positive charge can significantly enhance passive membrane permeability and reduce liabilities associated with basic amines, such as hERG channel blockade or phospholipidosis [3].

Metabolic Stability & Biotransformation Pathways

The distinct electronic environments of these scaffolds dictate their metabolic vulnerabilities during Phase I biotransformation.

  • Isoxazole (Reductive Vulnerability): The adjacent N-O bond in isoxazole is a known metabolic "soft spot." It is relatively weak and susceptible to reductive cleavage by cytosolic or microsomal reductases. This cleavage leads to ring opening, generating reactive enamino-ketone intermediates that can cause toxicity or rapid clearance.

  • Oxazole (Oxidative Vulnerability): Oxazole lacks the weak N-O bond and is generally stable to reduction. However, the electron-rich C2 and C5 positions are highly susceptible to Cytochrome P450 (CYP)-mediated electrophilic oxidation. Oxidation at the C2 position often leads to ring-opened metabolites (e.g., diamides) [1].

Validated Experimental Protocols

To objectively compare these scaffolds during lead optimization, robust, self-validating analytical protocols must be employed. Below are the definitive methodologies for determining their physicochemical and metabolic profiles.

Protocol A: High-Throughput Potentiometric pKa Determination

Objective: Accurately measure the ultra-low pKa values of azole scaffolds.

  • Preparation: Dissolve the analyte in a standardized co-solvent system (e.g., methanol/water mixtures) to ensure solubility, preparing a 10 mM stock.

  • Titration: Dispense 1 mL of the analyte solution into a temperature-controlled (25.0 ± 0.1 °C) titration vessel under an inert argon atmosphere. Titrate using standardized 0.1 M HCl and 0.1 M KOH.

  • Extrapolation: Because isoxazole has a negative pKa, aqueous extrapolation from Yasuda-Shedlovsky plots (using varying co-solvent ratios) is required to determine the true aqueous pKa.

  • Self-Validation Mechanism: The system must be co-calibrated with an internal reference standard (e.g., aniline, known pKa 4.6). If the reference measurement deviates by >0.05 log units from literature values, the assay software automatically flags the run for recalibration, ensuring environmental variables (temperature, ionic strength) are strictly controlled.

Protocol B: Shake-Flask LC-MS/MS for LogP Determination

Objective: Determine the octanol-water partition coefficient to assess lipophilicity.

  • Phase Saturation: Pre-saturate 1-octanol and 10 mM phosphate buffer (pH 7.4) with each other for 24 hours to prevent volume shifts during the assay.

  • Partitioning: Add the analyte to the biphasic system (1:1 v/v) in a glass vial. Shake mechanically at 300 rpm for 60 minutes at 25 °C, followed by centrifugation at 3000 x g for 15 minutes to ensure complete phase separation.

  • Quantification: Carefully extract aliquots from both the aqueous and octanol phases. Quantify the concentration of the analyte in each phase using LC-MS/MS (Multiple Reaction Monitoring mode).

  • Self-Validation Mechanism: A strict mass balance calculation is enforced. The sum of the analyte moles in the aqueous and organic phases must equal ≥95% of the initial input. A failure indicates interfacial aggregation, precipitation, or container adsorption, automatically invalidating the run.

Protocol C: In Vitro Microsomal Stability Assay

Objective: Assess the intrinsic clearance and identify ring-opening metabolic pathways.

  • Incubation: Incubate 1 µM of the test compound with human liver microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Initiation & Quenching: Initiate the reaction by adding 1 mM NADPH. Aliquot 50 µL samples at 0, 5, 15, 30, and 60 minutes, quenching immediately into 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge to precipitate proteins and analyze the supernatant via High-Resolution Mass Spectrometry (HRMS) to track parent depletion and identify ring-cleaved metabolites.

  • Self-Validation Mechanism: The assay runs concurrently with a high-clearance positive control (e.g., verapamil) and a negative control (NADPH omitted). This confirms that intrinsic CYP/reductase activity is functional and that any observed degradation is strictly enzyme-dependent.

Decision Framework & Visualizations

The following diagrams map the experimental workflows and the logical decision trees used by medicinal chemists when selecting between these two privileged scaffolds.

ProtocolWorkflow Start Scaffold Evaluation Oxazole vs Isoxazole PhysChem Physicochemical Profiling Start->PhysChem Metabolism Metabolic Stability Profiling Start->Metabolism pKa pKa Determination (Potentiometric Titration) PhysChem->pKa LogP LogP Determination (Shake-Flask LC-MS) PhysChem->LogP IsoxazoleMet Isoxazole Pathway (Reductive N-O Cleavage) Metabolism->IsoxazoleMet OxazoleMet Oxazole Pathway (CYP450 C2-Oxidation) Metabolism->OxazoleMet

Caption: Experimental workflow for comparative profiling of oxazole and isoxazole scaffolds.

SARLogic Target Target Pocket Electronics DipoleReq Requires Strong Dipole Interaction Target->DipoleReq BaseReq Tolerates Mild Basicity Target->BaseReq Isoxazole Select Isoxazole (Dipole: 3.0 D) DipoleReq->Isoxazole Optimal Fit Oxazole Select Oxazole (pKa: 0.8) BaseReq->Oxazole Optimal Fit

Caption: SAR logic tree for selecting between oxazole and isoxazole based on target pocket electronics.

Safety & Regulatory Compliance

Safety

Proper Disposal of Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate: A Guide for Laboratory Professionals

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate. As a trusted partner in your research, we extend our expertise beyond prod...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate. As a trusted partner in your research, we extend our expertise beyond product provision to ensure the safety and operational efficiency of your laboratory. The following procedures are synthesized from established safety protocols for structurally related oxazole derivatives, carboxylate esters, and aromatic ethers, ensuring a robust and reliable methodology in the absence of a specific Safety Data Sheet (SDS) for this novel compound.

Hazard Identification and Risk Assessment

Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate is a heterocyclic compound whose hazard profile can be inferred from its constituent functional groups: an oxazole ring, an aromatic ether (methoxyphenyl group), and an ethyl carboxylate moiety. While specific toxicity data is unavailable, related oxazole compounds are known to cause skin, eye, and respiratory irritation[1]. The ester functional group suggests that it should be treated as a combustible liquid[2]. Aromatic ethers can be hazardous and require careful handling to avoid peroxide formation over time, although this is less of a concern for disposal of freshly generated waste[3][4][5].

Inferred Hazard Profile:

  • Acute Toxicity: Potentially harmful if swallowed, inhaled, or in contact with skin[2].

  • Irritation: Likely to cause skin and serious eye irritation[1]. May cause respiratory irritation[1].

  • Flammability: Considered a combustible liquid[2].

It is imperative to handle this compound within a well-ventilated area, preferably inside a chemical fume hood, to minimize inhalation exposure[6][7].

Personal Protective Equipment (PPE)

To ensure personal safety during handling and disposal, the following minimum PPE is mandatory. This selection is based on guidelines for handling hazardous chemicals in a laboratory setting[8][9].

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standards[6].Protects against accidental splashes of the chemical, which can cause serious eye irritation[1].
Hand Protection Chemical-resistant nitrile or neoprene gloves (minimum 0.11 mm thickness)[6].Provides a barrier against direct skin contact, preventing potential irritation and absorption[6]. For prolonged contact, consider double-gloving or heavier gloves.
Body Protection A flame-resistant laboratory coat.Protects clothing and skin from contamination and provides a layer of protection against splashes of a combustible liquid.
Footwear Closed-toe shoes.Prevents injury from spills and dropped objects[9].
Respiratory Not generally required if handled in a chemical fume hood. If a hood is unavailable, a NIOSH-approved respirator is necessary[7].Minimizes the inhalation of potentially harmful vapors or aerosols[7].

Spill Management Protocol

In the event of a spill, prompt and correct action is crucial to mitigate risks.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Ventilate: Ensure the area is well-ventilated by working within a fume hood or increasing air exchange[7].

  • Contain: Use an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad to contain the spill. Do not use combustible materials like paper towels for large spills of flammable liquids[3][7].

  • Collect: Carefully scoop the absorbed material into a designated, leak-proof, and clearly labeled hazardous waste container[7].

  • Decontaminate: Clean the spill area with a suitable solvent (such as ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste[7].

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department in accordance with your laboratory's standard operating procedures.

Step-by-Step Disposal Procedure

The guiding principle for the disposal of Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate is that it must be treated as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain [3][10].

Step 1: Waste Segregation and Collection

Proper segregation is the foundation of safe chemical waste management.

  • Liquid Waste: Collect all solutions containing Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate in a dedicated, chemically compatible (glass is recommended), and clearly labeled hazardous waste container[5][10]. The container must have a tight-fitting screw cap[5].

  • Solid Waste: Any contaminated consumables, such as pipette tips, weighing papers, or gloves, should be collected in a separate, clearly labeled solid hazardous waste container[6].

Step 2: Waste Container Labeling

Accurate and thorough labeling is a regulatory requirement and essential for safe handling by waste management personnel.

  • The label must clearly state "Hazardous Waste"[7].

  • Identify the contents fully: "Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate". Avoid using abbreviations or chemical formulas[4][5].

  • List all constituents of the waste, including solvents and their approximate percentages.

  • Indicate the primary hazards: "Combustible Liquid," "Irritant"[1][2].

  • Include the date of accumulation and the name of the generating laboratory/researcher.

Step 3: Storage of Chemical Waste

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) pending pickup[5].

  • Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel[5].

  • Containment: Store liquid waste containers in secondary containment bins to prevent the spread of material in case of a leak[5].

  • Incompatibility: Do not store this waste with strong oxidizing agents, acids, or bases to prevent potentially hazardous reactions[11][12][13]. Esters can react with acids and caustics[13].

  • Closure: Keep waste containers securely closed at all times, except when adding waste[5].

Step 4: Final Disposal
  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[7].

  • Ensure all institutional paperwork and waste manifests are completed accurately.

Disposal Decision Workflow

The following diagram outlines the logical steps for the proper disposal of Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate.

DisposalWorkflow Start Waste Generation (Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate) Assess_State Is the waste liquid or solid? Start->Assess_State Liquid_Waste Collect in a labeled, sealed liquid hazardous waste container (glass). Assess_State->Liquid_Waste Liquid Solid_Waste Collect in a labeled, sealed solid hazardous waste container. Assess_State->Solid_Waste Solid Store Store in designated Satellite Accumulation Area (SAA) with secondary containment. Liquid_Waste->Store Solid_Waste->Store Check_Compatibility Ensure segregation from incompatible chemicals (oxidizers, strong acids/bases). Store->Check_Compatibility Contact_EHS Contact EHS for pickup and complete waste manifest. Check_Compatibility->Contact_EHS End Proper Disposal Complete Contact_EHS->End

Caption: Disposal workflow for Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate.

References

  • Hazardous Waste Disposal - AIC. [Link]

  • Ethers | Health & Safety | Health and Safety Department - University of St Andrews. [Link]

  • Hazardous Waste Disposal Guide - Research Safety - Northwestern University. [Link]

  • Hazardous Waste Disposal Guide - NSWAI. [Link]

  • Ethyl oxazole-5-carboxylate, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. [Link]

  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. [Link]

  • Ester Disposal - #1 Science Forum For Lab Technicians. [Link]

  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety - University of Washington. [Link]

  • Disposal Of Laboratory Wastes In Lab. Packs - P2 InfoHouse. [Link]

  • Ethers Waste Compatibility - CP Lab Safety. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. [Link]

  • Chemical Waste Disposal Guidelines - Emory University. [Link]

  • Incompatible Chemicals - Risk Management and Safety - University of Alabama. [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs - CDC. [Link]

  • Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt. [Link]

  • Chemical Incompatibility Chart - Princeton EHS. [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC - NIH. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Taylor & Francis Online. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Semantic Scholar. [Link]

Sources

Handling

Personal protective equipment for handling Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate

Comprehensive Safety and Operational Guide: Handling Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate As a Senior Application Scientist, I recognize that handling specialized pharmaceutical intermediates like Ethyl 5-(3-me...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate

As a Senior Application Scientist, I recognize that handling specialized pharmaceutical intermediates like Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate (CAS: 668972-79-0) requires more than simply skimming a Safety Data Sheet (SDS). It demands a mechanistic understanding of the compound's properties to design a self-validating safety protocol. This oxazole derivative is a valuable pharmacophore in drug discovery, but its structural features—specifically the ester linkage and the functionalized heterocyclic ring—dictate stringent handling, personal protective equipment (PPE), and disposal protocols to mitigate exposure risks and maintain chemical integrity.

Hazard Profile & The Causality of Protection

Understanding why specific PPE is required builds a sustainable culture of safety. Based on the physicochemical properties of the compound (MW: 247.25 g/mol )[1] and structurally analogous oxazole-2-carboxylates, this chemical falls under several critical GHS hazard categories[2]:

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The lipophilic nature of the methoxyphenyl group allows the compound to readily interact with the lipid bilayers of the skin and mucosal membranes. Upon contact, the ester and oxazole moieties can cause localized, acute irritation.

  • H335 (May cause respiratory irritation): As a solid powder, aerosolization during weighing or transfer can lead to the inhalation of fine particulates. These particulates can deposit in the upper respiratory tract, triggering inflammatory responses.

  • H302 (Harmful if swallowed): Accidental ingestion poses systemic toxicity risks.

OSHA standard 29 CFR 1910.132 explicitly mandates that PPE must not replace primary engineering controls (such as chemical fume hoods) but must act as a critical secondary barrier to prevent exposure[3].

Personal Protective Equipment (PPE) Matrix

To ensure a self-validating safety system, PPE must be selected based on breakthrough times, chemical compatibility, and the specific physical state of the reagent.

Protection ZoneRequired PPETechnical SpecificationsScientific Rationale
Hands Nitrile Gloves (Double-gloving recommended)EN 374 compliant; ≥0.12 mm thickness.Nitrile provides excellent resistance against solid organic esters. Double-gloving ensures the inner glove remains sterile and uncontaminated if the outer glove breaches.
Eyes/Face Chemical Safety GogglesANSI Z87.1 certified, indirect venting.Prevents fine powder aerosols from bypassing the lenses. Standard safety glasses with side shields are insufficient for fine, irritating powders.
Body Flame-Resistant (FR) Lab Coat100% Cotton or specialized FR fabric; elastic cuffs.Synthetic fabrics can generate static electricity, which causes fine powders to adhere to clothing or scatter unpredictably.
Respiratory Chemical Fume Hood (Primary)Face velocity of 80-100 FPM (Feet Per Minute).Engineering controls are paramount. If weighing must occur outside a hood, a NIOSH-approved P100 particulate respirator is mandatory to block H335 hazards.

Operational Workflow: Step-by-Step Methodology

This protocol ensures both operator safety and the chemical integrity of the moisture-sensitive ester.

Phase 1: Preparation and Storage Retrieval

  • Verify Environment: Ensure the chemical fume hood is operational and certified (check the magnehelic gauge). Clear the workspace of incompatible materials, such as strong oxidizing agents or strong acids/bases.

  • Don PPE: Inspect nitrile gloves for micro-tears by trapping air inside them. Put on the lab coat, ensuring the cuffs are tucked under the gloves to eliminate exposed skin. Don safety goggles.

  • Retrieval: Retrieve the sealed vial from the 2-8°C refrigerator[1].

    • Critical Causality Step: Allow the sealed vial to equilibrate to room temperature (approx. 15-30 minutes) inside a desiccator before opening. Opening a cold vial exposes the chemical to ambient humidity, causing immediate condensation that can hydrolyze the oxazole-2-carboxylate ester, ruining your yield.

Phase 2: Dispensing and Handling 4. Static Mitigation: Wipe the exterior of the vial and your weighing spatulas with an anti-static cloth. Static charge can cause the powder to aerosolize or cling to the spatula, increasing exposure risk and skewing mass measurements. 5. Weighing: Open the vial strictly inside the fume hood. Use a grounded micro-spatula to transfer the required mass to a pre-tared, anti-static weigh boat or glass vial. 6. Resealing: Immediately flush the source vial with a gentle stream of dry inert gas (Nitrogen or Argon) to displace moisture and oxygen. Tightly cap it, and wrap the seal with Parafilm before returning it to 2-8°C storage.

Phase 3: Decontamination & Doffing 7. Surface Cleaning: Wipe down the balance and fume hood surface with a solvent compatible with the compound (e.g., a dilute ethanol or isopropanol solution), followed by a secondary wipe with distilled water. 8. PPE Doffing: Remove the outer gloves using the "glove-in-glove" technique to trap any invisible powder contamination inside the inverted gloves. Dispose of them immediately in the solid hazardous waste bin.

Emergency Response & Waste Disposal Plan

  • Spill Protocol: Do not dry-sweep, as this will aerosolize the irritant. Cover the spill with damp absorbent paper to suppress dust, scoop it into a chemically resistant hazardous waste container using a non-sparking tool, and label it appropriately.

  • Waste Segregation:

    • Solid Waste: Contaminated gloves, weigh boats, and paper towels must be placed in a designated "Solid Organic Hazardous Waste" container.

    • Liquid Waste: If the compound is dissolved in a solvent (e.g., DMSO or DMF for biological assays), dispose of it in the "Halogen-Free Organic Liquid Waste" carboy. If chlorinated solvents (like DCM) are utilized during synthesis, route the waste to "Halogenated Organic Waste."

  • First Aid: In the event of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes[2]. For eye contact, utilize the emergency eyewash station immediately while holding the eyelids open, and seek medical evaluation.

Process Visualization

G Start Storage Retrieval (2-8°C, Desiccated) PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Chemical Fume Hood PPE->Hood Weigh Weighing & Dispensing (Anti-static tools) Hood->Weigh React Reaction / Assay Setup Weigh->React Waste Waste Segregation (Halogen-free Organics) React->Waste Decon Decontamination & PPE Doffing Waste->Decon

Operational workflow for handling Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate.

References

  • Personal Protective Equipment Subpart I 29 CFR 1910.132 | Source: Occupational Safety and Health Administration (OSHA) | URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate
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